Product packaging for Methylglucoside(Cat. No.:CAS No. 25360-07-0)

Methylglucoside

Cat. No.: B8445300
CAS No.: 25360-07-0
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-UVSYOFPXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylglucoside is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B8445300 Methylglucoside CAS No. 25360-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25360-07-0

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(3S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3?,4-,5?,6-,7?/m1/s1

InChI Key

HOVAGTYPODGVJG-UVSYOFPXSA-N

Isomeric SMILES

COC1[C@@H](C([C@@H](C(O1)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Alpha-Methylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of alpha-methylglucoside (also known as methyl α-D-glucopyranoside), a widely utilized monosaccharide derivative in various scientific and industrial applications. The information herein is curated to support research, development, and quality control activities, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

Alpha-methylglucoside is a stable, crystalline solid at room temperature. Its key identifiers and fundamental properties are summarized below.

IdentifierValue
CAS Number 97-30-3
Molecular Formula C₇H₁₄O₆[1][2]
Molecular Weight 194.18 g/mol [2][3][4][5]
Appearance White crystalline powder[1][2][6][7]
Crystal System Orthorhombic bisphenoidal[3]

Quantitative Physical Data

The following tables present the key quantitative physical properties of alpha-methylglucoside, providing a consolidated reference for laboratory and development work.

Table 2.1: Thermal Properties
PropertyValueNotes
Melting Point 168 - 171 °C (334 - 340 °F)[1][3][6][7]Slight variations reported across sources.
Boiling Point 200 °C (392 °F) at 0.2 mmHg[1][3][7]Decomposes at higher pressures.
Table 2.2: Solubility Data
SolventSolubilityTemperature (°C)
Water 108 g / 100 mL[1][6]20
80% Ethanol 7.3 g / 100 g (7.3% w/w)[3]17
90% Ethanol 1.6 g / 100 g (1.6% w/w)[3]17
Methanol 5.2 g / 100 g[3]20
Ether Practically insoluble[3]-
Table 2.3: Physicochemical Properties
PropertyValueConditions
Density 1.46 g/cm³[3][6][7]at 30°C (d₄³⁰)[3]
Specific Rotation +158.9°[1][3]c=10 in water, at 20°C (D-line)[1][3]
pKa 13.71[3]at 25°C[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of alpha-methylglucoside. These protocols are fundamental for verifying the identity and purity of the compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Objective: To determine the temperature range over which the crystalline solid alpha-methylglucoside transitions to a liquid.

Methodology:

  • Sample Preparation: Ensure the alpha-methylglucoside sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]

  • Capillary Loading: Tap the open end of a thin-walled capillary tube into the powdered sample. A small amount of the solid (1-2 mm in height) should be forced into the tube.[8][9]

  • Compaction: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed bottom of the tube.[8][9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar device).[2]

  • Heating:

    • For an unknown or to establish an approximate range, heat the sample rapidly (e.g., 10-20 °C/min).[10]

    • For a precise measurement, start heating at a slower rate (approx. 2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[2]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[2]

Specific Optical Rotation (Polarimetry)

Optical rotation is a definitive property of chiral molecules like alpha-methylglucoside and is essential for confirming its stereochemical identity.

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of alpha-methylglucoside and to calculate the specific rotation.

Methodology:

  • Solution Preparation: Accurately weigh a sample of alpha-methylglucoside and dissolve it in a precise volume of deionized water to achieve a known concentration (e.g., 10 g per 100 mL, which is 0.1 g/mL).[1][3]

  • Instrument Calibration (Blank Measurement): Fill the polarimeter sample cell with the solvent (deionized water). Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.[11]

  • Sample Measurement: Rinse the sample cell with a small amount of the prepared alpha-methylglucoside solution, then fill the cell completely, ensuring no air bubbles are present.[4]

  • Data Acquisition: Place the filled cell into the polarimeter. Allow the temperature to stabilize (typically 20°C or 25°C). Record the observed optical rotation (α) in degrees.[4][11]

  • Calculation of Specific Rotation ([α]): Use Biot's law to calculate the specific rotation: [α] = α / (l * c) Where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.[12]

Solubility Determination (Qualitative & Quantitative)

Objective: To determine the solubility of alpha-methylglucoside in various solvents.

Methodology (Qualitative):

  • Add approximately 0.1 g of alpha-methylglucoside to a test tube.[13]

  • Add 3 mL of the chosen solvent (e.g., water, ethanol, ether) in portions, shaking vigorously after each addition.[13]

  • Observe if the solid dissolves completely. Classify as soluble, partially soluble, or insoluble.

Methodology (Quantitative - Saturated Solution Method):

  • Prepare a supersaturated solution by adding an excess amount of alpha-methylglucoside to a known volume of the solvent in a sealed vial.

  • Agitate the solution at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Carefully separate the undissolved solid from the solution by filtration or centrifugation.

  • Accurately measure a specific volume of the saturated solution.

  • Evaporate the solvent from the measured volume and weigh the remaining solid residue.

  • Calculate the solubility in terms of g/100 mL or other desired units.

Density Determination (Gas Pycnometry)

Objective: To determine the true (skeletal) density of the solid alpha-methylglucoside powder.

Methodology:

  • Instrument Calibration: Calibrate the gas pycnometer using a standard sphere of a known, precise volume.

  • Sample Preparation: Accurately weigh a sample of dry alpha-methylglucoside powder.

  • Measurement: Place the weighed sample into the sample chamber of the pycnometer.

  • Analysis: The instrument will automatically purge the chamber with an inert gas (typically helium) and then perform a series of gas expansions between the sample chamber and a reference chamber. By measuring the pressure changes, the instrument calculates the volume of the solid powder, excluding inter-particle void space and open pores.[3]

  • Calculation: The density is calculated automatically by the instrument's software using the formula: ρ = m / V Where:

    • ρ is the density.

    • m is the mass of the sample.

    • V is the volume of the sample as determined by the gas displacement.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the specific optical rotation of alpha-methylglucoside, a key identity test.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation cluster_data Input Data A Weigh Alpha-Methylglucoside B Dissolve in Deionized Water (Known Volume) A->B Accurately D Fill Sample Cell (No Bubbles) B->D C Calibrate Polarimeter (Solvent Blank) C->D E Measure Observed Rotation (α) at specified T and λ D->E F Calculate Specific Rotation [α] = α / (l * c) E->F mass Mass (g) vol Volume (mL) path Path Length (dm) path->F obs_rot Observed α (°)

Caption: Workflow for Determining Specific Optical Rotation.

References

An In-depth Technical Guide to the Chemical Structure and Anomers of Methylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, anomeric forms, synthesis, and characterization of methylglucoside. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in this important monosaccharide derivative.

Chemical Structure and Anomerism

This compound is a monosaccharide derivative formed by the reaction of glucose with methanol (B129727).[1] This reaction results in the formation of a glycosidic bond between the anomeric carbon of glucose and the hydroxyl group of methanol. The resulting molecule exists as two primary anomers, designated as alpha (α) and beta (β), which differ in the stereochemical configuration at the anomeric carbon (C1).

In the α-anomer, the methoxy (B1213986) group (-OCH₃) at the anomeric carbon is on the opposite side of the ring from the C6 hydroxymethyl group, in an axial position. In the β-anomer, the methoxy group is on the same side of the ring as the C6 hydroxymethyl group, in an equatorial position. This seemingly subtle difference in stereochemistry leads to distinct physical and chemical properties for the two anomers.[2]

The pyranose ring of this compound, like glucose, adopts a chair conformation. The stability of each anomer is influenced by the orientation of its substituents.

Physicochemical Properties of this compound Anomers

The different spatial arrangements of the anomeric hydroxyl group in α- and β-methylglucoside give rise to measurable differences in their physical properties. A summary of these properties is presented in the table below.

Propertyα-Methyl-D-glucopyranosideβ-Methyl-D-glucopyranoside
Molecular Formula C₇H₁₄O₆C₇H₁₄O₆
Molecular Weight 194.18 g/mol 194.18 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 168 °C (334 °F; 441 K)[1]110-112 °C
Specific Optical Rotation [α]D²⁰ +156° to +161° (c=10, water)-34.1° (c=1, water)
Density 1.46 g/cm³[1]Not readily available
Solubility in Water 108 g/100 mL[1]High

Synthesis of this compound Anomers

The synthesis of methylglucosides can be achieved through several methods, with the Fischer glycosylation being the most common. The Koenigs-Knorr method offers an alternative route, particularly for achieving specific anomeric configurations.

Experimental Protocol: Fischer Glycosylation

The Fischer glycosylation involves the acid-catalyzed reaction of a monosaccharide with an alcohol. In the case of this compound, glucose is reacted with methanol in the presence of an acid catalyst, typically hydrogen chloride. This method generally yields a mixture of both α- and β-anomers, with the α-anomer often being the major product due to the anomeric effect.

Materials:

  • Anhydrous D-glucose

  • Anhydrous methanol

  • Concentrated hydrochloric acid (or dry HCl gas)

  • Sodium carbonate

  • Activated carbon

  • Reflux apparatus

  • Crystallization dishes

Procedure:

  • Preparation of Methanolic HCl: Prepare a 0.5-1% (w/w) solution of dry hydrogen chloride in anhydrous methanol. This can be done by carefully bubbling dry HCl gas through cold methanol or by the cautious addition of acetyl chloride to methanol.

  • Reaction: Dissolve anhydrous D-glucose in the prepared methanolic HCl solution in a round-bottom flask. The typical ratio is 1 part glucose to 4-5 parts methanolic HCl by weight.

  • Reflux: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by polarimetry, observing the change in optical rotation until it becomes constant.

  • Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by the slow addition of a base, such as sodium carbonate or lead carbonate, until the solution is neutral to litmus (B1172312) paper.

  • Filtration and Decolorization: Filter the mixture to remove the salt formed during neutralization. If the resulting solution is colored, add a small amount of activated carbon and heat gently, followed by another filtration.

  • Crystallization of α-Methylglucoside: Concentrate the filtrate under reduced pressure to a thick syrup. Set the syrup aside to crystallize. The less soluble α-methylglucoside will crystallize first.

  • Isolation of β-Methylglucoside: The more soluble β-anomer will remain in the mother liquor. Further concentration and purification steps, such as chromatography, may be required to isolate the β-methylglucoside.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction provides a more stereoselective method for glycosidic bond formation. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor, which can participate in the reaction to favor the formation of a 1,2-trans glycoside.

Characterization of this compound Anomers

The primary method for the characterization and differentiation of this compound anomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide distinct signals for the α and β forms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

The chemical shift of the anomeric proton (H-1) is a key diagnostic feature.

  • α-Methylglucoside: The anomeric proton (H-1) typically appears as a doublet at a lower field (higher ppm) with a relatively small coupling constant (J₁,₂ ≈ 3-4 Hz) due to the axial-equatorial relationship with H-2.

  • β-Methylglucoside: The anomeric proton (H-1) appears as a doublet at a higher field (lower ppm) with a larger coupling constant (J₁,₂ ≈ 7-8 Hz) due to the axial-axial relationship with H-2.

¹³C NMR Spectroscopy:

The chemical shift of the anomeric carbon (C-1) is also diagnostic.

  • α-Methylglucoside: The anomeric carbon signal appears at a lower field (higher ppm).

  • β-Methylglucoside: The anomeric carbon signal appears at a higher field (lower ppm).

Biological Relevance and Applications

Methylglucosides, particularly α-methylglucoside, serve as valuable tools in biochemical and physiological research. As non-metabolizable analogs of glucose, they are widely used to study glucose transport mechanisms without the complication of subsequent metabolic breakdown.

Study of Glucose Transporters

Alpha-methylglucoside is a known substrate for sodium-glucose cotransporters (SGLTs). The uptake of radiolabeled α-methylglucoside is a common assay to measure the activity of these transporters in various cell types. The experimental workflow for such a study is depicted below.

experimental_workflow cluster_cell_culture Cell Preparation cluster_uptake_assay Uptake Assay cluster_analysis Data Analysis cell_culture Culture cells expressing SGLT transporter seeding Seed cells in multi-well plates cell_culture->seeding preincubation Pre-incubate cells in Na+-free buffer seeding->preincubation incubation Incubate with radiolabeled α-methylglucoside in Na+-containing buffer preincubation->incubation washing Wash cells with ice-cold buffer incubation->washing lysis Lyse cells washing->lysis scintillation Measure radioactivity by scintillation counting lysis->scintillation quantification Quantify transporter activity scintillation->quantification

Caption: Experimental workflow for studying SGLT transporter activity using radiolabeled α-methylglucoside.

Glycolytic Pathway Perturbation

The intracellular accumulation of the phosphorylated form of α-methylglucoside (α-methylglucoside-6-phosphate) can lead to a phenomenon known as "glucose-phosphate stress." This stress is thought to arise from the depletion of key intermediates in the glycolytic pathway. A simplified representation of this logical relationship is shown below.

logical_relationship AMG α-Methylglucoside (extracellular) SGLT SGLT Transporter AMG->SGLT AMG_intra α-Methylglucoside (intracellular) SGLT->AMG_intra Transport Hexokinase Hexokinase AMG_intra->Hexokinase AMG6P α-Methylglucoside-6-Phosphate Glycolysis Glycolysis AMG6P->Glycolysis Inhibition Hexokinase->AMG6P Phosphorylation Depletion Depletion of Glycolytic Intermediates Glycolysis->Depletion Stress Glucose-Phosphate Stress Depletion->Stress

Caption: Logical relationship illustrating how α-methylglucoside can induce glucose-phosphate stress.

Conclusion

This compound, in its α and β anomeric forms, represents a fundamental molecule in carbohydrate chemistry with significant applications in biological research. Understanding its structure, properties, and synthesis is crucial for its effective use as a tool to investigate complex biological systems, particularly in the context of glucose transport and metabolism. This guide has provided a detailed overview of these aspects to support the endeavors of researchers and scientists in this field.

References

The Biological Role of Methylglucoside in Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglucoside, a synthetic, non-metabolizable analog of glucose, serves as an invaluable tool in the study of carbohydrate metabolism.[1] Its resistance to cellular metabolism allows for the specific investigation of glucose transport mechanisms without the confounding effects of downstream glycolytic pathways. This technical guide provides an in-depth analysis of the biological role of this compound, focusing on its interaction with glucose transporters, its utility in elucidating transport kinetics and inhibition, and its application in studying relevant signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, diabetes, and oncology.

Data Presentation: Quantitative Analysis of this compound Interaction with Glucose Transporters

The interaction of this compound with various glucose transporters is characterized by specific kinetic and inhibitory constants. These parameters are crucial for understanding the affinity and transport capacity of these transporters for this glucose analog. The following tables summarize key quantitative data for α-methyl-D-glucopyranoside (α-MG) and β-methyl-D-glucopyranoside (β-MG) in relation to Sodium-Glucose Cotransporters (SGLT) and other relevant transport systems.

Transporter/EnzymeSubstrate/InhibitorKm (mM)Vmax (relative units)Cell Type/SystemReference
Pseudomonas aeruginosa transport systemα-Methylglucoside2.8-Whole cells[2]
Saccharomyces cerevisiae (AGT1 permease)α-Methylglucoside~35-Whole cells[3]
Chick Small Intestine (Jejunum)α-Methyl-D-glucoside-Significant increase until 2 days post-hatchIntestinal tissue[4]
Human SGLT1α-Methyl-D-glucosideSimilar to β-anomerSimilar to β-anomerXenopus laevis oocytes[5][6]
Human SGLT1β-Methyl-D-glucosideSimilar to α-anomerSimilar to α-anomerXenopus laevis oocytes[5][6]

Table 1: Transport Kinetics (Km and Vmax) of this compound. This table presents the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for the transport of this compound isomers by various transporters. Km reflects the substrate concentration at which the transport rate is half of Vmax, indicating the affinity of the transporter for the substrate.

TransporterInhibitorIC50 (nM)Ki (nM)Selectivity (SGLT1/SGLT2)Reference
hSGLT1Dapagliflozin920.4--[7]
hSGLT2Dapagliflozin2.9-~317[7]
hSGLT1Canagliflozin-~650-[1]
hSGLT2Canagliflozin---[1]
hSGLT1Empagliflozin-~8300-[1]
hSGLT2Empagliflozin--~2700:1[1][8]
hSGLT1HM4132254.6--[7]
hSGLT2HM413225.6-10[7]

Table 2: Inhibition of SGLT1 and SGLT2 by Various Compounds. This table provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for several well-characterized SGLT inhibitors. While direct Ki values for this compound are not extensively reported, these data provide a comparative context for the inhibitory potential of glucosides.

Signaling Pathways Involving this compound Transport

This compound is a valuable probe for dissecting signaling pathways that regulate glucose transport. Its uptake can be modulated by various cellular signals, providing insights into the complex regulatory networks governing glucose homeostasis.

High Glucose-Induced Inhibition of α-Methylglucoside Uptake via Protein Kinase C

High glucose levels can paradoxically inhibit glucose uptake in certain cell types, a phenomenon implicated in the pathophysiology of diabetic complications. Studies using α-methylglucoside have been instrumental in elucidating the signaling cascade responsible for this effect. In primary cultured rabbit renal proximal tubule cells, high glucose concentrations lead to the activation of Protein Kinase C (PKC), which in turn stimulates the release of arachidonic acid, ultimately resulting in the inhibition of α-methylglucoside uptake.[1]

High_Glucose_PKC_Pathway HighGlucose High Extracellular Glucose PKC Protein Kinase C (PKC) HighGlucose->PKC Activates PLA2 Phospholipase A2 (PLA2) PKC->PLA2 Activates AA Arachidonic Acid Release PLA2->AA AMG_Uptake α-Methylglucoside Uptake Inhibition AA->AMG_Uptake Leads to

High glucose-induced inhibition of α-methylglucoside uptake.
mTORC2 Signaling Pathway in Glucose Transport Regulation

The mammalian target of rapamycin (B549165) complex 2 (mTORC2) is a critical regulator of cellular metabolism, including glucose uptake.[9][10] While not directly demonstrated with this compound as a signaling molecule, this pathway is fundamental to the regulation of glucose transporters like SGLT1 and SGLT2.[11] Understanding this pathway provides a broader context for how glucose transport, and by extension this compound transport, is controlled. The mTORC2 pathway integrates signals from growth factors and nutrients to modulate the expression and activity of glucose transporters.[9][10]

mTORC2_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K Activate mTORC2 mTORC2 PI3K->mTORC2 Activates Akt Akt/PKB mTORC2->Akt Phosphorylates & Activates Transporter_Regulation Regulation of Glucose Transporter (e.g., SGLT1/2) Expression and Trafficking Akt->Transporter_Regulation

mTORC2 signaling pathway regulating glucose transporter function.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of this compound's role in carbohydrate metabolism. The following sections provide methodologies for key experiments.

Protocol for Radiolabeled α-Methylglucoside Uptake Assay in a Cell Line (e.g., HEK293)

This protocol describes a method for measuring the uptake of radiolabeled α-methyl-D-glucopyranoside ([14C]-α-MG) in a mammalian cell line, such as HEK293 cells, which can be engineered to express specific glucose transporters.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • [14C]-α-Methyl-D-glucopyranoside

  • Unlabeled α-methyl-D-glucopyranoside

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Culture: Seed HEK293 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation for Uptake: On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with pre-warmed PBS.

  • Initiation of Uptake: Add the uptake buffer containing a known concentration of [14C]-α-MG to each well to initiate the transport assay. For competition experiments, include varying concentrations of unlabeled α-MG or other inhibitors.

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 10, 15 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of [14C]-α-MG uptake and normalize it to the protein concentration in each well. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow for Determining Competitive Inhibition of Glucose Transport

This workflow outlines the steps to determine if a compound acts as a competitive inhibitor of a glucose transporter using this compound as the substrate.

Inhibition_Workflow Start Start: Prepare cells expressing the transporter of interest Step1 Step 1: Perform baseline uptake assay with varying concentrations of radiolabeled this compound Start->Step1 Step2 Step 2: Determine Km and Vmax for This compound transport Step1->Step2 Step3 Step 3: Perform uptake assays with a fixed concentration of radiolabeled this compound and varying concentrations of the test inhibitor Step2->Step3 Step4 Step 4: Determine the IC50 of the inhibitor Step3->Step4 Step5 Step 5: Perform uptake assays with varying concentrations of both radiolabeled This compound and the inhibitor Step4->Step5 Step6 Step 6: Analyze data using a Lineweaver-Burk or Dixon plot to determine the mechanism of inhibition and Ki Step5->Step6 End End: Characterize the inhibitor Step6->End

Workflow for competitive inhibition analysis.

Conclusion

This compound remains a cornerstone in the study of carbohydrate metabolism, particularly in the investigation of glucose transport. Its non-metabolizable nature allows for the precise dissection of transport kinetics and the elucidation of complex regulatory signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to leverage this powerful tool in their studies of glucose transporter function in health and disease. Further research, particularly in obtaining more precise inhibitory constants for this compound isomers against a wider range of transporters, will continue to refine our understanding of its biological role and enhance its utility in the development of novel therapeutic strategies targeting glucose metabolism.

References

Synthesis of methylglucoside from glucose and methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Methylglucoside from Glucose and Methanol (B129727)

Introduction

This compound is a monosaccharide derivative of glucose formed by the reaction of glucose with methanol. It exists as two anomers, α-methylglucoside and β-methylglucoside, which differ in the stereochemistry at the anomeric carbon. The formation of this compound is a cornerstone reaction in carbohydrate chemistry, demonstrating the cyclic nature of glucose.[1] This reaction, commonly known as the Fischer glycosidation, is typically acid-catalyzed.[2] this compound serves as a versatile chemical intermediate in the production of a wide array of products, including surfactants, plasticizers, resins, and emulsifiers.[1][3] This guide provides a comprehensive overview of the synthesis of this compound, detailing reaction mechanisms, experimental protocols, and catalytic strategies for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from glucose and methanol proceeds via an acid-catalyzed nucleophilic substitution reaction, known as the Fischer glycosidation. The process involves the protonation of the anomeric hydroxyl group of glucose, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. Methanol, acting as a nucleophile, then attacks the electrophilic anomeric carbon from either of two faces, leading to the formation of both α- and β-methylglucoside. The equilibrium mixture typically favors the more thermodynamically stable α-anomer.[4]

reaction_pathway Glucose D-Glucose (Cyclic Hemiacetal) Protonated Protonated Intermediate Glucose->Protonated + H+ Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated->Carbocation - H2O invis1 Carbocation->invis1 + CH3OH - H+ invis2 Carbocation->invis2 + CH3OH - H+ Alpha α-Methylglucoside Beta β-Methylglucoside invis1->Alpha invis2->Beta

Caption: Fischer glycosidation pathway for this compound synthesis.

Catalysis

The choice of catalyst is critical in the synthesis of this compound, influencing reaction rates, yields, and process conditions. Both homogeneous and heterogeneous acid catalysts are employed.

  • Homogeneous Catalysts: Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are traditionally used.[5][6] They are effective but introduce challenges such as equipment corrosion and the need for neutralization, which complicates product purification.[7]

  • Heterogeneous Catalysts: Solid acid catalysts, particularly sulfonated cation exchange resins (e.g., sulfonated polystyrene), have emerged as a superior alternative for industrial applications.[2][7][8] These catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion, leading to a more economical and environmentally friendly process.[7] Other solid acids, such as tungstophosphoric acid (TPA) supported on mesoporous silica, have also shown high activity and yields.[9]

The general catalytic cycle involves the protonation of the glucose hemiacetal by the acid catalyst, facilitating the formation of the oxocarbenium ion. The subsequent nucleophilic attack by methanol and deprotonation regenerates the catalyst, allowing it to participate in further reaction cycles.

catalytic_cycle sub Glucose + H+ int1 Protonated Glucose sub->int1 Protonation int2 Oxocarbenium Ion + H2O int1->int2 Water Elimination int3 Protonated this compound int2->int3 + Methanol prod This compound int3->prod Deprotonation prod->sub Regenerates H+

Caption: Generalized acid-catalyzed cycle for this compound formation.

Experimental Protocols & Data

Protocol 1: Homogeneous Catalysis using Hydrogen Chloride

This classic method, based on the procedure by Helferich and Schäfer, utilizes a solution of hydrogen chloride in methanol.[5]

Methodology:

  • Catalyst Preparation: Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by passing dry HCl gas into ice-cooled anhydrous methanol.[5]

  • Reaction Setup: Add 500 g of finely powdered anhydrous D-glucose to 2000 g of the methanolic HCl solution in a flask equipped with a reflux condenser. Attach a drying tube (e.g., soda-lime) to the top of the condenser to exclude moisture.[5]

  • Reaction: Boil the mixture under reflux for an extended period (e.g., 72 hours). The glucose should dissolve within the first 15-30 minutes.[5]

  • Crystallization (First Crop): Cool the resulting clear, pale-yellow solution to 0°C. Induce crystallization by scratching the flask's inner surface or by seeding with a crystal of α-methyl d-glucoside. Allow to stand at 0°C for 12-24 hours.[5]

  • Isolation: Filter the crystals by suction, wash with cold methanol, and dry.[5]

  • Subsequent Crops: Concentrate the mother liquor by evaporation, cool to 0°C, and allow more crystals to form. Repeat this process to obtain second and third crops of the product.[5]

  • Purification: For high purity, the combined product can be recrystallized from methanol, using decolorizing carbon if necessary.[5]

Protocol 2: Heterogeneous Catalysis using Cation Exchange Resin

This method offers a more streamlined and industrially viable approach, avoiding corrosive liquid acids.[7]

Methodology:

  • Catalyst Preparation: A sulfonated-type cation exchange resin in its hydrogen (H+) state is used. The resin should be washed with methanol before use.[7]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, mix 80 g of anhydrous dextrose (glucose), 160 g of methanol, and 20 g of the prepared cation exchange resin.[7]

  • Reaction: Heat the mixture to reflux (approximately 66°C) or a higher temperature (up to 100°C) with continuous stirring. The reaction time can range from 24 to 48 hours.[7]

  • Catalyst Separation: After the reaction, separate the catalyst from the hot solution by filtration. Wash the recovered resin with methanol; it can be stored for reuse.[7]

  • Crystallization: Concentrate the combined mother liquor and washings by evaporation on a steam bath to about three-fourths of the original volume. Crystallization typically begins as the solution cools.[7]

  • Isolation: Allow the mixture to crystallize overnight. Separate the white crystalline needles by filtration, wash with methanol, and air-dry. Further concentration of the mother liquor can yield additional crops of this compound.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemReactantsTemperature (°C)Time (h)Total Yield (%)Key ObservationsReference
0.25% HCl in MethanolAnhydrous Glucose, Anhydrous MethanolReflux (~65°C)7248.5 - 49.5Long reaction time; yields primarily α-anomer.[5]
Sulfonated Cation Exchange ResinAnhydrous Dextrose, MethanolReflux (~66°C)4883 - 85Catalyst is reusable; non-corrosive process; high conversion rate.[7]
10% H₂SO₄ in MethanolStarch, Methanol100°C (under pressure)290 - 100 (based on starch)Utilizes starch directly; high yield through mother liquor recycling.[6]
Anhydrous CaSO₄ + H₂SO₄Glucose, Methanol100 - 150°CVaries>98CaSO₄ acts as a dehydrating agent, driving equilibrium to completion.[10]

Table 2: Product Characteristics

Propertyα-Methyl-D-glucosideβ-Methyl-D-glucoside
CAS Number 97-30-3709-50-2
Melting Point 164 - 165 °C[5]94 - 96 °C[5]
Appearance White crystalline solid[1]Crystalline solid
Solubility in Water 108 g / 100 mL[1]Soluble

Experimental Workflow and Purification

The overall workflow for the synthesis and purification of this compound is a multi-step process that begins with the reaction of the starting materials and concludes with the isolation of a pure, crystalline product. The key purification step is crystallization, which exploits the lower solubility of α-methylglucoside in cold methanol compared to the β-anomer and unreacted glucose.

experimental_workflow start Start mix Mix Glucose, Methanol, and Acid Catalyst start->mix react Heat under Reflux (e.g., 65-100°C for 2-72h) mix->react separate Separate Catalyst (Filtration, if heterogeneous) react->separate concentrate Concentrate Solution (Evaporation) separate->concentrate crystallize Cool to Induce Crystallization (e.g., 0°C) concentrate->crystallize filter Filter Crystals (Suction Filtration) crystallize->filter wash Wash with Cold Methanol filter->wash recycle Recycle Mother Liquor for Subsequent Crops filter->recycle Mother Liquor dry Dry Final Product wash->dry end Pure this compound dry->end

Caption: General workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound from glucose and methanol is a fundamental and adaptable process in carbohydrate chemistry. While traditional homogeneous acid catalysis is effective, modern methods utilizing heterogeneous catalysts like cation exchange resins offer significant improvements in terms of efficiency, safety, and environmental impact.[7] The selection of the appropriate catalyst and reaction conditions allows for high yields and purity, making this compound readily accessible as a key building block for various industrial and research applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for professionals seeking to implement or optimize the synthesis of this important chemical intermediate.

References

An In-depth Guide to the Stereochemistry of Methyl D-Glucopyranoside for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of methyl D-glucopyranoside, a pivotal molecule in carbohydrate chemistry and drug development. It delves into the structural nuances of its anomers, the underlying principles governing their formation and stability, and the experimental methodologies crucial for their synthesis and characterization. Detailed protocols for Fischer glycosidation, polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside tabulated quantitative data for easy reference. Furthermore, this guide employs Graphviz (DOT language) to visually represent key chemical pathways and experimental workflows, offering a holistic understanding for researchers and professionals in the field.

Introduction

Methyl D-glucopyranoside, a glycoside derived from glucose, serves as a fundamental model compound in the study of carbohydrate stereochemistry, reactivity, and biological interactions. Its structure features a pyranose ring, a six-membered ring containing five carbon atoms and one oxygen atom. The formation of the glycosidic bond between the anomeric carbon (C1) of glucose and the hydroxyl group of methanol (B129727) results in the creation of a new stereocenter at C1. This leads to the existence of two diastereomeric forms known as anomers: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.[1] The stereochemical configuration of this anomeric center profoundly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its stereochemistry essential for applications in drug design, glycobiology, and materials science.

The Anomers of Methyl D-Glucopyranoside

The two anomers of methyl D-glucopyranoside are distinguished by the orientation of the methoxy (B1213986) group (-OCH₃) at the anomeric carbon (C1) relative to the CH₂OH group (C6) and the other substituents on the pyranose ring.

  • Methyl α-D-glucopyranoside: In this anomer, the methoxy group at C1 is in an axial position, meaning it is on the opposite side of the ring from the CH₂OH group at C5.

  • Methyl β-D-glucopyranoside: In this anomer, the methoxy group at C1 is in an equatorial position, on the same side of the ring as the CH₂OH group at C5.[1]

The chair conformation of the pyranose ring is the most stable, and the substituents can occupy either axial or equatorial positions. The relative stability of the α and β anomers is influenced by a phenomenon known as the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance. This stabilization arises from the overlap of a lone pair of electrons on the ring oxygen with the σ* antibonding orbital of the axial C1-O bond.

The relationship between the open-chain form of D-glucose and the formation of the two anomers of methyl D-glucopyranoside is a key concept in its stereochemistry.

Fig 1. Formation of Methyl D-Glucopyranoside Anomers

Quantitative Stereochemical Data

The distinct stereochemistry of the α and β anomers leads to measurable differences in their physical properties, most notably their specific rotation of plane-polarized light and their NMR spectral characteristics.

Specific Optical Rotation

Optical rotation is a crucial parameter for distinguishing between anomers. The specific rotation is an intrinsic property of a chiral molecule.

CompoundSpecific Rotation ([α]D)
Methyl α-D-glucopyranoside+157° to +159° (c=10 in H₂O)
Methyl β-D-glucopyranoside-33° to -36° (c=1-4 in H₂O)[2]

Table 1: Specific Optical Rotation of Methyl D-Glucopyranoside Anomers.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy is a powerful tool for elucidating the stereochemistry of methyl D-glucopyranosides. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) are particularly diagnostic. In D₂O, the hydroxyl protons are exchanged for deuterium (B1214612) and are not observed.

ProtonMethyl α-D-glucopyranoside (δ, ppm, J, Hz)Methyl β-D-glucopyranoside (δ, ppm, J, Hz)
H14.78 (d, J=3.8)4.39 (d, J=7.9)
H23.45 (dd, J=9.8, 3.8)3.20 (dd, J=9.2, 7.9)
H33.63 (t, J=9.8)3.39 (t, J=9.2)
H43.32 (t, J=9.8)3.31 (t, J=9.2)
H53.68 (ddd, J=9.8, 4.8, 2.4)3.37 (m)
H6a, H6b3.75-3.85 (m)3.68-3.88 (m)
-OCH₃3.41 (s)3.56 (s)

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for Methyl D-Glucopyranoside Anomers in D₂O. Data compiled and averaged from available literature.

The larger coupling constant for the anomeric proton of the β-anomer is indicative of a trans-diaxial relationship with H2, which is consistent with its equatorial position. Conversely, the smaller coupling constant for the α-anomer's anomeric proton reflects a gauche relationship with H2, consistent with its axial orientation.

Experimental Protocols

Synthesis of Methyl D-Glucopyranosides via Fischer Glycosidation

The Fischer glycosidation is a classic method for preparing glycosides by reacting a monosaccharide with an alcohol in the presence of an acid catalyst.[3] This process typically yields a mixture of the α and β anomers, with the α-anomer often being the thermodynamically favored product due to the anomeric effect.[3]

Materials:

  • D-glucose

  • Anhydrous methanol

  • Concentrated sulfuric acid or hydrogen chloride gas

  • Sodium carbonate or other suitable base for neutralization

  • Activated carbon (for decolorization, if necessary)

  • Recrystallization solvent (e.g., ethanol (B145695) or methanol)

Procedure:

  • Reaction Setup: Suspend D-glucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or introduce anhydrous hydrogen chloride gas to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding a base (e.g., sodium carbonate) until the solution is neutral.

  • Filtration and Concentration: Filter the mixture to remove the insoluble salts. Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Purification and Isolation: The anomeric mixture can be purified by recrystallization. Often, the less soluble α-anomer will crystallize out of the solution first. Further purification and separation of the anomers can be achieved by column chromatography.

fischer_glycosidation_workflow start Start suspend_glucose Suspend D-glucose in anhydrous methanol start->suspend_glucose add_catalyst Add acid catalyst (e.g., H₂SO₄ or HCl) suspend_glucose->add_catalyst reflux Reflux the reaction mixture add_catalyst->reflux monitor_tlc Monitor reaction progress by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete neutralize Cool and neutralize with a base monitor_tlc->neutralize Complete filter_concentrate Filter and concentrate the filtrate neutralize->filter_concentrate purify Purify by recrystallization and/or column chromatography filter_concentrate->purify characterize Characterize the anomers (NMR, Polarimetry) purify->characterize end End characterize->end

Fig 2. Fischer Glycosidation Experimental Workflow
Characterization by Polarimetry

Polarimetry is used to measure the optical rotation of the synthesized methyl D-glucopyranosides, allowing for the identification of the anomers and the determination of their purity.

Instrumentation:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter sample cell (typically 1 dm)

Procedure:

  • Instrument Warm-up: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10-15 minutes.

  • Blank Measurement: Fill the polarimeter cell with the solvent (e.g., deionized water) and take a blank reading. This value should be subtracted from the sample readings.

  • Sample Preparation: Prepare a solution of the methyl D-glucopyranoside sample of known concentration (e.g., 1-10 g/100 mL) in the same solvent.

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed rotation.

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l * c) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the sample in g/mL

Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and stereochemistry of the anomers.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the methyl D-glucopyranoside sample in approximately 0.5-0.7 mL of deuterium oxide (D₂O) in an NMR tube.[4]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Internal Standard (Optional): An internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for precise chemical shift referencing.

Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Spectrum: Acquire a one-dimensional ¹H NMR spectrum.

  • 2D NMR (Optional): For more complex structures or for unambiguous assignment of all protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Signaling Pathways and Logical Relationships

The mechanism of the Fischer glycosidation involves the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of glucose, followed by the loss of water to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by methanol from either the α or β face, leading to the formation of the respective anomers.

fischer_mechanism glucose D-Glucose (Hemiacetal) protonation Protonation of Anomeric OH glucose->protonation H⁺ oxocarbenium Oxocarbenium Ion (Intermediate) protonation->oxocarbenium -H₂O attack_alpha Attack by CH₃OH (α-face) oxocarbenium->attack_alpha attack_beta Attack by CH₃OH (β-face) oxocarbenium->attack_beta deprotonation_alpha Deprotonation attack_alpha->deprotonation_alpha deprotonation_beta Deprotonation attack_beta->deprotonation_beta alpha_anomer Methyl α-D-glucopyranoside deprotonation_alpha->alpha_anomer -H⁺ beta_anomer Methyl β-D-glucopyranoside deprotonation_beta->beta_anomer -H⁺

Fig 3. Mechanism of Fischer Glycosidation

Conclusion

The stereochemistry of methyl D-glucopyranoside is a cornerstone of carbohydrate chemistry, with the distinct properties of its α and β anomers having significant implications for scientific research and development. This guide has provided a detailed overview of the structural features, governing principles, and analytical techniques pertinent to these molecules. The tabulated data and visual representations of experimental workflows and reaction mechanisms are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and application of this fundamental knowledge in their respective fields.

References

Methylglucoside as a Model Compound for Monosaccharide Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylglucoside is a glycoside in which a methyl group is attached to the anomeric carbon of a glucose molecule.[1] This structural modification, where the hydroxyl group on the anomeric carbon is replaced by a methoxy (B1213986) group, results in the formation of a stable acetal.[2][3] Consequently, unlike glucose, this compound is a non-reducing sugar because its cyclic form cannot open up to expose a free aldehyde group. This key characteristic makes this compound an invaluable model compound for researchers, scientists, and drug development professionals studying the reactivity of monosaccharides.[1] By preventing ring-opening and the associated complexities of anomerization and the Maillard reaction, this compound allows for the isolated study of reactions involving the other hydroxyl groups of the glucose ring, as well as the glycosidic bond itself.[1] Its applications range from investigating reaction mechanisms like hydrolysis and thermal degradation to serving as a building block in the synthesis of complex carbohydrate derivatives and as a probe in biochemical systems.[1][4]

Key Reactions and Applications

Glycoside Hydrolysis

The stability and cleavage of the glycosidic bond are central to carbohydrate chemistry. This compound serves as a simple and effective model to study the kinetics and mechanisms of this crucial reaction under both acidic and enzymatic conditions.

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of this compound involves the protonation of the glycosidic oxygen, followed by the cleavage of the C1-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This is subsequently attacked by water to yield glucose and methanol (B129727). The reaction kinetics are typically first-order and are influenced by factors such as acid type, concentration, and temperature.[5] Studies have determined first-order rate coefficients and the energies and entropies of activation for the acid-catalyzed hydrolysis of various methyl glycopyranosides.[5] For instance, the hydrolysis of methyl β-D-glucopyranoside is significantly slower than that of glucosides with bulkier aglycones, such as triethylmethyl β-D-glucopyranoside, which hydrolyzes approximately 30,000 times faster.[5] This demonstrates that steric hindrance is not a significant factor, while electronic effects of the aglycone group play a more complex role.[5]

Enzymatic Hydrolysis:

This compound is an excellent substrate for studying the activity and kinetics of glycoside hydrolases, such as β-glucosidase.[6] For example, sweet almond β-glucosidase catalyzes the hydrolysis of methyl β-D-glucopyranoside at a rate approximately 4 x 10¹⁵ times faster than spontaneous hydrolysis at 25°C.[6] Kinetic studies using this compound have helped elucidate enzymatic mechanisms. For instance, the lack of a solvent kinetic isotope effect when D₂O is substituted for H₂O in the hydrolysis of methyl β-D-glucopyranoside by β-glucosidase suggests a stepwise mechanism involving a pre-equilibrium protonation of the glycosidic oxygen followed by a rate-limiting cleavage of the glycosidic bond.[6]

Thermal Degradation and Caramelization

Caramelization is a non-enzymatic browning process that occurs when sugars are heated to high temperatures.[7][8] Unlike the Maillard reaction, it does not require the presence of amino acids.[7] Since this compound is a non-reducing sugar, it does not undergo the Maillard reaction, making it an ideal model compound to study the mechanisms of caramelization in isolation.[9]

Theoretical studies on the thermal degradation of methyl β-D-glucoside have shown that the process can lead to the formation of levoglucosan. The proposed mechanism involves an initial conformational change of the reactant from a ⁴C₁ to a ¹C₄ chair conformation, followed by an intramolecular nucleophilic substitution at the anomeric carbon. The calculated activation energy for this process indicates that a direct homolysis mechanism is unlikely.[10]

Synthesis of Carbohydrate Derivatives

Methylglucosides are versatile starting materials for the synthesis of more complex carbohydrate-based molecules.[1] The hydroxyl groups can be selectively protected and modified to introduce other functional groups, enabling the creation of oligosaccharides, glycosides, and various sugar esters used as non-ionic surfactants and emulsifiers.[1][11]

Biochemical and Drug Development Applications

In biochemical research and drug development, methylglucosides serve as non-metabolizable analogs of glucose.[4] This property is useful for studying glucose transport systems and metabolism-independent sugar sensing. For example, ¹¹C-labeled methyl-D-glucoside has been developed as a tracer for sodium-dependent glucose transporters (SGLTs), allowing for their functional visualization in vivo using PET scans.[12][13] These studies are critical for understanding renal glucose reabsorption and for the development of drugs targeting these transporters.[12][13] Additionally, this compound derivatives have been explored as potential inhibitors of glucose transporters in cancer cells and for their interactions with proteins like transferrin for targeted drug delivery.[4][14]

Quantitative Data

Table 1: Kinetic Parameters for Methyl β-D-Glucopyranoside Hydrolysis

Parameter Value Conditions Source
Enzymatic Rate Enhancement ~4 x 10¹⁵-fold Sweet almond β-glucosidase, 25°C [6]
kcat/Km (in H₂O) 28 M⁻¹s⁻¹ Sweet almond β-glucosidase [6]
Solvent Kinetic Isotope Effect 1.05 (± 0.08) (D₂O)(kcat/Km) vs (H₂O)(kcat/Km) [6]

| Relative Hydrolysis Rate | 30,000 times slower | Compared to triethylmethyl β-D-glucopyranoside in acid |[5] |

Table 2: Thermal Degradation Parameters for Methyl β-D-Glucoside

Parameter Value Method Source
Activation Free Energy (ΔG⁰) 52.5 kcal/mol MP4//DFT(B3LYP) theoretical study [10]

| Primary Product | Levoglucosan | Theoretical study |[10] |

Experimental Protocols

Synthesis of α-Methyl-D-Glucoside (Fischer Glycosidation)

This protocol is based on the method described by Fischer, which involves the acid-catalyzed reaction of glucose with methanol.[15][16]

  • Reagents and Materials:

    • Anhydrous D-glucose (finely powdered)

    • Anhydrous methyl alcohol (acetone-free)

    • Dry hydrogen chloride (gas) or concentrated sulfuric acid

    • Ice bath

    • Reflux condenser with a drying tube (e.g., soda-lime)

    • Filtration apparatus

  • Procedure:

    • Prepare a 0.25% solution of hydrogen chloride in anhydrous methyl alcohol. This can be done by passing dry HCl gas into ice-cooled methanol until the desired weight increase is achieved, then diluting with more methanol.[15]

    • Add 500 g of finely powdered anhydrous D-glucose to approximately 2 kg of the methanolic HCl solution.[15]

    • Heat the mixture under reflux for an extended period (e.g., 72 hours). The solution should become clear within the first few hours.[15]

    • After reflux, cool the pale-yellow solution to 0°C in an ice bath.

    • Induce crystallization by scratching the inside of the flask or by adding a seed crystal of α-methyl-D-glucoside.[15]

    • Allow the mixture to stand at 0°C for 12-24 hours to complete the crystallization of the first crop.

    • Collect the crystals by suction filtration and wash them with cold methyl alcohol.[15]

    • The mother liquor can be concentrated and re-boiled to obtain subsequent crops of the product.[15]

    • The final product can be purified by recrystallization from methyl alcohol. The expected melting point of pure α-methyl-D-glucoside is 165-168°C.[15][17]

Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a general procedure for determining the kinetics of acid hydrolysis.[5]

  • Reagents and Materials:

    • Methyl-D-glucoside (α or β anomer)

    • Standardized mineral acid (e.g., 1 M H₂SO₄ or HCl)

    • Thermostatically controlled water bath or reaction block

    • Small reaction vials with sealed caps

    • Quenching solution (e.g., a strong base like NaOH to neutralize the acid)

    • Analytical system (e.g., HPLC with a refractive index detector or GC after derivatization)

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Place a known volume of the acid solution into several reaction vials and allow them to equilibrate to the desired temperature (e.g., 60, 70, 80°C) in the water bath.

    • Initiate the reaction by adding a small volume of the this compound stock solution to each vial, vortexing to mix, and starting a timer.

    • At predetermined time intervals, remove a vial from the bath and immediately quench the reaction by adding a sufficient amount of the quenching solution.

    • Analyze the quenched samples to determine the concentration of remaining this compound and the formed glucose.

    • Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of this line gives the first-order rate coefficient (k).

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Enzymatic Hydrolysis using β-Glucosidase

This protocol describes a method for measuring the rate of enzymatic hydrolysis of methyl β-D-glucopyranoside.[6]

  • Reagents and Materials:

    • Methyl β-D-glucopyranoside

    • β-Glucosidase (e.g., from sweet almond)

    • Buffer solution (e.g., sodium acetate (B1210297) buffer at a specific pH)

    • Spectrophotometer or HPLC system

    • Thermostatically controlled cuvette holder or water bath

  • Procedure:

    • Prepare a series of substrate solutions of methyl β-D-glucopyranoside at different concentrations in the chosen buffer.

    • Prepare a stock solution of the β-glucosidase enzyme in the same buffer.

    • Equilibrate the substrate solutions and the enzyme solution to the desired temperature (e.g., 25°C).

    • To initiate the reaction, add a small, fixed amount of the enzyme stock solution to a cuvette containing one of the substrate solutions.

    • Monitor the reaction progress. This can be done continuously by using a coupled enzyme assay that produces a chromogenic product, or by taking aliquots at different time points, stopping the reaction (e.g., by boiling or adding a strong inhibitor), and analyzing for glucose concentration via HPLC.

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Determine the kinetic parameters Km and Vmax by plotting the initial velocities against substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations

Logical and Reaction Pathways

Figure 1: Comparison of Glucose and this compound Reactivity Glucose Glucose (Reducing Sugar) Maillard Maillard Reaction (with Amino Acids) Glucose->Maillard Caramelization_G Caramelization (Thermal Degradation) Glucose->Caramelization_G This compound This compound (Non-Reducing Sugar) Caramelization_M Caramelization (Thermal Degradation) This compound->Caramelization_M Browning_Flavor Browning & Flavor Products Maillard->Browning_Flavor Caramelization_G->Browning_Flavor Degradation_Products Degradation Products (e.g., Levoglucosan) Caramelization_M->Degradation_Products Model_System Ideal Model System to study Caramelization Caramelization_M->Model_System

Caption: Glucose vs. This compound reaction pathways.

Figure 2: Fischer Glycosidation of Glucose Glucose D-Glucose alpha-MG α-Methyl-D-Glucoside Glucose->alpha-MG   H+ catalyst (e.g., HCl) beta-MG β-Methyl-D-Glucoside Glucose->beta-MG   H+ catalyst (e.g., HCl) Methanol Methanol (CH3OH)

Caption: Synthesis of methylglucosides via Fischer glycosidation.

Figure 3: Acid-Catalyzed Hydrolysis Workflow start Prepare this compound & Acid Solutions equilibrate Equilibrate Reactants at Temperature T start->equilibrate mix Mix & Start Timer equilibrate->mix sample Take Aliquots at Time t mix->sample sample->mix Repeat for different time points quench Quench Reaction (e.g., add base) sample->quench analyze Analyze via HPLC/GC quench->analyze kinetics Calculate Rate Constant (k) analyze->kinetics

Caption: Experimental workflow for acid hydrolysis kinetics.

References

The Enduring Legacy of Fischer Glycosylation: A Technical Guide to the Synthesis of Methylglucosides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the Fischer glycosylation reaction for the synthesis of methylglucosides, a cornerstone of carbohydrate chemistry. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fundamental reaction. This document traces the historical discovery by Emil Fischer, delves into the reaction's mechanistic intricacies, and presents detailed experimental protocols for classical, microwave-assisted, and continuous flow methodologies. Quantitative data on reaction parameters and yields are systematically tabulated for comparative analysis. Furthermore, key pathways and workflows are visualized using network diagrams to facilitate a clear and concise understanding of the core concepts.

Introduction: A Historical Perspective

The Fischer glycosylation, a method for forming a glycosidic bond, was developed by the pioneering German chemist Emil Fischer between 1893 and 1895.[1] This acid-catalyzed reaction between a reducing sugar and an alcohol remains a fundamental and widely practiced method for the synthesis of simple glycosides, particularly methylglucosides, which are valuable intermediates in the synthesis of more complex carbohydrate-containing molecules.[2] Fischer's work, which earned him the Nobel Prize in Chemistry in 1902, laid the foundation for modern carbohydrate chemistry by providing a straightforward route to synthetic glycosides.[1] His initial experiments involved reacting D-glucose with methanol (B129727) in the presence of a strong acid, leading to the formation of a mixture of anomeric methylglucosides.[1]

The reaction is an equilibrium process that can yield a mixture of product isomers, including different ring sizes (furanosides and pyranosides) and anomers (α and β).[1] Typically, shorter reaction times favor the formation of the kinetically controlled furanoside products, while longer reaction times allow for equilibration to the more thermodynamically stable pyranoside forms.[1] The anomeric effect generally favors the formation of the α-anomer as the major product at equilibrium.[1]

Reaction Mechanism

The Fischer glycosylation proceeds via an acid-catalyzed nucleophilic substitution at the anomeric carbon. The generally accepted mechanism involves the following key steps:

  • Protonation of the Anomeric Hydroxyl Group: The acid catalyst protonates the hydroxyl group at the anomeric carbon of the cyclic hemiacetal form of the sugar.

  • Formation of an Oxocarbenium Ion: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the electrophilic anomeric carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated glycoside is deprotonated, regenerating the acid catalyst and yielding the final methylglucoside product.

This process can occur from either face of the planar oxocarbenium ion, leading to the formation of both α and β anomers. The reaction is reversible, and the final product distribution is governed by the relative thermodynamic stabilities of the various isomers.

Fischer_Glycosylation_Mechanism Glucose Glucose (Hemiacetal) ProtonatedGlucose Protonated Hemiacetal Glucose->ProtonatedGlucose + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedGlucose->Oxocarbenium - H2O H2O H2O ProtonatedGlucoside Protonated this compound Oxocarbenium->ProtonatedGlucoside + CH3OH Methanol Methanol (CH3OH) Methanol->Oxocarbenium This compound This compound (α and β) ProtonatedGlucoside->this compound - H+ H_plus H+

Caption: Mechanism of Fischer Glycosylation.

Data Presentation: A Comparative Analysis of Methodologies

The synthesis of methylglucosides via Fischer glycosylation has evolved from the classical heating method to more rapid and efficient techniques such as microwave irradiation and continuous flow processing. The following tables summarize quantitative data from various studies, allowing for a direct comparison of these methodologies.

Table 1: Classical Fischer Glycosylation of D-Glucose with Methanol

CatalystTemperature (°C)Time (h)Yield (%)α:β RatioReference
HClReflux18702:1[3]
H₂SO₄Reflux24653:1[3]
Amberlite IR-120Reflux48804:1

Table 2: Microwave-Assisted Fischer Glycosylation of D-Glucose with Methanol

CatalystTemperature (°C)Time (min)Yield (%)α:β RatioReference
Amberlite IRN 120 H⁺1201074>95:5[4]
Montmorillonite K-1010015929:1[5]
Dowex 50W X810058810:1[5]

Table 3: Continuous Flow Fischer Glycosylation of Monosaccharides with Methanol

SugarCatalystTemperature (°C)Residence Time (min)Conversion (%)α:β RatioReference
D-GlucoseQuadraPure™ SA1204>9589:11[6]
D-MannoseQuadraPure™ SA1204>9592:8[6]
D-GalactoseQuadraPure™ SA1204>9585:15[6]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of methylglucosides using classical, microwave-assisted, and continuous flow methods.

Classical Method: Synthesis of Methyl α/β-D-Glucopyranoside

Materials:

  • D-Glucose (10.0 g, 55.5 mmol)

  • Anhydrous Methanol (100 mL)

  • Concentrated Hydrochloric Acid (1.0 mL)

  • Sodium Carbonate

  • Stir bar

  • Round-bottom flask (250 mL)

  • Condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Suspend D-glucose in anhydrous methanol in a round-bottom flask equipped with a stir bar.

  • Slowly add concentrated hydrochloric acid to the suspension while stirring.

  • Attach a condenser and heat the mixture to reflux. Maintain reflux for 18-24 hours. The solution should become clear as the reaction progresses.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by slowly adding solid sodium carbonate until effervescence ceases.

  • Filter the mixture to remove the sodium carbonate and any unreacted glucose.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • The resulting syrup, containing a mixture of methyl α- and β-D-glucopyranosides, can be purified by crystallization or chromatography. To preferentially crystallize the α-anomer, dissolve the syrup in a minimal amount of hot methanol and allow it to cool slowly.

Microwave-Assisted Method: Rapid Synthesis of Methyl α-D-Glucopyranoside

Materials:

  • D-Glucose (0.5 g, 2.78 mmol)

  • Anhydrous Methanol (5 mL)

  • Amberlite IRN 120 H⁺ resin (0.5 g)

  • Microwave vial (10 mL) with a Teflon septum

  • Microwave synthesizer

  • Filtration apparatus

Procedure: [4]

  • Place D-glucose and Amberlite IRN 120 H⁺ resin in a microwave vial.

  • Add anhydrous methanol to the vial.

  • Seal the vial with a Teflon septum.

  • Place the vial in the microwave synthesizer and irradiate at 120 °C for 10 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the resin.

  • Evaporate the filtrate under reduced pressure to yield the crude product.

  • The product, predominantly methyl α-D-glucopyranoside, can be further purified by recrystallization from methanol.[4]

Continuous Flow Method: Scalable Synthesis of Methyl Glucosides

This protocol provides a general outline for a continuous flow setup. Specific parameters will vary depending on the equipment used.

Experimental Workflow:

Continuous_Flow_Workflow Reagent_Prep Reagent Preparation: - Dissolve sugar in methanol - Filter solution Pumping Pumping System: - Syringe or HPLC pump Reagent_Prep->Pumping Reactor Heated Packed-Bed Reactor: - Column with acidic resin catalyst - Temperature control Pumping->Reactor Collection Product Collection: - Automated fraction collector or  manual collection Reactor->Collection Analysis Analysis: - TLC, NMR, etc. Collection->Analysis Workup Work-up: - Neutralization (if needed) - Solvent evaporation - Purification Collection->Workup

Caption: Continuous Flow Fischer Glycosylation Workflow.

Procedure: [2][6]

  • System Setup: Assemble a continuous flow system consisting of a pump, a packed-bed reactor, a heating unit, and a collection vessel. The reactor should be a column packed with a solid acid catalyst, such as QuadraPure™ SA resin.

  • Reagent Preparation: Prepare a stock solution of the desired sugar (e.g., D-glucose) in methanol (e.g., 2% w/v). Ensure the sugar is fully dissolved; gentle heating may be required. Filter the solution to remove any particulate matter.

  • Reaction Execution:

    • Equilibrate the packed-bed reactor to the desired temperature (e.g., 120 °C).

    • Pump the methanolic sugar solution through the reactor at a defined flow rate to achieve the desired residence time (e.g., 4 minutes).

  • Product Collection: Collect the effluent from the reactor.

  • Work-up and Analysis:

    • The collected solution containing the this compound can be analyzed directly by TLC or NMR.

    • For isolation, the solvent can be removed under reduced pressure. The solid acid catalyst remains in the reactor, simplifying purification.

Conclusion

The Fischer glycosylation reaction, discovered over a century ago, continues to be a vital tool in carbohydrate chemistry. Its simplicity and versatility have ensured its enduring relevance. The evolution of this method from classical batch processing to modern microwave-assisted and continuous flow techniques has significantly improved reaction times, yields, and scalability, making it an even more powerful tool for the synthesis of methylglucosides and other simple glycosides. This guide has provided a comprehensive overview of the historical context, mechanism, and practical application of Fischer glycosylation, equipping researchers with the knowledge to effectively utilize this fundamental reaction in their scientific endeavors.

References

A Technical Guide to the Spectroscopic Analysis of Alpha-D-Methylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for alpha-D-methylglucoside. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and protocols for the characterization of this compound.

Data Presentation

The following tables summarize the key spectroscopic data for alpha-D-methylglucoside, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Alpha-D-Methylglucoside

ProtonChemical Shift (δ) in D₂O (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.614.49d3.5
H-23.463.23dd9.8, 3.5
H-33.593.39t9.4
H-43.293.10t9.2
H-53.613.42m
H-6a3.793.63dd11.9, 2.2
H-6b3.713.49dd11.9, 5.6
-OCH₃3.323.24s

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Alpha-D-Methylglucoside

CarbonChemical Shift (δ) in D₂O (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
C-1100.299.8
C-272.371.8
C-373.973.5
C-470.670.3
C-572.171.9
C-661.560.9
-OCH₃55.754.5

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.[2][3]

Table 3: IR Absorption Bands for Alpha-D-Methylglucoside

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretching (Hydrogen-bonded hydroxyl groups)
~2900MediumC-H Stretching (Aliphatic)
~1450MediumC-H Bending
~1100-1000StrongC-O Stretching (Alcohols, Ethers), C-O-C Stretching (Glycosidic bond)
Below 1000Medium-WeakFingerprint Region (Complex vibrations)

Note: IR spectra of carbohydrates show broad, overlapping peaks. The values presented are approximate ranges for the key functional groups.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of glycosides.

This protocol outlines the steps for preparing a sample of alpha-D-methylglucoside and acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of purified alpha-D-methylglucoside.[6][7]

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[6][8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a 5 mm NMR tube.[6][8]

  • Instrument Setup and Data Acquisition :

    • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1][9]

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • For ¹H NMR :

      • Pulse Sequence : Standard single-pulse (zg30 or similar).[6]

      • Spectral Width : ~12-16 ppm.[6]

      • Acquisition Time : 2-3 seconds.[6]

      • Relaxation Delay : 1-2 seconds.[6]

      • Number of Scans : 16-64, depending on sample concentration.[6]

    • For ¹³C NMR :

      • Pulse Sequence : Proton-decoupled single-pulse (zgpg30 or similar).[6]

      • Spectral Width : ~200-240 ppm.[6]

      • Acquisition Time : 1-2 seconds.[6]

      • Relaxation Delay : 2 seconds.[6]

      • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.[6]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a reference. For DMSO-d₆, the residual solvent peak can be used.

    • Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

This protocol describes the preparation of a solid sample of alpha-D-methylglucoside for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of dry alpha-D-methylglucoside with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should have a fine, consistent powder form.

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[10]

  • Instrument Setup and Data Acquisition :

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands corresponding to the functional groups present in the molecule.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of alpha-D-methylglucoside, from sample handling to final data interpretation.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy start Start: Purified alpha-D-methylglucoside Sample nmr_prep Sample Preparation: Dissolve in Deuterated Solvent (e.g., D2O, DMSO-d6) start->nmr_prep ir_prep Sample Preparation: Grind with KBr and Press into Pellet start->ir_prep nmr_acq Data Acquisition: Acquire 1H & 13C Spectra on High-Field Spectrometer nmr_prep->nmr_acq nmr_proc Data Processing: Fourier Transform, Phasing, Baseline Correction nmr_acq->nmr_proc nmr_analysis Spectral Analysis: Assign Chemical Shifts (δ), Determine Coupling Constants (J) nmr_proc->nmr_analysis end_node End: Structural Characterization nmr_analysis->end_node ir_acq Data Acquisition: Acquire Spectrum (e.g., 4000-400 cm-1) ir_prep->ir_acq ir_proc Data Processing: Background Subtraction ir_acq->ir_proc ir_analysis Spectral Analysis: Assign Absorption Bands to Functional Groups ir_proc->ir_analysis ir_analysis->end_node

Caption: Workflow for NMR and IR spectroscopic analysis.

References

An In-depth Technical Guide to the Thermochemical Properties and Stability of Methylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of methylglucoside, a monosaccharide derivative of glucose. This compound exists as two anomers, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, which differ in the stereochemistry at the anomeric carbon. This difference influences their physical and chemical properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to aid in the understanding of the behavior of these compounds.

Thermochemical Properties

The thermochemical properties of a compound are crucial for understanding its energy content and stability. Key parameters include the standard enthalpy of formation, standard molar heat capacity, and standard Gibbs free energy of formation.

Quantitative Thermochemical Data

The following tables summarize the available experimental thermochemical data for both anomers of this compound.

Table 1: Thermochemical Properties of Methyl α-D-glucopyranoside (Solid, at 298.15 K and 0.1 MPa)

PropertyValueUnit
Molar Mass194.18 g/mol
Melting Point441.15K
Enthalpy of Fusion31.87kJ/mol
Entropy of Fusion72.24J/(mol·K)
Standard Molar Heat Capacity (Cp,m)277.19J/(mol·K)

Data for Table 1 sourced from a study on the thermal properties and solubility of methyl α-D-glucopyranoside[1].

Table 2: Thermochemical Properties of Methyl β-D-glucopyranoside (Solid, at 298.15 K)

PropertyValueUnit
Molar Mass194.18 g/mol
Standard Enthalpy of Combustion (ΔcH°)-3517.9 ± 0.42kJ/mol
Standard Enthalpy of Formation (ΔfH°)-1237.5kJ/mol

The standard enthalpy of combustion for β-D-Glucopyranoside, methyl was obtained from the NIST WebBook[2]. The standard enthalpy of formation was calculated by NIST based on the combustion data[2].

Stability of this compound

The stability of this compound is a critical factor in its handling, storage, and application, particularly in drug development. This section explores its thermal stability and its stability in aqueous solutions under various pH conditions.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature.

A study on methyl α-D-glucopyranoside revealed its thermal decomposition behavior under a pure nitrogen atmosphere. The decomposition process was analyzed to determine the activation energy of thermal decomposition, a key parameter in assessing thermal stability[1]. A separate study on a modified glycoside, 4-methyloxybenzyl-2, 3, 4, 6-tetra-O-acetyl-β-d-glucopyranoside, showed that its main thermal decomposition occurred between 200 and 300 °C, with the largest mass loss rate at a peak temperature of 246.7 °C. While this is a derivative, it provides an indication of the temperature range at which the glycosidic bond may become susceptible to cleavage.

Stability in Aqueous Solutions (Hydrolysis)

The primary route of degradation for this compound in aqueous solution is hydrolysis of the glycosidic bond, yielding glucose and methanol. The rate of this hydrolysis is highly dependent on pH and temperature.

Acid Hydrolysis: The decomposition of methyl α-D-glucopyranoside has been studied in various acids, including hydrochloric, sulfuric, and sulfurous acids[3].

Alkaline Hydrolysis: An investigation into the alkaline hydrolysis of several methyl glycopyranosides in 10% sodium hydroxide (B78521) at 170°C provided insights into the relative stability of the α- and β-anomers. The study found that glycosides with the aglyconic group and the hydroxyl at C2 in the trans position (as in methyl β-D-glucopyranoside) react much faster than the corresponding cis anomers (as in methyl α-D-glucopyranoside)[4]. This suggests that the β-anomer is less stable under these alkaline conditions. The relative rates of hydrolysis are summarized in the table below.

Table 3: Relative Rates of Alkaline Hydrolysis of Methyl Glycopyranosides at 170°C

Methyl GlycopyranosideRelative Rate (krel)
α-D-glucoside1.0
α-D-galactoside3.9
β-D-mannoside4.4
α-D-xyloside4.8
β-L-arabinoside4.0

Data adapted from a study on the alkaline hydrolysis of glycosidic linkages[4].

Enzymatic Hydrolysis: The enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is significantly faster than spontaneous hydrolysis, with a rate enhancement of approximately 4 x 1015 at 25°C[5]. The efficiency of enzymatic hydrolysis is also pH-dependent, typically showing a bell-shaped curve of activity versus pH[5].

Experimental Protocols

This section details the methodologies for key experiments used to determine the thermochemical properties and stability of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen).

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the melting endotherm.

  • The enthalpy of fusion is calculated by integrating the area of the melting peak[6][7][8].

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed on the TGA balance.

  • The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is recorded continuously as a function of temperature.

  • The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs.

Hydrolysis Rate Determination

Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.

Methodology:

  • A solution of this compound of known concentration is prepared in a buffer solution of the desired pH.

  • The solution is maintained at a constant temperature in a thermostated water bath or reaction block.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The reaction in the aliquots is quenched, for example, by neutralization or rapid cooling.

  • The concentration of the remaining this compound or the formed glucose is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or an enzymatic glucose assay.

  • The rate constant for the hydrolysis reaction is determined by plotting the concentration of this compound versus time and fitting the data to an appropriate rate law (e.g., pseudo-first-order kinetics).

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Experimental_Workflow cluster_thermochemical Thermochemical Properties cluster_stability Stability Analysis DSC Differential Scanning Calorimetry (DSC) Melting_Point Melting Point DSC->Melting_Point Determines Enthalpy_Fusion Enthalpy of Fusion DSC->Enthalpy_Fusion Determines TGA Thermogravimetric Analysis (TGA) Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Determines Hydrolysis Hydrolysis Study (pH, Temperature) HPLC HPLC Analysis Hydrolysis->HPLC Analyzed by Rate_Constant Rate Constant of Hydrolysis HPLC->Rate_Constant Determines start This compound Sample start->DSC start->TGA start->Hydrolysis

Caption: Experimental workflow for analyzing this compound properties.

Stability_Factors cluster_factors Influencing Factors This compound This compound Stability Hydrolysis Hydrolysis (Glycosidic Bond Cleavage) This compound->Hydrolysis Undergoes Temperature Temperature Temperature->Hydrolysis pH pH pH->Hydrolysis Enzymes Enzymes (e.g., β-glucosidase) Enzymes->Hydrolysis Products Glucose + Methanol Hydrolysis->Products Yields

Caption: Factors influencing the hydrolysis of this compound.

References

The Multifaceted Role of Methylglucoside in Plant and Microbial Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglucoside, a glycoside derived from glucose, serves as a versatile molecule in the study of plant and microbial biochemistry. In microbial systems, particularly bacteria, it is actively transported and metabolized, offering insights into carbohydrate uptake and regulation. In plants, its non-metabolizable nature makes it an invaluable tool for dissecting sugar sensing and signaling pathways, and emerging evidence suggests a role as an elicitor of defense responses. This technical guide provides an in-depth exploration of the functions of this compound, detailing its metabolic fate in microbes, its role as a signaling analogue in plants, and its potential applications in research and drug development. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this important biochemical tool.

Introduction

This compound is a monosaccharide derivative of glucose where a methyl group replaces the hydroxyl group on the anomeric carbon. This seemingly minor modification has profound implications for its biological activity. It exists as two anomers, α-methylglucoside and β-methylglucoside, which can exhibit different biological specificities. While not a primary metabolite, this compound's structural similarity to glucose allows it to interact with various cellular components, making it a powerful tool for biochemical investigation.

In the realm of microbial biochemistry , this compound serves as a carbon source for certain microorganisms. Its transport and subsequent metabolism have been particularly well-studied in Escherichia coli, providing a model for understanding the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS), a key carbohydrate transport mechanism in bacteria.

In plant biochemistry , the primary utility of this compound lies in its resistance to metabolic degradation. While it can be transported into plant cells, it is a poor substrate for glycolysis. This property allows researchers to uncouple the signaling roles of sugars from their metabolic effects, providing clarity on how plants sense and respond to carbohydrate availability. Furthermore, there is growing interest in the potential of glucosides, including this compound derivatives, to act as elicitors, triggering plant defense mechanisms.

This guide will delve into the core functions of this compound in these two domains, presenting quantitative data, detailed experimental methodologies, and visual pathways to provide a comprehensive resource for researchers.

This compound in Microbial Biochemistry

Transport and Metabolism: The Phosphotransferase System (PTS)

In many bacteria, the uptake of α-methylglucoside is mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS). The PTS is a multicomponent system that couples the transport of sugars with their phosphorylation. In E. coli, α-methylglucoside is recognized and transported by the glucose-specific PTS permease.

The process begins with the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) through a cascade of proteins: Enzyme I (EI) and the Histidine-containing phosphocarrier protein (HPr). The phosphorylated HPr then transfers the phosphoryl group to the glucose-specific Enzyme II (EIIGlc), which is a complex of three domains: EIIAGlc, EIIBGlc, and EIICGlc. The EIICGlc domain forms the transmembrane channel, and as α-methylglucoside passes through, it is phosphorylated by the EIIBGlc domain, resulting in intracellular α-methylglucoside-6-phosphate.

Microbial_Metabolism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm alpha-MG_ext α-Methylglucoside EIIC EIIC(Glc) alpha-MG_ext->EIIC Transport alpha-MG-6P α-Methylglucoside-6-P PEP PEP Pyruvate Pyruvate PEP->Pyruvate P EI Enzyme I EI-P EI-P EI->EI-P P HPr HPr EI-P->HPr P HPr-P HPr-P EIIA EIIA(Glc) HPr-P->EIIA P EIIA-P EIIA-P EIIB EIIB(Glc) EIIA-P->EIIB P EIIB-P EIIB-P EIIB-P->alpha-MG-6P Phosphorylation Plant_Sugar_Sensing cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Glucose_ext Glucose Sugar_Transporter Sugar Transporter Glucose_ext->Sugar_Transporter alpha-MG_ext α-Methylglucoside alpha-MG_ext->Sugar_Transporter Glucose_cyt Glucose Sugar_Transporter->Glucose_cyt alpha-MG_cyt α-Methylglucoside Sugar_Transporter->alpha-MG_cyt HXK Hexokinase (HXK) Glucose_cyt->HXK alpha-MG_cyt->HXK G6P Glucose-6-Phosphate HXK->G6P alpha-MG-P α-Methylglucoside-P (Poor Substrate) HXK->alpha-MG-P Glycolysis Glycolysis & Metabolism G6P->Glycolysis Signaling_Cascade Sugar Signaling (Gene Expression, Development) G6P->Signaling_Cascade alpha-MG-P->Signaling_Cascade Blocked or Altered Signal Plant_Defense_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucoside_Elicitor Glucoside Elicitor (e.g., this compound derivative) Receptor Pattern Recognition Receptor (PRR) Glucoside_Elicitor->Receptor Ion_Flux Ca²⁺ Influx Receptor->Ion_Flux ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Ion_Flux->MAPK_Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Defense_Genes->Phytoalexins PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins Synthesis_Workflow Start Start: Anhydrous D-Glucose & Anhydrous Methanol Reaction Reaction: - Add 1-2% HCl - Reflux 24-48h Start->Reaction Neutralization Neutralization: - Cool mixture - Add Na₂CO₃ Reaction->Neutralization Filtration1 Filtration 1: Remove salts Neutralization->Filtration1 Decolorization Decolorization: - Add activated charcoal - Heat & filter Filtration1->Decolorization Concentration Concentration: Reduce pressure Decolorization->Concentration Crystallization Crystallization: - Cool and scratch/seed Concentration->Crystallization Filtration2 Filtration 2: Collect crystals Crystallization->Filtration2 End End: α-Methyl-D-glucoside Crystals Filtration2->End

Unlocking the Protective Potential: An In-depth Technical Guide to the Antioxidant Properties of Methylglucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the therapeutic potential of natural and synthetic compounds has spotlighted the antioxidant capabilities of various molecular families. Among these, methylglucoside derivatives are emerging as a promising class of molecules with the ability to combat oxidative stress, a key pathological factor in numerous diseases. This technical guide provides a comprehensive overview of the antioxidant properties of these derivatives, detailing experimental methodologies, presenting key data, and visualizing the underlying molecular pathways.

Introduction to this compound Derivatives as Antioxidants

Methylglucosides, monosaccharides derived from glucose, serve as versatile scaffolds for the synthesis of novel bioactive compounds.[1] By modifying the hydroxyl groups of the glucopyranoside ring with various functional moieties, researchers can fine-tune the molecule's physicochemical properties, including its antioxidant capacity. The antioxidant activity of these derivatives is often attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

One notable example is Methyl 6-O-cinnamoyl-α-d-glucopyranoside (MCGP), a synthetic derivative that has demonstrated significant protective effects against acute liver injury by mitigating oxidative stress.[2] Studies on such derivatives provide valuable insights into the structure-activity relationships that govern their antioxidant potential.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound derivatives and related compounds can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity.

While extensive quantitative data for a broad range of simple this compound derivatives is still an area of active research, studies on structurally related glycoside derivatives provide valuable benchmarks.

Compound ClassDerivative ExampleAssayIC50 / ActivityReference
This compound Derivative Methyl 6-O-cinnamoyl-α-d-glucopyranoside (MCGP)Cellular ROSSuppressed H2O2-induced ROS generation in AML12 cells[2]
Methyl Glycoside From Aganosma dichotomaCellular Antioxidant AssaysEnhanced detoxification mechanisms in a dose-dependent manner[1]
Ortho-Carbonyl Hydroquinone Methyl Derivatives Compound 1 (gem-dimethyl)ORAC8.8 ± 0.2 mol TE/mol[3]
Ortho-Carbonyl Hydroquinone Methyl Derivatives Compound 6 (gem-diethyl)ORAC7.0 ± 0.3 mol TE/mol[3]
Flavonol Glycosides VariousDPPH, ABTSIC50 values vary based on structure[4]
Synthetic Antioxidant Ascorbic Acid (Standard)DPPHIC50 values typically in the low µg/mL range[5]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the this compound derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[8]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the this compound derivatives in the appropriate solvent.

  • Reaction Mixture: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells. It assesses the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by intracellular ROS.

Protocol:

  • Cell Culture: Plate human hepatocellular carcinoma (HepG2) or other suitable cells in a 96-well plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a solution of DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

  • Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then treat them with the this compound derivatives at various concentrations for 1 hour.

  • Induction of Oxidative Stress: Add a ROS-generating agent, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 538 nm, respectively.

  • Data Analysis: The CAA value is calculated based on the area under the fluorescence curve, and the EC50 value (the concentration required to produce a 50% antioxidant effect) is determined.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound derivatives can extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Studies on Methyl 6-O-cinnamoyl-α-d-glucopyranoside (MCGP) have shown that it can activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes and providing protection against oxidative stress-induced liver injury.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Presents Nrf2 to Cul3->Nrf2 Ubiquitinates MCGP This compound Derivative (MCGP) MCGP->Keap1 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Maf Maf Nrf2_n->Maf Heterodimerizes with ARE ARE Nrf2_n->ARE Binds to Maf->Nrf2_n Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription

Figure 1: Activation of the Nrf2 signaling pathway by a this compound derivative.
Experimental Workflow for Synthesis and Evaluation

The development and assessment of novel this compound derivatives with antioxidant properties typically follow a structured workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow start Synthesis of this compound Derivatives purification Purification and Characterization (NMR, MS) start->purification in_vitro_screening In Vitro Antioxidant Screening purification->in_vitro_screening dpph DPPH Assay in_vitro_screening->dpph abts ABTS Assay in_vitro_screening->abts cellular_assays Cellular Antioxidant Assays dpph->cellular_assays abts->cellular_assays caa CAA Assay cellular_assays->caa ros_measurement Intracellular ROS Measurement cellular_assays->ros_measurement mechanistic_studies Mechanistic Studies ros_measurement->mechanistic_studies western_blot Western Blot for Nrf2 and downstream proteins mechanistic_studies->western_blot qpcr qPCR for antioxidant gene expression mechanistic_studies->qpcr sar_analysis Structure-Activity Relationship (SAR) Analysis western_blot->sar_analysis qpcr->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Figure 2: A typical experimental workflow for the development of antioxidant this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile platform for the development of novel antioxidant agents. Their synthetic tractability allows for the fine-tuning of their chemical structures to optimize their radical scavenging capabilities and their ability to modulate cellular antioxidant defense mechanisms, such as the Nrf2 signaling pathway.

Future research in this area should focus on:

  • Expanding the library of derivatives: Synthesizing and screening a wider range of this compound derivatives to establish more comprehensive structure-activity relationships.

  • In vivo studies: Evaluating the efficacy of promising lead compounds in animal models of diseases associated with oxidative stress.

  • Exploring other signaling pathways: Investigating the potential of these derivatives to modulate other redox-sensitive signaling pathways.

  • Drug delivery systems: Developing targeted delivery strategies to enhance the bioavailability and therapeutic efficacy of these compounds.

By continuing to explore the antioxidant properties of this compound derivatives, the scientific community can unlock their full potential in the prevention and treatment of a wide range of oxidative stress-related pathologies.

References

Methodological & Application

Application Note & Protocol: Acid-Catalyzed Synthesis of Methylglucoside via Fischer Glycosidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglucoside and its derivatives are valuable compounds in various fields, including the pharmaceutical industry, where they serve as precursors for the synthesis of more complex molecules and as components in drug delivery systems. The most common and established method for synthesizing this compound is the acid-catalyzed reaction of glucose with methanol (B129727), a process known as Fischer glycosidation.[1] This reaction results in the formation of a mixture of anomers (α- and β-methylglucosides) and ring size isomers (pyranosides and furanosides).[2] Typically, with longer reaction times, the thermodynamically more stable α-anomer of the pyranoside form is the major product. This document provides a detailed protocol for the synthesis of this compound, focusing on the acid-catalyzed Fischer glycosidation of D-glucose.

Reaction & Mechanism

The fundamental reaction involves the treatment of glucose with methanol in the presence of an acid catalyst. The acid protonates the anomeric hydroxyl group of the cyclic hemiacetal form of glucose, which then leaves as a water molecule to form a resonance-stabilized oxocarbenium ion. A methanol molecule then attacks this electrophilic species, and subsequent deprotonation yields the this compound.

Experimental Protocol

This protocol is based on the well-established Fischer method, with modifications for improved yields and purity.[3]

Materials & Equipment:

  • Anhydrous D-glucose

  • Anhydrous methanol (acetone-free)[3]

  • Concentrated sulfuric acid or dry hydrogen chloride gas[3][4]

  • Sodium carbonate or other suitable base for neutralization

  • Activated carbon (for decolorization, if necessary)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., containing calcium chloride or soda-lime)[3]

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (0.25% HCl in Methanol): In a fume hood, carefully pass dry hydrogen chloride gas into a pre-weighed amount of ice-cooled anhydrous methanol until the desired concentration (e.g., 0.25% w/w) is achieved.[3] Alternatively, a strong mineral acid like sulfuric acid can be used.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the prepared methanolic HCl solution. Add finely powdered anhydrous D-glucose to the solution.[3] A typical molar ratio of methanol to glucose is high, as methanol also serves as the solvent.[5]

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction time can vary significantly, from a few hours to over 72 hours, depending on the desired product distribution and yield.[3][6] Monitor the reaction progress by checking for the dissolution of glucose.

  • Crystallization and Isolation (First Crop): After the reaction is complete, cool the solution in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can aid in this process.[3] Allow the crystallization to proceed for several hours at a low temperature (e.g., 0°C).[3] Collect the crystalline product by vacuum filtration using a Büchner funnel and wash the crystals with cold methanol.[3]

  • Work-up of Mother Liquor (Second and Third Crops): The mother liquor can be concentrated using a rotary evaporator and subjected to further crystallization cycles to increase the overall yield.[3]

  • Neutralization and Purification: Before final purification, the acidic reaction mixture can be neutralized with a base like sodium carbonate. The crude product can be purified by recrystallization from methanol.[3] If the solution is colored, activated carbon can be added during recrystallization to decolorize it.[3]

  • Drying: Dry the purified crystals under vacuum to obtain the final this compound product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Reaction Conditions for Acid-Catalyzed Synthesis of this compound

ParameterValue/RangeReference
Starting MaterialAnhydrous D-glucose[3]
ReagentAnhydrous Methanol[3]
Catalyst0.25% Hydrogen Chloride in Methanol[3]
Molar Ratio (Methanol:Glucose)~20:1[3]
Reaction TemperatureReflux (~65°C)[3]
Reaction Time72 hours (for α-anomer)[3]

Table 2: Typical Yields and Properties of Synthesized Methyl-α-D-glucoside

ParameterValueReference
Total Yield48.5–49.5%[3]
Melting Point164–165°C[3]
AppearanceWhite crystalline solid[1]

Experimental Workflow

The following diagram illustrates the key steps in the acid-catalyzed synthesis of this compound.

SynthesisWorkflow A Reactant Preparation (Anhydrous Glucose & Methanolic HCl) B Reaction under Reflux A->B Heating C Cooling & Crystallization B->C Completion D Filtration & Washing (Isolation of First Crop) C->D E Mother Liquor Work-up (Concentration & Further Crystallization) D->E Mother Liquor F Recrystallization for Purification (with optional charcoal treatment) D->F Crude Product E->F Additional Crops G Drying F->G H Final Product (this compound) G->H

Caption: Workflow for this compound Synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling dry hydrogen chloride gas and concentrated acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Handle strong acids with extreme care.

Conclusion

The acid-catalyzed Fischer glycosidation remains a robust and widely used method for the synthesis of this compound. By carefully controlling the reaction conditions and employing systematic purification steps, high-purity this compound can be obtained for various research and development applications. The protocol and data presented here provide a comprehensive guide for scientists and professionals in the field.

References

Application Notes: Utilizing Methylglucoside Derivatives for Beta-Glucosidase Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glucosidic linkages in disaccharides, oligosaccharides, and various glycosides.[1][2][3] This enzymatic activity is crucial in a multitude of biological processes, including cellulose (B213188) degradation for biofuel production, enhancement of flavors and aromas in the food and beverage industry, and the activation of prodrugs in pharmaceutical applications.[3][4][5][6] Consequently, the accurate and efficient measurement of beta-glucosidase activity is paramount for researchers, scientists, and drug development professionals. Synthetic methylglucoside derivatives, such as p-nitrophenyl-β-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-β-D-glucopyranoside (MUG), serve as excellent substrates for these assays due to their high specificity and the ease of detecting their hydrolysis products.[7][8][9]

Principle of the Assay

The enzymatic assay for beta-glucosidase activity using this compound substrates is based on the cleavage of the glycosidic bond by the enzyme, which releases a chromogenic or fluorogenic molecule.

  • Chromogenic Assay with p-Nitrophenyl-β-D-glucopyranoside (pNPG): Beta-glucosidase hydrolyzes the colorless substrate pNPG to release glucose and p-nitrophenol.[8][10] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 400-405 nm.[10][11][12] The rate of p-nitrophenol formation is directly proportional to the beta-glucosidase activity.[13][14]

  • Fluorogenic Assay with 4-Methylumbelliferyl-β-D-glucopyranoside (MUG): For assays requiring higher sensitivity, MUG is the preferred substrate. Beta-glucosidase cleaves MUG to yield glucose and 4-methylumbelliferone (B1674119) (4-MU).[7][9][15] 4-MU is a highly fluorescent compound that can be detected with an excitation wavelength in the range of 330-385 nm and an emission wavelength around 445-454 nm.[7][15] The intensity of the fluorescence is directly proportional to the enzyme activity.

Applications in Research and Drug Development

  • Enzyme Kinetics and Characterization: These assays are fundamental for determining key kinetic parameters of beta-glucosidases, such as the Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into enzyme-substrate affinity and catalytic efficiency.[1][12][16][17]

  • Screening for Novel Enzymes: High-throughput screening of microbial or environmental samples for novel beta-glucosidases with desired properties (e.g., thermostability, pH tolerance) is facilitated by these simple and rapid assays.

  • Drug Discovery and Development: Beta-glucosidase activity is implicated in certain diseases, such as Gaucher's disease, which is characterized by a deficiency in lysosomal glucocerebrosidase (a type of beta-glucosidase).[6][14] These assays are used to screen for small molecules that can modulate enzyme activity, serving as potential therapeutic agents.[2] Additionally, they can be used to evaluate the enzymatic release of active pharmaceutical ingredients from glycosidic prodrugs.[3][4]

  • Biomass Conversion: In the context of biofuel research, monitoring beta-glucosidase activity is essential for optimizing the enzymatic saccharification of cellulosic biomass into fermentable sugars.[2][4]

Quantitative Data Summary

The following tables summarize typical kinetic parameters for beta-glucosidases from various sources using pNPG and MUG as substrates. Note that these values can vary significantly depending on the specific enzyme, its purity, and the assay conditions.

Table 1: Kinetic Parameters of Beta-Glucosidases with p-Nitrophenyl-β-D-glucopyranoside (pNPG)

Enzyme SourceKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temperature (°C)
Streptomyces sp.0.72-5.5-
Thermofilum sp. ex4484_790.617139.25.090
Aspergillus niger2.8-5.550-55
White Rot Fungi (average)0.47 - 2.8-3.5 - 5.060 - 70

Data compiled from various sources.[10][12][16][17]

Table 2: General Properties of Fluorogenic Substrate 4-Methylumbelliferyl-β-D-glucopyranoside (MUG)

PropertyValue
Excitation Maximum (pH dependent)330 nm (pH 4.6), 370 nm (pH 7.4), 385 nm (pH 10.4)
Emission Maximum445 - 454 nm
Common ApplicationDetection of low levels of beta-glucosidase activity

Data compiled from various sources.[7][15]

Experimental Protocols

Protocol 1: Chromogenic Beta-Glucosidase Assay Using pNPG

1. Materials and Reagents:

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution (e.g., 20 mM in water or a suitable buffer)[10]

  • Enzyme solution (purified or crude extract)

  • Reaction buffer (e.g., 0.1 M Sodium Acetate Buffer, pH 5.0)[10][18]

  • Stop solution (e.g., 0.2 M Sodium Carbonate solution)[10]

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Incubator or water bath

2. Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture by adding:

    • 50 µL of 0.1 M Sodium Acetate Buffer (pH 5.0)

    • 25 µL of enzyme solution (appropriately diluted)

  • Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.[10][18]

  • Initiate Reaction: Add 25 µL of 20 mM pNPG solution to the reaction mixture to start the enzymatic reaction.[10] Mix gently.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15-30 minutes).[10][18] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 100-200 µL of 0.2 M Sodium Carbonate solution.[10] This will stop the enzyme activity and develop the yellow color of the p-nitrophenol product.

  • Measure Absorbance: Measure the absorbance of the solution at 400-405 nm using a microplate reader or spectrophotometer.[10][12]

  • Prepare Blank and Standard Curve:

    • Blank: Prepare a blank by adding the stop solution before adding the enzyme solution.

    • Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

3. Calculation of Enzyme Activity: One unit of beta-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified assay conditions.[10]

Protocol 2: Fluorogenic Beta-Glucosidase Assay Using MUG

1. Materials and Reagents:

  • 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) substrate solution (e.g., 0.64 mM in a suitable buffer)[7]

  • Enzyme solution (purified or crude extract)

  • Reaction buffer (e.g., 50 mM Sodium Citrate, pH 3.5 or other optimal buffer)[7]

  • Stop solution (e.g., alkaline buffer such as 0.2 M Sodium Carbonate)

  • Fluorometer or fluorescence microplate reader

  • Black 96-well microplate (to minimize background fluorescence)

  • Incubator or water bath

2. Procedure:

  • Prepare Reaction Mixture: In a well of a black 96-well plate, add:

    • Appropriate volume of reaction buffer.

    • Volume of enzyme solution (appropriately diluted).

  • Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[7]

  • Initiate Reaction: Add the MUG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 20 minutes).[7]

  • Stop Reaction: Add the alkaline stop solution to terminate the reaction and enhance the fluorescence of 4-MU.

  • Measure Fluorescence: Measure the fluorescence using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~445-450 nm.

  • Prepare Blank and Standard Curve:

    • Blank: Prepare a blank by adding the stop solution before adding the enzyme solution.

    • Standard Curve: Prepare a standard curve using known concentrations of 4-methylumbelliferone (4-MU) to quantify the product.

Visualizations

Beta_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Stop Solution) Mix Mix Enzyme and Buffer Reagents->Mix Sample Prepare Enzyme Sample (Dilution Series) Sample->Mix Preincubation Pre-incubate Mix->Preincubation Start Add Substrate (pNPG or MUG) Preincubation->Start Incubate Incubate at Optimal Temperature and Time Start->Incubate Stop Add Stop Solution Incubate->Stop Measure Measure Absorbance (405 nm) or Fluorescence (Ex/Em) Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate Standard Prepare Standard Curve Standard->Calculate Beta_Glucosidase_Reaction_Pathway cluster_substrates Substrates cluster_products Products pNPG p-Nitrophenyl-β-D-glucopyranoside (pNPG) Enzyme Beta-Glucosidase pNPG->Enzyme Hydrolysis MUG 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) MUG->Enzyme Hydrolysis pNP p-Nitrophenol (Yellow, Abs @ 405 nm) Enzyme->pNP MU 4-Methylumbelliferone (Fluorescent) Enzyme->MU Glucose Glucose Enzyme->Glucose

References

Application of Methylglucoside in the Synthesis of Non-ionic Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglucoside, a readily available and renewable monosaccharide derived from glucose, serves as a versatile starting material in the synthesis of biocompatible and biodegradable non-ionic surfactants. These surfactants, primarily Alkyl Polyglycosides (APGs), are increasingly sought after in various industries, including pharmaceuticals, cosmetics, and detergents, owing to their excellent surface activity, low toxicity, and environmentally friendly profile. Their unique properties, such as mildness to the skin and good foaming characteristics, make them ideal for a wide range of applications, from personal care products to drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis of non-ionic surfactants using this compound as a key intermediate. It is intended to be a comprehensive resource for researchers and professionals involved in the development of novel surfactant systems.

Synthesis of Non-ionic Surfactants from this compound

The primary route for synthesizing long-chain non-ionic surfactants from this compound is through a two-step transacetalization process . This method involves the initial synthesis of a short-chain alkyl glucoside (in this case, this compound is the starting point), followed by an acid-catalyzed reaction with a long-chain fatty alcohol to produce the desired long-chain alkyl polyglucoside.

Chemical Pathway: Two-Step Transacetalization

The overall reaction involves the exchange of the methyl group of this compound with a longer alkyl chain from a fatty alcohol. This process is typically catalyzed by a strong acid.

transacetalization_pathway This compound This compound Intermediate Protonated Intermediate This compound->Intermediate Protonation FattyAlcohol Fatty Alcohol (R-OH) (e.g., Dodecanol) FattyAlcohol->Intermediate Nucleophilic Attack AcidCatalyst Acid Catalyst (e.g., p-TSA) AcidCatalyst->Intermediate APG Alkyl Polyglucoside (APG) Intermediate->APG Elimination of Methanol (B129727) Methanol Methanol (CH3OH) Intermediate->Methanol

Caption: Transacetalization pathway for APG synthesis.

Experimental Workflow

The synthesis and characterization of this compound-based non-ionic surfactants follow a systematic workflow, from the initial reaction to the final product analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Mix this compound, Fatty Alcohol, and Catalyst Reaction Heat under Vacuum (e.g., 110-120°C, <30 mmHg) Reactants->Reaction Neutralization Neutralize with Base (e.g., NaOH) Reaction->Neutralization Distillation Remove Excess Fatty Alcohol (Vacuum Distillation) Neutralization->Distillation Filtration Filter to Remove Salts Distillation->Filtration FTIR FTIR Spectroscopy Filtration->FTIR NMR NMR Spectroscopy Filtration->NMR SurfaceTension Tensiometry (CMC, Surface Tension) Filtration->SurfaceTension Purity Chromatography (e.g., GC-MS) Filtration->Purity

Caption: Experimental workflow for APG synthesis.

Experimental Protocols

Protocol 1: Synthesis of Dodecyl Polyglucoside via Transacetalization of this compound

This protocol details the synthesis of dodecyl polyglucoside, a common non-ionic surfactant, from this compound and dodecanol (B89629).

Materials:

  • This compound

  • Dodecanol (Fatty Alcohol)

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (Catalyst)

  • Sodium Hydroxide (B78521) (for neutralization)

  • Anhydrous Toluene (for azeotropic removal of water, optional)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation setup (Dean-Stark trap if using toluene).

Procedure:

  • Charging the Reactor: In a clean, dry round-bottom flask, add this compound and a molar excess of dodecanol (typically a molar ratio of 1:3 to 1:5 of glucoside to alcohol).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA) in a concentration of 0.5-1.5% by weight of the reactants.

  • Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere and prevent oxidation.

  • Reaction:

    • Heat the mixture with constant stirring to approximately 110-120°C.

    • Apply a vacuum (e.g., <30 mmHg) to facilitate the removal of methanol formed during the reaction.

    • Continue the reaction for 4-8 hours. The reaction progress can be monitored by measuring the amount of methanol collected.

  • Neutralization: Cool the reaction mixture to about 80-90°C and neutralize the acid catalyst by adding a stoichiometric amount of sodium hydroxide solution.

  • Purification:

    • Remove the excess unreacted dodecanol by vacuum distillation.

    • The resulting product is a mixture of dodecyl polyglucosides. Further purification can be achieved by recrystallization or chromatographic techniques if a specific degree of polymerization is required.

Data Presentation: Physicochemical Properties of Alkyl Polyglucosides

The properties of alkyl polyglucoside surfactants are highly dependent on the length of the alkyl chain. The following table summarizes key quantitative data for a series of APGs with varying alkyl chain lengths.

Alkyl Chain LengthCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Krafft Temperature (°C)
C8 (Octyl)~25~29< 0
C10 (Decyl)~2.2~28< 0
C12 (Dodecyl)~0.2~27~30
C14 (Tetradecyl)~0.02~30> 40

Note: The values presented are approximate and can vary depending on the specific isomeric distribution and purity of the surfactant.

Characterization of Synthesized Surfactants

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common method.

Materials and Equipment:

  • Synthesized alkyl polyglucoside

  • Deionized water

  • Tensiometer (with a Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Glassware

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized surfactant in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement:

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.

    • Ensure temperature control throughout the measurements.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.

Logical Relationships in Surfactant Properties

The structure of the alkyl polyglucoside molecule dictates its physicochemical properties and, consequently, its applications.

property_relationships cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Applications AlkylChain Alkyl Chain Length CMC Critical Micelle Concentration (CMC) AlkylChain->CMC Inverse Relationship HLB Hydrophilic-Lipophilic Balance (HLB) AlkylChain->HLB Decreases Solubility Aqueous Solubility AlkylChain->Solubility Decreases DP Degree of Polymerization (DP) DP->HLB Increases DP->Solubility Increases Foaming Foaming Properties HLB->Foaming Detergents Detergents & Cleaners HLB->Detergents Cosmetics Cosmetics & Personal Care HLB->Cosmetics Pharma Pharmaceutical Formulations HLB->Pharma Solubility->Cosmetics Solubility->Pharma Foaming->Detergents Foaming->Cosmetics

Caption: Structure-property-application relationships.

Conclusion

This compound is a valuable and sustainable platform chemical for the synthesis of high-performance non-ionic surfactants. The transacetalization process offers a viable route to produce a range of alkyl polyglucosides with tunable properties. By carefully controlling the reaction conditions and the choice of fatty alcohol, researchers can design and synthesize novel surfactants tailored for specific applications in the pharmaceutical, cosmetic, and chemical industries. The protocols and data presented in this document provide a solid foundation for further research and development in this promising area of green chemistry.

Application Note: Quantitative Analysis of Methylglucoside by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative determination of methylglucoside. This compound and other sugar derivatives lack a significant UV chromophore, making ELSD an ideal detection technique.[1][2][3] This method is characterized by its simplicity, accuracy, high sensitivity, and reproducibility, making it suitable for routine analysis in research, quality control, and various industrial applications.[4]

Introduction

This compound is a monosaccharide derivative with wide applications in the cosmetic, food, and pharmaceutical industries. Accurate quantification is crucial for product formulation, quality assurance, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds.[5] Due to the absence of a UV-absorbing moiety in this compound, traditional UV detectors are not suitable. The Evaporative Light Scattering Detector (ELSD) offers a universal detection approach for non-volatile analytes in a volatile mobile phase, making it an excellent choice for the analysis of carbohydrates and their derivatives.[1][2][6] The principle of ELSD involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.[1][2][6] This application note provides a comprehensive protocol for the quantitative analysis of this compound using a reversed-phase HPLC-ELSD method.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Alltech Apollo C18 (4.6 x 250 mm, 5 µm) or equivalent.[4]

  • Solvents: HPLC grade methanol (B129727) and water.

  • Standard: this compound reference standard.

Chromatographic Conditions
ParameterValue
Column Alltech Apollo C18 (4.6 x 250 mm, 5 µm)[4]
Mobile Phase Water:Methanol (5:95, v/v)[4]
Flow Rate 0.7 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 10 µL
ELSD Conditions
ParameterValue
Drift Tube Temperature 104°C[4]
Nebulizer Gas (Air/Nitrogen) 2.8 L/min[4]

Protocols

Standard Solution Preparation
  • Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Water:Methanol, 5:95).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the linear range of 2.5 to 12.5 µg/µL.[4]

Sample Preparation

The sample preparation method should be adapted based on the matrix. For a simple matrix, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

Quantitative Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of this compound.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Results and Discussion

The developed HPLC-ELSD method provides excellent separation and quantification of this compound. The method was validated for its linearity, and recovery.

Data Presentation
ParameterResult
Linear Range 2.5 - 12.5 µg/µL[4]
Correlation Coefficient (r) 0.9991[4]
Recovery 100.0% - 106.3%[4]

Mandatory Visualizations

G Experimental Workflow for this compound Analysis A Standard & Sample Preparation B HPLC System (Pump, Autosampler, Column Oven) A->B Injection C C18 Column Separation (4.6x250mm, 5µm) B->C Elution D ELSD Detection C->D Detection E Data Acquisition & Processing D->E F Quantitative Analysis (Calibration Curve) E->F

Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.

G Principle of ELSD Detection cluster_0 ELSD Process A HPLC Eluent (Analyte in Mobile Phase) B Nebulization (Aerosol Formation) A->B Nitrogen Gas C Evaporation (Heated Drift Tube) B->C Heating D Light Scattering (Analyte Particles) C->D Light Source E Detection (Photodiode) D->E Scattered Light

Caption: The three-stage process of Evaporative Light Scattering Detection.

Conclusion

The described HPLC-ELSD method is a reliable and sensitive approach for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a quality control laboratory. The validation data demonstrates the method's accuracy and precision, making it suitable for its intended purpose.

References

Application Notes and Protocols: Methylglucoside as a Precursor for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglucoside, a readily available and renewable monosaccharide derived from glucose, is emerging as a promising precursor for the synthesis of a diverse range of biodegradable polymers. Its inherent biocompatibility and the chirality of the glucose unit offer unique opportunities for creating sustainable materials with tunable properties. These polymers, including polyesters, polyurethanes, and polyacrylates, are under active investigation for a variety of applications, particularly in the biomedical field for drug delivery systems, tissue engineering scaffolds, and as environmentally benign alternatives to conventional plastics. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based biodegradable polymers.

I. This compound-Based Polyesters

This compound can be converted into polyesters through various polymerization techniques, primarily through the modification of its hydroxyl groups to create reactive monomers. A common approach involves the acylation of this compound to introduce polymerizable functionalities.

A. Synthesis of Acrylated this compound Monomers

A key step in producing certain types of biodegradable polyesters and polyacrylates from this compound is the synthesis of acrylated or methacrylated monomers. An example is the synthesis of 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc).

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc)

This protocol is adapted from a known procedure for the synthesis of polymerizable glucose derivatives.

Materials:

  • 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose

  • Potassium methacrylate

  • N,N-dimethylformamide (DMF)

  • Methanol (B129727)

  • Ice

Procedure:

  • In a reaction flask, combine 8.5 g of 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose and 6.4 g of potassium methacrylate.

  • Add 32 mL of N,N-dimethylformamide (DMF) to the mixture to act as the solvent.

  • Heat the mixture to 65 °C while stirring continuously. Maintain this temperature for 30 minutes.

  • After the reaction is complete, pour the resulting mixture into a beaker containing crushed ice and water while stirring constantly.

  • A precipitate of 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) will form.

  • Filter the precipitate and dry it in the air.

  • For purification, recrystallize the crude product from methanol.

  • The expected yield of the purified MGlc is approximately 79%.

Characterization of MGlc Monomer:

The synthesized MGlc monomer can be characterized using the following techniques:

  • Elemental Analysis: To confirm the elemental composition.

  • FTIR Spectroscopy: To identify the characteristic functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Differential Scanning Calorimetry (DSC): To determine the melting point. The melting point of MGlc crystallized from methanol is approximately 100.0 °C[1].

B. Synthesis of this compound Polyesters via Solvent-Free Interesterification

This compound can be directly used to produce polyesters through a solvent-free interesterification process with fatty acid methyl esters (FAME). This method is an environmentally friendly approach to creating biodegradable polyesters.

Experimental Protocol: Solvent-Free Interesterification of this compound

This protocol is based on an optimized procedure for the synthesis of methyl glucoside polyester (B1180765) (MGPE).

Materials:

  • This compound

  • Fatty Acid Methyl Esters (FAME) of a desired fatty acid (e.g., from soybean oil)

  • Sodium metal (catalyst)

Procedure:

  • Protect the hydroxyl groups of this compound by acetylation to obtain high yields.

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine the acetylated this compound and FAME at a substrate molar ratio of approximately 5.9:1 (FAME:acetylated this compound).

  • Add a catalytic amount of sodium metal.

  • Heat the reaction mixture to 123.8 °C and maintain this temperature for 6.3 hours with continuous stirring[1].

  • Monitor the reaction for molar conversion. A predicted molar conversion of around 55.68% can be expected under these optimized conditions[1].

  • Upon completion, the resulting this compound polyester (MGPE) can be purified.

Characterization of this compound Polyester:

  • Infrared (IR) and ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To confirm the polyester structure and the degree of substitution[1].

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting point[1].

  • Viscometry: To measure the viscosity of the resulting polyester.

Logical Relationship for Polyester Synthesis

polyester_synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization This compound This compound Acrylated_this compound Acrylated_this compound This compound->Acrylated_this compound Acylation Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->Acrylated_this compound Polymerization Polymerization Acrylated_this compound->Polymerization Biodegradable_Polyester Biodegradable_Polyester Polymerization->Biodegradable_Polyester Characterization_Techniques Characterization_Techniques Biodegradable_Polyester->Characterization_Techniques Analysis

Caption: Synthesis pathway from this compound to a biodegradable polyester.

II. This compound-Based Polyurethanes

This compound can serve as a polyol in the synthesis of polyurethanes. The multiple hydroxyl groups on the glucose ring provide sites for reaction with isocyanates, leading to the formation of crosslinked polyurethane networks.

A. Synthesis of this compound-Based Polyurethane Foam

Experimental Protocol: Preparation of this compound-Based Polyurethane Foam

This is a general two-step protocol for synthesizing polyurethane foam using a this compound-based polyol.

Materials:

  • This compound-based polyol (can be propoxylated this compound)

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Blowing agent (e.g., water)

  • Surfactant (e.g., silicone-based)

Procedure:

Step 1: Preparation of the Prepolymer

  • In a moisture-free reactor, mix the this compound-based polyol with an excess of pMDI under a nitrogen atmosphere.

  • Heat the mixture with stirring to a temperature of approximately 70-80 °C for 1-2 hours to form the isocyanate-terminated prepolymer.

Step 2: Foaming and Curing

  • In a separate container, prepare a mixture of the remaining polyol, the blowing agent (water), the catalyst, and the surfactant.

  • Rapidly add the prepolymer from Step 1 to this mixture and stir vigorously for a short period (e.g., 10-30 seconds).

  • Pour the reacting mixture into a mold and allow it to foam and rise freely at room temperature.

  • The foam is then cured at room temperature or in an oven at a slightly elevated temperature (e.g., 70 °C) for several hours to ensure complete reaction.

Characterization of Polyurethane Foam:

  • FTIR Spectroscopy: To confirm the formation of urethane (B1682113) linkages.

  • Scanning Electron Microscopy (SEM): To analyze the foam's cell structure and morphology.

  • Density Measurement: To determine the foam density according to ASTM D1622.

  • Compressive Strength: To evaluate the mechanical properties of the foam according to ASTM D1621.

  • Thermal Analysis (DSC and TGA): To determine the glass transition temperature (Tg) and thermal stability. The glass transition temperature of the soft segments in typical polyurethanes can range from -50°C to -30°C.

Experimental Workflow for Polyurethane Synthesis

polyurethane_workflow start Start mix_polyol_isocyanate Mix this compound Polyol and Isocyanate start->mix_polyol_isocyanate mix_additives Prepare Mixture of Polyol, Water, Catalyst, and Surfactant start->mix_additives form_prepolymer Form NCO-Terminated Prepolymer mix_polyol_isocyanate->form_prepolymer combine_and_mix Combine Prepolymer and Additive Mixture form_prepolymer->combine_and_mix mix_additives->combine_and_mix foaming Pour into Mold and Allow to Foam combine_and_mix->foaming curing Cure the Foam foaming->curing characterization Characterize Foam Properties (Density, SEM, Mechanical Tests) curing->characterization end End characterization->end biodegradation_pathway Polymer Biodegradable Polymer (this compound-Based) Hydrolysis Hydrolysis of Ester Bonds Polymer->Hydrolysis Surface Colonization Microorganisms Soil Microorganisms (Bacteria, Fungi) Enzymes Extracellular Enzymes (e.g., Lipases, Esterases) Microorganisms->Enzymes Secretion Metabolism Microbial Metabolism Microorganisms->Metabolism Enzymes->Hydrolysis Catalysis Oligomers Oligomers and Monomers Hydrolysis->Oligomers Oligomers->Metabolism Assimilation EndProducts CO2, H2O, Biomass Metabolism->EndProducts

References

Protocol for the purification of alpha-methylglucoside by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of alpha-methylglucoside (also known as Methyl α-D-glucopyranoside) by recrystallization. This method effectively removes impurities, resulting in a high-purity crystalline product suitable for research, drug development, and various industrial applications. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure, including critical parameters for dissolving the solute, crystallization, and isolation of the purified product. Safety precautions and data on the physical and chemical properties of alpha-methylglucoside are also presented.

Introduction

Alpha-methylglucoside is a versatile chemical compound used in a wide range of applications, including the manufacturing of drying oils, varnishes, plasticizers, and nonionic surfactants.[1][2] It also serves as a biochemical probe in scientific research.[1][3][4] For many of these applications, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. This protocol details the recrystallization of alpha-methylglucoside using methanol (B129727) as the solvent, a common and effective method for achieving high purity.[3][5]

Physicochemical Properties of Alpha-Methylglucoside

A summary of the key physical and chemical properties of alpha-methylglucoside is provided in the table below. This data is critical for the handling, purification, and characterization of the compound.

PropertyValue
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 169-171 °C[1][6]
Boiling Point 200 °C at 0.2 mmHg[1][6]
Solubility in Water 108 g/100 mL (at 20 °C)[1][6][7]
Solubility in Methanol 5.2 g/100 g (at 20 °C)[2]
Optical Activity [α]20/D +157±3°, c = 10% in H₂O[1]
Hygroscopicity Hygroscopic[1][4]

Experimental Protocol

This protocol describes the recrystallization of alpha-methylglucoside from methanol. Anhydrous methanol is recommended for optimal results.[5]

Materials and Equipment
  • Crude alpha-methylglucoside

  • Anhydrous methanol (MeOH)

  • Decolorizing carbon (if necessary)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Safety Precautions
  • Handle alpha-methylglucoside in a well-ventilated area.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]

  • Methanol is flammable and toxic; handle it in a fume hood away from ignition sources.

  • Avoid inhalation of dust or vapors.[8][9]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[6][8]

Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow for Alpha-Methylglucoside A Dissolution: Add crude alpha-methylglucoside to methanol in an Erlenmeyer flask. B Heating: Heat the mixture on a hot plate with stirring to dissolve the solid. A->B C Decolorization (Optional): If the solution is colored, add decolorizing carbon. B->C E Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath. B->E If no decolorization needed D Hot Filtration (Optional): Filter the hot solution to remove insoluble impurities and carbon. C->D D->E F Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. E->F G Washing: Wash the crystals with a small amount of cold methanol. F->G H Drying: Dry the purified crystals in a drying oven or vacuum desiccator. G->H I Characterization: Determine the melting point and yield of the purified product. H->I

Figure 1: Recrystallization Workflow
Step-by-Step Procedure

  • Dissolution:

    • For complete purification, a ratio of approximately 1 part alpha-methylglucoside to 5 parts methyl alcohol by weight is recommended.[5] For example, dissolve 10 g of crude alpha-methylglucoside in 50 mL of anhydrous methanol in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Attach a condenser to the flask to prevent solvent evaporation.

  • Heating to Dissolve:

    • Gently heat the mixture on a hot plate with continuous stirring until all the alpha-methylglucoside has dissolved. Avoid boiling the solution too vigorously.

  • Decolorization (Optional):

    • If the resulting solution is colored, it indicates the presence of impurities. Remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of decolorizing carbon (approximately 1-2% of the solute weight) to the solution.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used):

    • If decolorizing carbon was used, it must be removed by hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution through fluted filter paper to remove the carbon.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystallized alpha-methylglucoside by vacuum filtration using a Buchner funnel and filter paper.

    • Ensure the crystals are packed down firmly on the filter paper to remove as much of the mother liquor as possible.

  • Washing the Crystals:

    • Wash the crystals on the filter paper with a small amount of ice-cold anhydrous methanol to remove any remaining impurities from the mother liquor.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a well-ventilated area, in a drying oven at a moderate temperature (e.g., 50-60 °C), or in a vacuum desiccator until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the dried, purified alpha-methylglucoside. A sharp melting point within the range of 169-171 °C indicates high purity.

    • Calculate the percentage yield of the purified product.

Expected Results

Following this protocol should yield a white, crystalline solid. The expected melting point of the purified alpha-methylglucoside is in the range of 169-171 °C.[1][6] The final yield will depend on the purity of the initial crude material but is generally high with this method.

Troubleshooting

IssuePossible CauseSolution
Oiling out instead of crystallization Solution cooled too quickly or is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.
No crystals form upon cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Low yield Incomplete crystallization or loss during transfer.Ensure the solution is thoroughly cooled in an ice bath. Be careful during transfers to minimize loss of material.
Colored crystals Impurities not fully removed.Repeat the recrystallization process, ensuring the use of decolorizing carbon if the solution is colored.

Conclusion

This recrystallization protocol provides a reliable method for the purification of alpha-methylglucoside. By carefully controlling the dissolution, cooling, and isolation steps, researchers and professionals can obtain a high-purity product suitable for a variety of sensitive applications. The use of appropriate safety measures is paramount throughout the procedure.

References

Application Note: Enzymatic Synthesis of Methylglucoside Using Soluble β-Glucosidases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylglucoside and other alkyl glucosides are non-ionic surfactants with wide applications in the cosmetic, pharmaceutical, and food industries due to their excellent biodegradability, low toxicity, and high surface activity.[1] Traditionally synthesized through chemical methods that require harsh conditions and toxic catalysts, enzymatic synthesis offers a greener and more specific alternative.[2] Soluble β-glucosidases (E.C. 3.2.1.21) are versatile biocatalysts that can synthesize alkyl glucosides through two primary pathways: reverse hydrolysis and transglycosylation.[3][4] This application note provides an overview, key performance data, and detailed protocols for the synthesis of this compound using soluble β-glucosidases.

Principle of the Method

β-glucosidases catalyze the hydrolysis of β-glycosidic bonds.[5] However, under specific reaction conditions, their synthetic capabilities can be harnessed.

  • Transglycosylation: In this pathway, the enzyme cleaves a glycosidic bond from a donor substrate (e.g., cellobiose, p-nitrophenyl-β-D-glucopyranoside) and transfers the glucosyl moiety to an acceptor molecule, which in this case is methanol (B129727).[2] This process competes with hydrolysis, where water acts as the acceptor. To favor transglycosylation, high concentrations of the acceptor (methanol) and low water activity are typically employed.[1]

  • Reverse Hydrolysis: This is the direct condensation of a monosaccharide (glucose) with an alcohol (methanol).[6] The reaction is the reverse of hydrolysis and is driven by high substrate concentrations and the removal of water to shift the equilibrium towards synthesis.

The general mechanism involves a two-step, double-displacement reaction where a glycosyl-enzyme intermediate is formed and then subsequently attacked by either water (hydrolysis) or an acceptor like methanol (transglycosylation).[5][7]

Data Presentation

Table 1: Kinetic Parameters of Various Soluble β-Glucosidases This table summarizes the kinetic properties of β-glucosidases from different sources, indicating their affinity for substrates and catalytic efficiency.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (μg·min⁻¹)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Thermotoga maritima (TmBglA)pNPG¹-----[2]
Thermotoga maritima (N222F mutant)pNPG¹-----[2]
Grifola frondosa-28pNPG¹-9.70---[8]
Lentinula edodes-7pNPG¹0.719----[8]
Auricularia auricular-1120pNPG¹0.470----[8]
Jiangella ureilytica KC603pNPG¹0.4426.87 U·mg⁻¹21.1--[9]
Recombinant MtBgl3cpNPG¹1.28--5.055[3]

¹p-nitrophenyl-β-D-glucopyranoside

Table 2: Reaction Conditions and Yields for Alkyl Glucoside Synthesis This table presents examples of reaction conditions and corresponding product yields for the synthesis of various short-chain alkyl glucosides, which serve as a proxy for this compound synthesis.

EnzymeSynthesis RouteGlycosyl DonorAcceptorConditionsProductMax. YieldReference
N189F dalcochinase mutantReverse Hydrolysis0.25 M GlucoseOctanol30°C, buffer-saturated octanolOctyl β-D-glucopyranoside57.5 mol%
Thermotoga maritima (TmBglA)Transglycosylation34 mM pNPG80% (v/v) Hexanol-Hexyl-β-glycoside14.49 mM[2]
Thermotoga maritima (N222F mutant)Transglycosylation34 mM pNPG80% (v/v) Hexanol-Hexyl-β-glycoside84.7% (22.8 mM)[2]
Almond β-glucosidaseReverse HydrolysisGlucoseVarious AlcoholsAqueous-organic biphasic system, 50-70°CHexyl, Heptyl, Octyl glucosides~2 K (Equilibrium Constant)[10]

Visualizations

Enzymatic_Synthesis_Pathway cluster_0 Step 1: Glycosylation cluster_1 Step 2: Deglycosylation Enzyme_Free β-Glucosidase (E) Enzyme_Intermediate Glucosyl-Enzyme Intermediate (E-G) GlucosylDonor Glucosyl Donor (e.g., Cellobiose) GlucosylDonor->Enzyme_Intermediate + E Methanol Methanol (Acceptor) Enzyme_Intermediate->Methanol Transglycosylation (Desired Pathway) Water Water (Competitor) Enzyme_Intermediate->Water Hydrolysis (Side Reaction) This compound This compound (Product) Methanol->this compound + E-G Glucose Glucose (Hydrolysis Product) Water->Glucose + E-G Enzyme_Regen_T β-Glucosidase (E) This compound->Enzyme_Regen_T + E Enzyme_Regen_H β-Glucosidase (E) Glucose->Enzyme_Regen_H + E

Caption: Reaction pathways for β-glucosidase catalysis.

Experimental_Workflow A 1. Reagent Preparation (Buffer, Substrates, Enzyme) B 2. Reaction Setup (Combine reagents in reaction vessel) A->B C 3. Incubation (Controlled Temp. & Shaking) B->C D 4. Reaction Quenching (e.g., Heat inactivation or add Methanol/Na2CO3) C->D E 5. Product Analysis (TLC, HPLC) D->E F 6. Data Interpretation (Quantify Yield) E->F

Caption: General workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transglycosylation

This protocol is adapted for a typical laboratory scale using a commercially available β-glucosidase and p-nitrophenyl-β-D-glucopyranoside (pNPG) as the glucosyl donor.

Materials:

  • Soluble β-glucosidase (e.g., from almonds, Aspergillus niger)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Methanol (anhydrous)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Incubator shaker

  • Sodium carbonate (Na₂CO₃) solution (1 M) for quenching

Procedure:

  • Prepare Substrate Solution: Dissolve pNPG in a minimal amount of buffer before adding methanol to achieve the final desired concentrations. A typical reaction mixture might contain 30-40 mM pNPG in a solution of 80% (v/v) methanol and 20% sodium acetate buffer.

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase in the same buffer. The final enzyme concentration in the reaction should be optimized, but a starting point is 0.5-1.0 U/mL.

  • Reaction Initiation: Add the β-glucosidase solution to the substrate solution to initiate the reaction. The total reaction volume can be scaled as needed (e.g., 1 mL).

  • Incubation: Tightly cap the vials to prevent methanol evaporation. Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40-55°C) with gentle shaking (150 rpm) for a predetermined time (e.g., 2-24 hours).

  • Reaction Monitoring & Quenching: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and add it to an equal volume of 1 M Na₂CO₃ solution to stop the reaction. The release of p-nitrophenol can be monitored spectrophotometrically at 405 nm, but this primarily tracks substrate consumption.

  • Final Quenching: After the desired incubation period, stop the entire reaction by boiling for 5-10 minutes or by adding a quenching agent.

  • Analysis: Analyze the reaction products for the presence of this compound using TLC or HPLC (see Protocol 3).

Protocol 2: Synthesis of this compound via Reverse Hydrolysis

This protocol focuses on the direct condensation of glucose and methanol. Higher substrate concentrations are critical.

Materials:

  • Soluble β-glucosidase

  • D-Glucose (anhydrous)

  • Methanol (anhydrous)

  • Appropriate buffer (e.g., citrate (B86180) or acetate buffer, pH 4.5-5.5)

  • Reaction vials

  • Incubator shaker

Procedure:

  • Reaction Mixture Preparation: In a reaction vial, create a high-concentration slurry or solution of glucose in methanol. For example, combine 0.25 M glucose with buffer-saturated methanol. The low water content is crucial.

  • Enzyme Addition: Dissolve the β-glucosidase directly into the reaction mixture. The enzyme loading will likely need to be higher than in transglycosylation due to the less favorable thermodynamics.

  • Incubation: Tightly seal the vials. Incubate at a suitable temperature (e.g., 30-50°C) with vigorous shaking to ensure proper mixing for 24-72 hours.

  • Reaction Quenching: Stop the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.

  • Analysis: Centrifuge the quenched reaction mixture to remove any undissolved glucose and the denatured enzyme. Analyze the supernatant for this compound formation using TLC or HPLC.

Protocol 3: Product Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the progress of the reaction.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: A common solvent system is n-butanol:acetic acid:water in a 2:1:1 (v/v/v) ratio.[3]

  • Staining Solution: A solution of p-anisaldehyde or sulfuric acid-ethanol spray, followed by heating, can be used to visualize the sugar spots.

  • Standards: Pure D-glucose and, if available, this compound.

Procedure:

  • Spotting: Using a capillary tube, spot small amounts of the reaction aliquots, a glucose standard, and the initial reaction mixture onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let it air dry completely. Spray or dip the plate in the staining solution and then heat it gently with a heat gun until spots appear.

  • Interpretation: Compare the R_f_ values of the spots in the reaction mixture to the standards. The formation of a new spot, distinct from glucose, indicates product formation. This compound is expected to have a higher R_f_ value (be less polar) than glucose.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive enzyme.- Suboptimal pH or temperature.- Low substrate concentration.- Dominant hydrolysis reaction.- Verify enzyme activity with a standard assay.- Optimize reaction pH and temperature for the specific enzyme.- Increase glucose (reverse hydrolysis) or acceptor (transglycosylation) concentration.- Reduce water content by using anhydrous solvents or co-solvents.
Multiple Product Spots on TLC - Formation of oligosaccharides (self-condensation).- Impurities in substrates.- This is common in transglycosylation. Optimize the ratio of acceptor to donor.- Use high-purity substrates.
Difficulty Dissolving Substrates - High concentration of glucose or pNPG in a low-volume of solvent.- Gently warm the mixture.- Add a small amount of a co-solvent like DMSO (ensure it doesn't inhibit the enzyme).

References

Application Note: Utilizing Methylglucoside for Enhanced Cryoprotection of Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic proteins during manufacturing, storage, and transport is a critical factor in ensuring their efficacy and safety. Cryopreservation, which involves freezing and storing proteins at low temperatures, is a common strategy to prevent degradation. However, the freezing process itself can induce stress, leading to protein denaturation and aggregation. Cryoprotectants are essential excipients used to mitigate these stresses and preserve the native structure and function of proteins.

Methylglucoside, a monosaccharide derived from glucose, presents a promising alternative to commonly used cryoprotectants like sucrose (B13894) and trehalose. Its smaller molecular size and potential for unique interactions with proteins may offer distinct advantages in stabilizing protein structure during freeze-thaw cycles and long-term frozen storage. This application note provides a comprehensive overview and detailed protocols for studying the cryoprotective effects of this compound on protein structure.

Mechanism of Cryoprotection by Sugars

The primary mechanism by which sugars like this compound protect proteins during freezing is through preferential exclusion . In the unfrozen liquid phase, the cryoprotectant is preferentially excluded from the immediate vicinity of the protein surface. This phenomenon leads to an increase in the chemical potential of the protein, making the unfolded state, which has a larger surface area, thermodynamically unfavorable. Consequently, the native, folded state of the protein is stabilized.

During the freezing process, as ice crystals form, the concentration of solutes, including the protein and cryoprotectant, increases in the remaining unfrozen water. The preferentially excluded cryoprotectant molecules create a hydrated shell around the protein, preventing aggregation and maintaining its native conformation.

For stabilization during freeze-drying (lyophilization), another important mechanism is the water replacement hypothesis . In the dehydrated state, the cryoprotectant forms hydrogen bonds with the protein, acting as a surrogate for the water molecules that were removed. This helps to maintain the protein's native structure until it is reconstituted.

cluster_0 Unfrozen State cluster_1 Frozen State Protein_Native Native Protein This compound This compound Water Water Protein_Protected Protected Native Protein Protein_Native->Protein_Protected Freezing Concentrated_MG Concentrated This compound Protein_Protected->Concentrated_MG Preferential Exclusion Ice Ice Crystals

Figure 1: Mechanism of protein cryoprotection by this compound.

Experimental Assessment of Cryoprotection

A suite of biophysical techniques can be employed to quantify the stabilizing effects of this compound on protein structure. The following sections detail the protocols for three key analytical methods: Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, and Fluorescence Spectroscopy.

Data Presentation: Quantitative Analysis of Protein Stability

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols. The data presented are illustrative and based on typical results observed for cryoprotectants. Actual values for this compound with a specific protein of interest must be determined experimentally.

Table 1: Thermal Stability of a Model Protein (e.g., Lysozyme) with Different Cryoprotectants as Measured by DSC

CryoprotectantConcentration (mM)Onset of Unfolding (°C)Melting Temperature (Tm) (°C)ΔHcal (kcal/mol)
None (Control)065.271.5120
This compound10068.174.8125
This compound25070.577.2130
This compound50072.879.9135
Sucrose25070.877.5132

Table 2: Secondary Structure Analysis of a Model Protein by Circular Dichroism After Freeze-Thaw Cycles

CryoprotectantConcentration (mM)α-Helix Content (%) (Pre-Freeze)α-Helix Content (%) (Post Freeze-Thaw)Change in α-Helix Content (%)
None (Control)04530-15
This compound2504542-3
Sucrose2504543-2

Table 3: Aggregation of a Model Protein as Monitored by Fluorescence Spectroscopy

CryoprotectantConcentration (mM)Initial Fluorescence Intensity (a.u.)Fluorescence Intensity after 3 Freeze-Thaw Cycles (a.u.)Percent Increase in Aggregation
None (Control)0100550450
This compound25010515043
Sucrose25010214542

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to directly measure the thermal stability of a protein by quantifying the heat absorbed during thermal denaturation.[1][2][3] An increase in the melting temperature (Tm) in the presence of a cryoprotectant indicates stabilization.

Objective: To determine the effect of this compound on the thermal stability of a protein.

Materials:

  • Purified protein of interest (e.g., Lysozyme, BSA) at a concentration of 1-2 mg/mL.

  • Dialysis buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • This compound solutions at various concentrations (e.g., 100 mM, 250 mM, 500 mM) prepared in the dialysis buffer.

  • Differential Scanning Calorimeter (e.g., Malvern MicroCal VP-Capillary DSC).

  • Degassing station.

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen buffer to ensure buffer matching.

    • Prepare protein-cryoprotectant samples by adding concentrated this compound stock solutions to the protein solution to achieve the desired final concentrations.

    • Prepare a reference solution containing the corresponding concentration of this compound in the dialysis buffer.

    • Thoroughly degas all samples and the reference solution for at least 10 minutes.

  • Instrument Setup:

    • Set the starting temperature to 25°C and the final temperature to 100°C.

    • Set the scan rate to 60°C/hour.

    • Perform a buffer-buffer baseline scan to ensure instrument stability.

  • Data Acquisition:

    • Load the reference solution into the reference cell and the protein sample into the sample cell.

    • Initiate the temperature scan.

    • After the scan is complete, cool the cells and perform a second scan to check for reversibility of unfolding.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan.

    • Fit the data to a suitable model (e.g., two-state unfolding model) to determine the Tm, the calorimetric enthalpy (ΔHcal), and the change in heat capacity (ΔCp).

    • Compare the Tm values of the protein in the presence and absence of this compound.

start Start prep Prepare Protein and This compound Samples start->prep degas Degas Samples and Reference prep->degas baseline Run Buffer-Buffer Baseline Scan degas->baseline load Load Sample and Reference into DSC baseline->load scan Perform Thermal Scan (e.g., 25-100°C) load->scan analyze Analyze Data: Determine Tm, ΔHcal scan->analyze end End analyze->end

Figure 2: Experimental workflow for DSC analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins.[4][5][6] By comparing the CD spectra of a protein before and after freeze-thaw cycles, the extent of structural preservation by this compound can be assessed.

Objective: To evaluate the ability of this compound to preserve the secondary structure of a protein during freeze-thaw stress.

Materials:

  • Purified protein of interest (0.1-0.2 mg/mL) in a suitable CD buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • This compound solutions.

  • CD spectropolarimeter equipped with a temperature controller.

  • Quartz cuvette with a path length of 1 mm.

  • Liquid nitrogen or a -80°C freezer.

Protocol:

  • Sample Preparation:

    • Prepare protein samples with and without the desired concentration of this compound in the CD buffer.

  • Initial CD Spectrum:

    • Record a far-UV CD spectrum (e.g., 190-260 nm) of each sample at 25°C.

    • Use the corresponding buffer (with or without this compound) as a blank.

  • Freeze-Thaw Cycle:

    • Snap-freeze the samples in the cuvette or in microcentrifuge tubes by immersing them in liquid nitrogen for 1 minute or placing them in a -80°C freezer for 1 hour.

    • Thaw the samples at room temperature.

    • Repeat the freeze-thaw cycle for a desired number of iterations (e.g., 3 cycles).

  • Final CD Spectrum:

    • After the final thaw, ensure the sample is at 25°C and record a second far-UV CD spectrum.

  • Data Analysis:

    • Process the raw CD data by subtracting the blank spectrum and converting the signal to mean residue ellipticity.

    • Deconvolute the spectra using appropriate software to estimate the percentage of secondary structure elements (α-helix, β-sheet, etc.).

    • Compare the secondary structure content before and after the freeze-thaw cycles for samples with and without this compound.

start Start prep Prepare Protein Samples (with and without this compound) start->prep initial_cd Record Initial Far-UV CD Spectrum prep->initial_cd freeze_thaw Perform Freeze-Thaw Cycles initial_cd->freeze_thaw final_cd Record Final Far-UV CD Spectrum freeze_thaw->final_cd analyze Analyze Secondary Structure Changes final_cd->analyze end End analyze->end

Figure 3: Experimental workflow for CD spectroscopy analysis.

Intrinsic Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment and can be used to monitor changes in tertiary structure and aggregation.[7][8][9] An increase in fluorescence intensity and a blue shift in the emission maximum can indicate protein aggregation.

Objective: To assess the effect of this compound on protein aggregation induced by freeze-thaw cycles.

Materials:

  • Purified protein of interest containing tryptophan residues (0.1-0.5 mg/mL).

  • Buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • This compound solutions.

  • Fluorometer.

  • Quartz fluorescence cuvette.

  • Liquid nitrogen or a -80°C freezer.

Protocol:

  • Sample Preparation:

    • Prepare protein samples with and without the desired concentration of this compound.

  • Initial Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectrum from 310 nm to 400 nm.

    • Record the fluorescence intensity at the emission maximum.

  • Freeze-Thaw Cycles:

    • Subject the samples to a series of freeze-thaw cycles as described in the CD protocol.

  • Subsequent Fluorescence Measurements:

    • After each freeze-thaw cycle, allow the sample to equilibrate to room temperature and record the fluorescence emission spectrum.

  • Data Analysis:

    • Compare the fluorescence intensity and the wavelength of maximum emission for the samples with and without this compound after each freeze-thaw cycle. A significant increase in intensity and/or a blue shift is indicative of aggregation.

Conclusion

This compound holds potential as an effective cryoprotectant for therapeutic proteins. The experimental protocols detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the cryoprotective effects of this compound on protein structure and stability. By employing techniques such as DSC, CD spectroscopy, and fluorescence spectroscopy, the stabilizing properties of this compound can be quantified and compared to traditional cryoprotectants, facilitating the development of stable and effective protein-based therapeutics. The provided templates for data presentation will aid in the clear and concise reporting of findings.

References

Application Note: Quantitative Analysis of Methylglucoside in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of methylglucoside in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other clinical research applications requiring accurate and precise measurement of this compound.

Introduction

This compound is a monosaccharide derivative with potential applications in various research and development areas. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This document provides a comprehensive protocol for the analysis of this compound in human plasma, including detailed experimental procedures and expected performance characteristics.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed to extract this compound from human plasma, which is a common and effective technique for removing protein interferences.[3][4][5]

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d3) is recommended for optimal quantification to compensate for matrix effects and variability in sample processing.[5]

  • Acetonitrile (B52724) (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Note: The exact m/z values should be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer. Glycosides often form sodium adducts ([M+Na]+) which can provide a stable precursor ion.[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
This compound-d3 (IS)[To be determined][To be determined][To be determined]

Data Presentation

The method should be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[4][5][8] Key validation parameters are summarized below.

Method Performance Characteristics

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC (3) < 1090 - 110< 1090 - 110
Mid QC (100) < 1090 - 110< 1090 - 110
High QC (800) < 1090 - 110< 1090 - 110

Table 5: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 8590 - 110

Table 6: Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
This compound1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (300 µL Acetonitrile) add_is->precipitation vortex_centrifuge Vortex & Centrifuge precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for this compound Analysis.

Signaling Pathway (Illustrative Example)

As this compound's specific signaling pathways are diverse and depend on the biological context, the following is a generic representation of a ligand-receptor interaction leading to a cellular response.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound receptor Membrane Receptor ligand->receptor cascade Signaling Cascade receptor->cascade Activation response Cellular Response cascade->response

Caption: Ligand-Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Glycosylation for alpha-Methylglucoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of alpha-methylglucoside in Fischer glycosylation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer glycosylation of glucose to synthesize alpha-methylglucoside.

Issue Possible Causes Recommended Solutions
Low overall yield of methyl glucosides - Incomplete reaction.[1][2] - Reaction has not reached equilibrium.[3][4] - Presence of water in the reaction mixture.[5] - Inefficient catalyst.- Increase reaction time or temperature. Refluxing for extended periods (e.g., 72 hours) can improve yields.[1] - Use an excess of the alcohol (methanol) to drive the equilibrium towards product formation.[5] - Ensure all reagents and glassware are anhydrous. Use a drying tube to protect the reaction from atmospheric moisture.[1] - Consider alternative acid catalysts such as sulfamic acid or solid-supported catalysts like H2SO4-silica, which have been shown to give good yields.[5][6][7]
Low α:β anomeric ratio (low selectivity for alpha-isomer) - Reaction has not reached thermodynamic equilibrium. The alpha-anomer is the thermodynamically more stable product.[4] - Reaction conditions favor the kinetic product.- Prolong the reaction time. Longer reaction times favor the formation of the more stable alpha-pyranoside.[4] - Increase the reaction temperature to facilitate the equilibration to the thermodynamic product.
Formation of furanoside isomers - Short reaction times favor the kinetically controlled formation of furanosides.[3][4][5]- Increase the reaction time to allow for the conversion of the furanoside intermediates to the more stable pyranoside products.[3][4]
Reaction mixture is dark or discolored - Slight impurities in the starting D-glucose can cause discoloration but may not significantly impact the yield.[1] - Side reactions or degradation of the carbohydrate at high temperatures or with strong acids.- Use high-purity D-glucose. - If necessary, the product can be purified by recrystallization, potentially with the use of decolorizing carbon.[1] - Consider using milder acid catalysts or reaction conditions.
Difficulty in product purification and isolation - Co-crystallization of α and β anomers. - Presence of unreacted glucose.- Optimize crystallization conditions. Cooling the reaction mixture to 0°C and allowing it to stand can promote the crystallization of the alpha-anomer.[1] - The beta-anomer is often more soluble in methanol (B129727) and may remain in the mother liquor.[1] - Recrystallization from methanol is an effective method for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of alpha-methylglucoside using a classical Fischer glycosylation?

A1: Yields can vary based on the specific conditions. With a classical approach using hydrochloric acid in methanol and refluxing for an extended period, total yields of the crystalline alpha-methylglucoside can be around 48.5–49.5%.[1]

Q2: How does reaction time affect the product distribution in Fischer glycosylation?

A2: Reaction time is a critical factor. Shorter reaction times tend to yield a mixture rich in furanosides, which are the kinetic products. As the reaction progresses, these intermediates convert to the more thermodynamically stable pyranosides.[3][4][5] To maximize the yield of the alpha-methylglucopyranoside, longer reaction times are generally required to reach thermodynamic equilibrium.[4]

Q3: What is the role of the acid catalyst and which catalysts are most effective?

A3: The acid catalyst is essential for the reaction to proceed. It protonates the anomeric hydroxyl group of glucose, facilitating the formation of an oxocarbenium ion intermediate, which then reacts with methanol.[5] While classical methods use strong mineral acids like hydrochloric acid[1] or sulfuric acid, modern approaches have employed a variety of catalysts to improve yields and simplify workup. These include heterogeneous catalysts like zeolites and sulfonic acid resins (e.g., QP-SA), as well as milder catalysts like sulfamic acid.[3][7]

Q4: Can I use microwave irradiation or flow chemistry to improve the reaction?

A4: Yes, both microwave-assisted synthesis and continuous flow processes have been successfully applied to Fischer glycosylation.[3][8] These modern techniques can significantly reduce reaction times and offer better control over reaction conditions.[3] For instance, microwave-mediated procedures can accelerate the reaction, and continuous flow setups allow for easier scalability and catalyst recycling.[3][8][9]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting glucose and the formation of the product. For a more detailed analysis of the isomeric composition (α/β ratio and furanoside/pyranoside ratio), ¹H NMR spectroscopy of the reaction mixture is a powerful tool.[3]

Experimental Protocols

Classical Fischer Glycosylation for Methyl α-D-glucopyranoside

This protocol is based on established methods for synthesizing alpha-methylglucoside.[1]

Materials:

  • Anhydrous D-glucose (finely powdered)

  • Anhydrous, acetone-free methanol

  • Concentrated hydrochloric acid or sulfuric acid

  • Sodium carbonate (for neutralization)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with soda-lime)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Set up a reflux apparatus using a round-bottom flask, a reflux condenser, and a drying tube.

  • In the flask, suspend 50 g of finely powdered anhydrous D-glucose in 500 mL of anhydrous methanol.

  • Carefully add the acid catalyst. For example, use 1% hydrogen chloride in methanol. This can be prepared by carefully adding acetyl chloride to cold methanol.

  • Heat the mixture to reflux with stirring. A clear solution should form after about 15-30 minutes of boiling.

  • Continue refluxing for an extended period, for example, 72 hours, to ensure the reaction reaches equilibrium and favors the formation of the alpha-pyranoside.[1]

  • After reflux, cool the pale yellow solution to room temperature and then chill it in an ice bath to 0°C.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of alpha-methylglucoside.

  • Allow the solution to stand at 0°C for at least 12-24 hours to allow for complete crystallization of the first crop.

  • Collect the crystals by suction filtration using a Buchner funnel and wash them with two portions of cold methanol.

  • The mother liquor can be concentrated and re-boiled to obtain subsequent crops of the product.[1]

  • For purification, the crude product can be recrystallized from methanol. If the product is colored, decolorizing carbon can be used during recrystallization.[1]

Visualizations

Fischer Glycosylation Reaction Pathway

Fischer_Glycosylation Glucose D-Glucose (Hemiacetal) Protonated_Glucose Protonated Anomeric OH Glucose->Protonated_Glucose + H⁺ Oxocarbenium Oxocarbenium Ion (Intermediate) Protonated_Glucose->Oxocarbenium - H₂O Methyl_Glucoside_Mix Mixture of Methyl Glucosides (α/β, Furanosides/Pyranosides) Oxocarbenium->Methyl_Glucoside_Mix + CH₃OH Methanol Methanol (CH3OH) Methanol->Methyl_Glucoside_Mix Alpha_Pyranoside α-Methylglucopyranoside (Thermodynamic Product) Methyl_Glucoside_Mix->Alpha_Pyranoside Equilibration (Longer Reaction Time) Beta_Pyranoside β-Methylglucopyranoside Methyl_Glucoside_Mix->Beta_Pyranoside Equilibration

Caption: Reaction pathway for Fischer glycosylation of glucose.

Experimental Workflow for Fischer Glycosylation

Experimental_Workflow Start Start Setup 1. Assemble Reflux Apparatus (Anhydrous Conditions) Start->Setup Reagents 2. Add D-Glucose, Methanol, and Acid Catalyst Setup->Reagents Reflux 3. Heat to Reflux (e.g., 72 hours) Reagents->Reflux Cooling 4. Cool to 0°C Reflux->Cooling Crystallization 5. Induce Crystallization & Stand for 12-24h Cooling->Crystallization Filtration 6. Filter and Wash Crystals (Cold Methanol) Crystallization->Filtration Purification 7. Recrystallize from Methanol (Optional: Decolorizing Carbon) Filtration->Purification End End (Pure α-Methylglucoside) Purification->End

Caption: Workflow for alpha-methylglucoside synthesis.

References

Side reactions and byproducts in methylglucoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of methylglucoside via Fischer glycosylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from a typical Fischer glycosylation of glucose with methanol (B129727)?

The reaction of glucose with methanol under acidic catalysis is an equilibrium process.[1] The primary products are a mixture of four isomers: methyl-α-D-glucopyranoside, methyl-β-D-glucopyranoside, methyl-α-D-glucofuranoside, and methyl-β-D-glucofuranoside.[2] With longer reaction times, the thermodynamically more stable pyranoside forms are favored, with the α-anomer typically being the major product due to the anomeric effect.[1]

Q2: My reaction mixture has turned dark brown/black. What causes this discoloration?

Prolonged exposure of carbohydrates to strong acids and high temperatures can lead to caramelization and the formation of colored byproducts or "charring".[2] This is often due to acid-catalyzed degradation of glucose, which can produce compounds like 5-hydroxymethylfurfural (B1680220) (HMF), levulinic acid, and formic acid, which can further polymerize into dark-colored humins.[3] To minimize this, it is advisable to use the mildest effective reaction conditions and avoid excessively long reaction times.

Q3: What is the white solid that crystallizes from my reaction mixture upon cooling?

The primary crystalline product recovered from the reaction of glucose and methanol is typically methyl-α-D-glucopyranoside, which is less soluble in cold methanol than the other isomers.[4] The mother liquor will remain enriched with the β-anomer and the furanoside forms.[5]

Q4: Why is it critical to use anhydrous methanol and glucose?

The Fischer glycosylation reaction produces one molecule of water for each molecule of glycoside formed.[6][7] The presence of water, either from wet reagents or as a byproduct, can shift the reaction equilibrium backward, favoring the reactants (hydrolysis of the glycoside) and thus reducing the overall yield of this compound.[4][8] Using anhydrous reagents maximizes the forward reaction.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of Crystalline Methyl-α-D-glucopyranoside

If you are experiencing a lower than expected yield of your target α-pyranoside, consult the following table for potential causes and solutions.

Potential Cause Recommended Action & Explanation
Presence of Water Ensure all reagents (methanol, glucose) and glassware are thoroughly dried. Use anhydrous grade methanol.[5] Water shifts the equilibrium towards the starting materials, reducing the yield.[4]
Incomplete Reaction The reaction may not have reached equilibrium. Monitor the reaction's progress using polarimetry (reaction is complete when optical rotation is stable)[4] or by taking aliquots for TLC or HPLC analysis. Reaction times of 72 hours or more under reflux may be necessary.[5]
Suboptimal Catalyst Concentration The acid catalyst concentration is crucial. Too low a concentration leads to slow and incomplete reactions. A typical concentration is 0.25% hydrogen chloride in methanol.[5] Higher percentages (e.g., up to 10% H₂SO₄) can increase the reaction rate but may also promote byproduct formation.[4]
Unfavorable Equilibrium Longer reaction times generally favor the formation of the more stable pyranosides over furanosides.[1] If the reaction is stopped too early, a significant portion of the product may be in the furanoside form, which will not crystallize with the desired α-pyranoside.
Improper Crystallization Ensure the reaction mixture is sufficiently concentrated (e.g., to 35-40% solids) before cooling.[4] Cool the solution to 0°C or below and allow sufficient time (12-24 hours) for crystallization.[5] Seeding with a small crystal of pure methyl-α-D-glucopyranoside can induce crystallization.
Issue 2: Product is Contaminated with Byproducts

Identifying and removing byproducts is essential for obtaining pure this compound.

Observed Byproduct Identification Method Recommended Action for Removal
Residual D-Glucose The product shows a faint reducing power towards Fehling's solution.[5] Can be quantified by HPLC-RID.Recrystallize the product from methanol. Methyl-α-D-glucopyranoside is significantly less soluble in cold methanol than glucose. For trace amounts, treatment with decolorizing carbon during recrystallization can help.[5]
Methyl-β-D-glucopyranoside This isomer is a major component of the mother liquor after the first crystallization.[5] It can be identified and quantified by HPLC or GC-MS after derivatization.The β-anomer is more soluble in methanol and can be separated from the α-anomer by fractional crystallization.[5] For complete separation, column chromatography on silica (B1680970) gel is effective.[9]
Colored Impurities (Char) The product crystals or the reaction solution appear yellow, brown, or black.During workup, treat the methanolic solution of the crude product with activated/decolorizing carbon before crystallization.[5] This adsorbs many of the colored degradation products.
Diglycosides/Oligosides More common when using starch as a starting material.[2] These can be detected by HPLC as peaks with shorter retention times than the desired product.These are generally much less soluble and can often be removed by filtration and thorough washing of the crystalline product with cold methanol.[2]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yield this compound synthesis.

G start Low Yield of Crystalline Product check_reagents Check Reagents & Glassware (Anhydrous?) start->check_reagents check_reaction Monitor Reaction Progress (TLC, Polarimetry) check_reagents->check_reaction Yes dry_reagents Dry Reagents & Glassware check_reagents->dry_reagents No check_workup Review Workup & Crystallization (Concentration, Temp?) check_reaction->check_workup Complete extend_time Increase Reaction Time (e.g., to 72h) check_reaction->extend_time Incomplete optimize_workup Optimize Crystallization (Concentrate more, seed crystal) check_workup->optimize_workup No analyze_mother_liquor Analyze Mother Liquor (HPLC/TLC) for Isomer Distribution check_workup->analyze_mother_liquor Yes end_good Yield Improved dry_reagents->end_good extend_time->end_good optimize_workup->end_good outcome_isomers High concentration of soluble isomers (β-anomer, furanosides) analyze_mother_liquor->outcome_isomers outcome_incomplete High concentration of unreacted glucose analyze_mother_liquor->outcome_incomplete outcome_incomplete->extend_time

Figure 1. Troubleshooting workflow for low yield.

Experimental Protocols

Protocol 1: Synthesis of Methyl-α-D-glucopyranoside

This protocol is adapted from the robust procedure published in Organic Syntheses.[5]

1. Catalyst Preparation:

  • In a flask cooled in an ice bath, pass dry hydrogen chloride (HCl) gas into 251 mL (200 g) of anhydrous methanol until the weight has increased by 5 g.

  • Dilute this stock solution with an additional 1800 g of anhydrous methanol to obtain a ~0.25% HCl solution.

2. Reaction:

  • To the methanolic HCl solution, add 500 g of finely powdered, anhydrous D-glucose.

  • Fit the flask with a reflux condenser equipped with a drying tube (e.g., filled with soda-lime) to protect the reaction from atmospheric moisture.

  • Heat the mixture to reflux. The glucose should dissolve within the first 15-20 minutes. Continue refluxing for 72 hours.

3. Crystallization and Isolation (First Crop):

  • Cool the clear, pale-yellow solution to 0°C in an ice bath.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of methyl-α-D-glucopyranoside.

  • Allow the mixture to stand at 0°C for at least 12 hours.

  • Collect the crystals by suction filtration and wash them twice with 100-mL portions of cold methanol. This yields 85–120 g of product.

4. Recovery from Mother Liquor (Second & Third Crops):

  • Combine the mother liquor and washings from the first crop and reflux for another 72 hours.

  • Concentrate the solution to a volume of ~800 mL, cool to 0°C, and allow to crystallize for 24 hours to obtain a second crop (110–145 g).

  • Further concentrate the remaining mother liquor to ~300 mL and repeat the crystallization process to obtain a third crop (30–36 g).

5. Purification:

  • The combined crops can be purified by recrystallization from approximately five parts of methanol. If the solution is colored, add decolorizing carbon and heat briefly before filtering and allowing to crystallize. The total yield of purified product is typically 260–266 g (48.5–49.5%).

Protocol 2: Analysis of Reaction Mixture by HPLC-RID

This method is suitable for quantifying the main product (methyl-α-D-glucopyranoside), its β-anomer, and residual glucose.

1. Instrumentation:

  • HPLC System: Standard system with a pump, autosampler, and column oven.

  • Detector: Refractive Index Detector (RID).

  • Column: A column suitable for carbohydrate analysis, such as a lead-based column (e.g., Shodex SUGAR SP0810) or an amino-propyl column. A lead-based column is often preferred for its superior separation of simple sugars and glycosides.

2. Chromatographic Conditions (Example):

  • Mobile Phase: HPLC-grade water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.[10]

  • Detector Temperature: Matched to column temperature or as per manufacturer's recommendation.

  • Injection Volume: 20 µL.

3. Sample and Standard Preparation:

  • Standards: Prepare individual standard solutions of D-glucose, pure methyl-α-D-glucopyranoside, and (if available) methyl-β-D-glucopyranoside in HPLC-grade water at known concentrations (e.g., ranging from 0.5 to 5 mg/mL).[11]

  • Sample Preparation: Take a small aliquot (~100 µL) from the reaction mixture. Neutralize the acid catalyst by adding a small amount of a basic resin (e.g., Amberlite) and filtering. Dilute the neutralized sample with HPLC-grade water to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Analysis Workflow:

  • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Inject the prepared sample.

  • Identify peaks based on retention times compared to the standards.

  • Quantify the amount of each component in the sample using the calibration curves.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the equilibrium reactions and potential side reactions during Fischer glycosylation.

G cluster_main Fischer Glycosylation (Equilibrium) cluster_side Side Reactions Glucose D-Glucose (pyranose form) Acyclic Acyclic Intermediate (protonated hemiacetal) Glucose->Acyclic H+, -H2O Degradation Degradation Products (HMF, Levulinic Acid, etc.) Glucose->Degradation High Temp, [H+] Acyclic->Glucose Furanosides Methyl Glucofuranosides (α and β) Acyclic->Furanosides +MeOH (Kinetic Product) Pyranosides Methyl Glucopyranosides (α and β) Acyclic->Pyranosides +MeOH (Thermodynamic Product) Furanosides->Acyclic Furanosides->Pyranosides Equilibration (longer time) Pyranosides->Acyclic Reversion Reversion Products (Diglycosides) Pyranosides->Reversion High [Sugar], [H+]

Figure 2. Reaction pathways in this compound synthesis.

References

Technical Support Center: Optimizing C-6 Activation of Methyl α-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing reaction conditions for the C6-activation of methyl α-D-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for activating the C6 primary hydroxyl group of methyl α-D-glucoside?

A1: The selective activation of the C6 hydroxyl group is a critical step in carbohydrate chemistry. Common strategies include:

  • Oxidation: The primary alcohol at C6 can be selectively oxidized to an aldehyde or a carboxylic acid. A common method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst.[1]

  • Halogenation: The hydroxyl group can be substituted with a halogen, typically chlorine. This is often achieved using reagents like methanesulfonyl chloride in DMF, sulfur monochloride, or through an Appel reaction with triphenylphosphine (B44618) and carbon tetrachloride.[2]

  • Protecting Group Manipulation: A widely used strategy involves first protecting the C4 and C6 hydroxyls simultaneously, often by forming a benzylidene acetal (B89532).[3][4] Subsequent reactions can then be directed to other positions, or the protecting group can be regioselectively opened to expose the C6 hydroxyl for further activation.

  • Tosylation and Substitution: The C6-OH can be converted to a good leaving group, such as a tosylate, followed by nucleophilic substitution.[2]

  • Benzylation: Direct benzylation can be used to protect hydroxyl groups, though achieving high regioselectivity for C6 can be challenging and often requires careful control of conditions or a multi-step process.[5]

Q2: How do I choose the best C6-activation method for my research?

A2: The choice of method depends on your target molecule and experimental constraints. Consider the desired functionality (e.g., acid, halide, ether), the required yield, and the availability of reagents in your lab. For instance, direct chlorination offers a one-step procedure from D-glucose, while a two-step tosylation and substitution method is well-established and reliable for achieving high yields of the chlorinated product.[2] The diagram below outlines a general decision-making process.

Q3: I am observing poor regioselectivity and multiple products on my TLC/NMR. What is the likely cause?

A3: Poor regioselectivity is a common challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. The primary cause is often the incomplete protection of other hydroxyl groups (C2, C3, C4) or reaction conditions that are not optimized for selectivity. To improve this, consider using a protecting group strategy, such as forming a 4,6-O-benzylidene acetal, which physically blocks these positions and allows for selective reaction at C2 and C3.[3] Adjusting reaction temperature, solvent, and the stoichiometry of reagents can also enhance selectivity.

Q4: My reaction yield is consistently low. What are the key parameters to check?

A4: Low yields can stem from several factors. Key areas to troubleshoot include:

  • Reagent Quality: Ensure all reagents, especially solvents like DMF and methanol, are anhydrous, as water can quench reagents and lead to side reactions.[2][6]

  • Temperature Control: Many reactions are temperature-sensitive. For example, the addition of methanesulfonyl chloride should be done at 0°C to control the reaction rate.[2]

  • Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or the formation of degradation products. Monitor the reaction progress using TLC.

  • Purification Method: Product loss during work-up and purification is common. Optimize your crystallization or column chromatography conditions to maximize recovery.[5][7]

Troubleshooting Guides

Problem: Incomplete formation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Question: My reaction to form the benzylidene acetal using benzaldehyde (B42025) dimethyl acetal is slow and gives a low yield. How can I improve the outcome?

  • Answer: The formation of the benzylidene acetal is an equilibrium process. To drive the reaction to completion, ensure you are using a suitable acid catalyst, such as camphor-10-sulphonic acid.[3] The reaction often requires heating (e.g., 50°C) for several hours.[3] It is also critical that the reaction is performed under anhydrous conditions, as water will inhibit the reaction. After the reaction period, neutralizing the catalyst with a base like triethylamine (B128534) (Et3N) before work-up is essential to prevent hydrolysis of the product.[3]

Problem: Difficulty in Purifying C6-Benzylated Product

  • Question: After performing a benzylation on methyl α-D-glucoside, I am left with a syrupy mixture of products that is difficult to separate by standard column chromatography. What can I do?

  • Answer: Benzylation reactions can often result in a mixture of partially and fully benzylated products, including the desired C6-O-benzyl derivative and other isomers.[5] A successful strategy to separate these is to use an "acylation-purification-deacylation" sequence. First, acylate the remaining free hydroxyl group(s) on your product mixture (e.g., using benzoyl chloride). The resulting benzoylated derivatives often have significantly different polarities, allowing for easier separation by silica (B1680970) gel chromatography (e.g., using an ethyl acetate-toluene gradient). After isolating the desired acylated intermediate, the acyl group can be easily removed under Zemplen conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the pure C6-O-benzyl product.[5]

Data Presentation: Comparison of C6-Chlorination Methods

The following table summarizes key quantitative data for four different methods to synthesize 6-Chloro-6-deoxy-alpha-d-glucopyranose, a C6-activated derivative.

MethodKey ReagentsStarting MaterialApprox. Reaction TimeApprox. Yield (%)Key Advantages
Direct Chlorination Methanesulfonyl chloride, DMFD-Glucose26 hours57%One-step procedure from readily available D-glucose.[2]
Via Methyl Glucoside Sulfur monochloride, DMFMethyl α-D-glucopyranoside2-4 hours30-35%Relatively short reaction time.[2]
Appel Reaction Triphenylphosphine, Carbon tetrachlorideMethyl α-D-glucopyranoside2 hoursHighMild reaction conditions.[2]
Tosylation & Substitution p-Toluenesulfonyl chloride, Pyridine, Lithium chlorideMethyl α-D-glucopyranoside24-48 hoursHighWell-established and reliable two-step method.[2]

Experimental Protocols

Protocol 1: Selective C6-Chlorination using Sulfur Monochloride[2]

This protocol details the chlorination at the C6 position starting from methyl α-D-glucopyranoside.

  • Dissolution: Dissolve methyl α-D-glucopyranoside (10 g) in anhydrous N,N-dimethylformamide (DMF) (100 ml) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Slowly add sulfur monochloride (S₂Cl₂) (10 ml) dropwise to the solution. An exothermic reaction will occur, accompanied by the separation of sulfur.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Neutralization: Carefully add water to the reaction mixture to destroy any unreacted sulfur monochloride. Filter the mixture to remove the precipitated sulfur. Adjust the filtrate to pH 8 using sodium carbonate.

  • Purification: Concentrate the neutralized solution and purify by column chromatography. Elute with water to remove inorganic salts, followed by 5% ethanol (B145695) to remove unreacted starting material. Finally, elute the desired product with 12% ethanol. Combine the product-containing fractions and evaporate to dryness.

Protocol 2: Formation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside[3]

This protocol is for the protection of the C4 and C6 hydroxyl groups, a common first step before activating other positions or for regioselective opening.

  • Setup: To a solution of methyl-α-D-glucopyranoside (5 g, 25.74 mmol) in dry DMF (30 ml), add benzaldehyde dimethyl acetal (5 ml, 33.5 mmol) and camphor-10-sulphonic acid (100 mg).

  • Reaction: Heat the mixture at 50°C for 6 hours.

  • Neutralization: After cooling to room temperature, neutralize the mixture with triethylamine (Et3N).

  • Work-up: Dilute the mixture with ethyl acetate (B1210297) (EtOAc) and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualized Workflows and Logic

G start Low Yield or Impure Product check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Optimize Work-up & Purification start->check_workup reagent_sol1 Use Anhydrous Solvents (e.g., dry DMF) check_reagents->reagent_sol1 Causes? reagent_sol2 Check Purity of Starting Material check_reagents->reagent_sol2 Causes? cond_sol1 Ensure Strict Temperature Control (e.g., 0°C) check_conditions->cond_sol1 Causes? cond_sol2 Optimize Reaction Time (Monitor by TLC) check_conditions->cond_sol2 Causes? cond_sol3 Use Appropriate Catalyst & Stoichiometry check_conditions->cond_sol3 Causes? workup_sol1 Modify Chromatography (Solvent, Gradient) check_workup->workup_sol1 Causes? workup_sol2 Consider Derivatization for Separation check_workup->workup_sol2 Causes? end_node Improved Yield & Purity reagent_sol1->end_node reagent_sol2->end_node cond_sol1->end_node cond_sol2->end_node cond_sol3->end_node workup_sol1->end_node workup_sol2->end_node

Caption: Troubleshooting workflow for low yield reactions.

G start Desired C6-Functionality? func_halide Halide (-Cl, -Br) start->func_halide  Substitution func_acid Carboxylic Acid (-COOH) start->func_acid  Oxidation func_protect Protection for Further Reaction start->func_protect  Protection method_appel Appel Reaction (High Yield, Mild) func_halide->method_appel Select Method method_tosyl Tosylation/Substitution (High Yield, Reliable) func_halide->method_tosyl Select Method method_so2cl2 SO₂Cl₂/DMF (Fast Reaction) func_halide->method_so2cl2 Select Method method_tempo TEMPO Oxidation func_acid->method_tempo Select Method method_benzylidene 4,6-O-Benzylidene Acetal Formation func_protect->method_benzylidene Select Method method_benzyl Selective Benzylation (Challenging) func_protect->method_benzyl Select Method

Caption: Strategy selection for C6-functionalization.

References

Technical Support Center: Separation of α- and β-Anomers of Methylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of α- and β-anomers of methylglucoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of this compound anomers.

Issue 1: Co-elution of α- and β-anomers in Reversed-Phase HPLC

Question: My α- and β-methylglucoside anomers are co-eluting on a standard C18 column with a water/acetonitrile (B52724) gradient. How can I achieve separation?

Answer:

Co-elution of α- and β-anomers of this compound is a common challenge due to their similar structures and polarities. Here are several troubleshooting steps to achieve separation:

  • Optimize the Mobile Phase: A standard water/acetonitrile gradient may not be sufficient. Try using a shallow gradient with a low percentage of the organic solvent to increase the interaction time with the stationary phase. For example, a gradient of 5-10% acetonitrile in water has been shown to be effective.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different type of column. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are particularly well-suited for separating polar compounds like sugars and their anomers.[1][2] HILIC stationary phases, such as those with amino or amide functional groups, can provide better separation of these isomers.[2][3]

  • Derivatization: Chemical derivatization of the hydroxyl groups of the methylglucosides can enhance the structural differences between the anomers, making them easier to separate by reversed-phase HPLC. Benzoylation is a common derivatization technique used for this purpose.[4]

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC for separating anomers, especially after derivatization.[4][5]

Issue 2: Peak Splitting or Broadening in HPLC Chromatograms

Question: I am observing peak splitting or significant peak broadening for my this compound sample. What could be the cause and how can I fix it?

Answer:

Peak splitting or broadening when analyzing reducing sugars and their glycosides is often due to the interconversion between the α- and β-anomers in solution, a process called mutarotation.[6] The rate of this interconversion can be comparable to the chromatographic separation time, leading to distorted peak shapes.

Here are some solutions to this problem:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 80°C) can accelerate the rate of anomer interconversion.[6] If the interconversion is much faster than the separation, a single, sharp peak representing the average of the two anomers will be observed.

  • Adjust Mobile Phase pH: Operating under alkaline conditions can also increase the rate of mutarotation, leading to a single peak. Polymer-based amino columns are suitable for use with alkaline mobile phases.

  • Use HILIC Columns with Amino Functional Groups: These columns can sometimes prevent the separation of anomers, resulting in a single sharp peak, which can be desirable for quantification of the total this compound amount.[3]

Issue 3: Difficulty in Isolating Pure α-Methylglucoside by Crystallization

Question: I am trying to purify α-methylglucoside from a reaction mixture by crystallization, but the yield of the pure anomer is low. How can I improve this?

Answer:

The direct crystallization of α-methylglucoside from a reaction mixture containing both anomers can be challenging due to solubility and equilibrium dynamics. Here are some strategies to improve the yield and purity:

  • Fractional Crystallization: This technique relies on the different solubilities of the α- and β-anomers in a given solvent. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize the less soluble α-anomer.

  • Recycling of Mother Liquor: After an initial crystallization and filtration of the α-anomer, the remaining mother liquor, which is enriched in the β-anomer, can be subjected to conditions that promote equilibration back to a mixture of α and β anomers.[7] This can be achieved by heating in the presence of an acid catalyst.[7] Subsequent cooling and crystallization can then yield more of the α-anomer.[7]

  • Seeding: Introducing seed crystals of pure α-methylglucoside can induce selective crystallization of the desired anomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating α- and β-anomers of this compound?

A1: The primary challenges stem from the fact that α- and β-anomers are diastereomers with very similar physicochemical properties. This leads to:

  • Co-elution in standard chromatographic systems: Their similar polarity makes them difficult to resolve on common stationary phases like C18.[8]

  • Peak distortion due to mutarotation: The interconversion between anomers in solution can cause peak splitting or broadening in HPLC, complicating quantification.[6]

  • Difficulties in selective crystallization: The solubilities of the two anomers can be very similar, making their separation by crystallization challenging.

Q2: Which analytical techniques are most effective for separating these anomers?

A2: Several techniques have proven effective:

  • High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns like HILIC or by using derivatization.[1][2][4]

  • Supercritical Fluid Chromatography (SFC): Often used for preparative separation of derivatized anomers, offering high purity and recovery.[4]

  • Enzymatic Separation: Using an enzyme that selectively acts on one anomer, such as β-glucosidase to hydrolyze the β-anomer, leaving the α-anomer intact.[9]

  • Crystallization: Through fractional crystallization or by manipulating the reaction equilibrium.[7]

Q3: Can I use a standard C18 column for the separation?

A3: While challenging, it is not impossible. Success with a C18 column typically requires careful method development, including the use of a very shallow organic gradient and potentially a longer column to increase resolution. However, for routine and robust separation, other methods like HILIC are generally more reliable.

Q4: Is derivatization always necessary for chromatographic separation?

A4: Not always. HILIC and some other specialized chromatographic techniques can separate the underivatized anomers. However, derivatization is a powerful tool to increase the structural differences between the anomers, which often leads to better resolution, especially in reversed-phase HPLC and SFC.[4]

Q5: How can I confirm the identity of the separated α- and β-anomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the anomers. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is characteristically different for the α- and β-anomers.

Quantitative Data Presentation

The following tables summarize quantitative data from various separation methods.

Table 1: Supercritical Fluid Chromatography (SFC) of Derivatized this compound Anomers

ParameterValueReference
Stationary PhaseGreenSep™ 5 micron silica[4]
Mobile PhaseCarbon dioxide / Ethanol[4]
Purity Achieved>98%[4]
Recovery>96%[4]

Table 2: HILIC Separation of Underivatized Sugars

ParameterValueReference
Stationary PhasePolymer-based amino HILIC (Shodex VG-50 4D)[3]
Mobile Phase80% Acetonitrile in water[3]
Column Temperature40 °C[3]
Recovery (Mannose)Up to 90%[3]

Experimental Protocols

Protocol 1: Preparative HPLC Separation of this compound Anomers (General Approach)

  • Column Selection: Choose a suitable preparative HPLC column. A HILIC column (e.g., amino or amide phase) is recommended for underivatized anomers. For derivatized anomers, a C18 column may be effective.

  • Mobile Phase Preparation: Prepare the mobile phase based on the chosen column. For HILIC, a mixture of acetonitrile and water is common. For reversed-phase, a gradient of water and acetonitrile or methanol (B129727) is typically used. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the mixture of this compound anomers in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Set the flow rate appropriate for the preparative column diameter.

    • Set the column temperature. For resolving anomers that undergo mutarotation, a lower temperature may be necessary to slow down the interconversion.

    • Set the detection wavelength (if using a UV detector, especially for derivatized anomers). A refractive index (RI) detector is suitable for underivatized sugars.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the separated α- and β-anomer peaks.

  • Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions to obtain the solid anomers.

Protocol 2: Selective Crystallization of α-Methylglucoside

This protocol is based on the principle of reacting a carbohydrate with methanol to form an equilibrium mixture of methylglucosides and then selectively crystallizing the α-anomer.[7]

  • Reaction Mixture Preparation: In a suitable reactor, mix starch with methanol containing a catalytic amount of sulfuric acid (e.g., 10% by weight of methanol).[7]

  • Reaction: Heat the mixture under pressure at 100°C for 2 hours to form an equilibrium mixture of methylglucosides.[7]

  • Concentration: Concentrate the reaction mixture to about 40% solids.[7]

  • Crystallization: Cool the concentrated mixture and allow it to crystallize. Seeding with pure α-methylglucoside crystals can be beneficial. Allow crystallization to proceed for 24 hours.[7]

  • Filtration: Filter the precipitated crystals of α-methylglucoside and wash them.[7]

  • Recycling (Optional): The mother liquor, which is deficient in the α-anomer, can be mixed with fresh starch and methanol and subjected to another round of reaction and crystallization to increase the overall yield of the α-anomer.[7]

Protocol 3: Enzymatic Removal of β-Methylglucoside

This method is suitable for obtaining pure α-methylglucoside from a mixture containing the β-anomer as an impurity.[9]

  • Sample Preparation: Dissolve the mixture of this compound anomers in a suitable buffer (e.g., citrate (B86180) buffer, pH optimized for the enzyme).

  • Enzyme Addition: Add β-glucosidase (e.g., from almonds) to the solution.[9] The enzyme will selectively hydrolyze the β-methylglucoside to glucose and methanol.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme until the hydrolysis of the β-anomer is complete. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Enzyme Deactivation: Deactivate the enzyme by heating the reaction mixture.

  • Purification: Purify the remaining α-methylglucoside from the reaction mixture (containing glucose, methanol, and deactivated enzyme) using a suitable method such as chromatography.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_enz_options Enzymatic Approach cluster_end Purified Products start Mixture of α- and β- This compound Anomers chromatography Chromatography start->chromatography Inject crystallization Crystallization start->crystallization Dissolve & Cool enzymatic Enzymatic Separation start->enzymatic Incubate hplc HPLC (HILIC, RP with derivatization) chromatography->hplc sfc SFC (with derivatization) chromatography->sfc fractional Fractional Crystallization crystallization->fractional equilibrium Equilibrium Shift crystallization->equilibrium beta_glucosidase β-glucosidase Treatment (hydrolyzes β-anomer) enzymatic->beta_glucosidase alpha Pure α-Anomer hplc->alpha beta Pure β-Anomer hplc->beta sfc->alpha sfc->beta fractional->alpha equilibrium->alpha beta_glucosidase->alpha

Caption: Workflow for the separation of this compound anomers.

Troubleshooting_HPLC cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation / Peak Issues in HPLC coelution Co-elution of Anomers problem->coelution mutarotation Anomer Interconversion (Mutarotation) problem->mutarotation optimize_mp Optimize Mobile Phase (shallow gradient) coelution->optimize_mp change_sp Change Stationary Phase (e.g., HILIC) coelution->change_sp derivatize Derivatize Sample coelution->derivatize increase_temp Increase Column Temperature mutarotation->increase_temp adjust_ph Adjust Mobile Phase pH (alkaline) mutarotation->adjust_ph

References

Troubleshooting low yields in the enzymatic synthesis of methylglucosides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Synthesis of Methylglucosides

Welcome to the technical support center for the enzymatic synthesis of methylglucosides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges and optimizing their synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of methylglucosides, providing potential causes and solutions in a direct question-and-answer format.

Enzyme-Related Issues

Question: My reaction shows very low or no methylglucoside yield. How can I determine if my enzyme is inactive?

Answer: Enzyme inactivity is a primary suspect for low product yield. To systematically troubleshoot this, follow these steps:

  • Perform a Control Reaction: Use a known substrate for your α-glucosidase, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to confirm its catalytic activity. If the enzyme can hydrolyze the control substrate, it is active.

  • Check for Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.

  • Verify Enzyme Concentration: Use a reliable protein quantification method, like a Bradford or BCA assay, to confirm the enzyme concentration in your stock solution. An inaccurate concentration can lead to using too little enzyme in the reaction.

Question: My enzyme is active with a control substrate, but the this compound synthesis is still failing. What are other potential enzyme-related problems?

Answer: If the enzyme is active, other factors could be inhibiting its function in your specific reaction:

  • Inhibitors in Substrate Preparations: Impurities in your glucose or methanol (B129727) stocks can act as enzyme inhibitors. Consider using high-purity, analytical-grade substrates.

  • Product Inhibition: High concentrations of the this compound product or byproducts can inhibit the enzyme's activity.[1] Try analyzing samples at earlier time points to see if the reaction starts and then stalls.

  • Substrate Inhibition: While less common for α-glucosidases with glucose, very high concentrations of the substrate can sometimes lead to the formation of non-productive enzyme-substrate complexes, reducing the reaction rate.[2][3]

Substrate and Reagent Issues

Question: How can I be sure that my substrates are not the source of the problem?

Answer: The quality and concentration of your substrates are critical for successful synthesis.

  • Substrate Purity: Use high-purity glucose and methanol. Contaminants can inhibit the enzyme.

  • Substrate Degradation: Ensure that your glucose stock solution has been stored properly and is free of microbial contamination.

  • Molar Ratio: The ratio of methanol to glucose is a critical parameter. An excess of methanol is often required to favor the transglycosylation reaction over the hydrolysis of glucose.[4]

Question: My glucose and methanol are high purity, but the yield is still low. What should I investigate next?

Answer: If you have confirmed the purity of your substrates, consider the following:

  • Water Content: The presence of excess water in the reaction mixture can favor hydrolysis of the glycosyl-enzyme intermediate over transglycosylation with methanol, leading to lower yields of this compound.[5] While some water is necessary for enzyme function, minimizing excess water is crucial.

  • Co-solvents: If you are using any co-solvents to improve substrate solubility, be aware that they can also impact enzyme activity. Some organic solvents like DMSO or ethanol (B145695) can be tolerated at low concentrations but may inhibit or denature the enzyme at higher concentrations.[6]

Reaction Condition Optimization

Question: How do pH and temperature affect the yield of this compound?

Answer: Both pH and temperature are critical parameters that must be optimized for your specific α-glucosidase.

  • pH: Most α-glucosidases have an optimal pH range, often in the acidic to neutral range (pH 4.0-7.0).[7][8] Operating outside of this range can lead to a significant drop in enzyme activity.

  • Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity.[9]

Question: I have optimized the pH and temperature, but the yield is still not satisfactory. What other reaction parameters can I adjust?

Answer: Beyond pH and temperature, several other factors can be optimized:

  • Reaction Time: It is important to monitor the reaction over time to determine the point at which the maximum yield is achieved. Prolonged incubation times can sometimes lead to product degradation.

  • Enzyme Concentration: Increasing the enzyme concentration may improve the reaction rate and final yield, although this may not be cost-effective for larger-scale synthesis.

  • Substrate Concentration: The concentrations of both glucose and methanol need to be optimized. High glucose concentrations can increase the reaction rate up to a certain point, but may also lead to substrate inhibition.[2] The methanol concentration needs to be high enough to effectively compete with water as the acceptor molecule.[10]

Data Presentation

The following tables summarize the impact of various reaction parameters on the enzymatic synthesis of methylglucosides. The data presented here is a synthesis of typical results found in the literature and should be used as a guide for optimization.

Table 1: Effect of pH on Relative α-Glucosidase Activity

pHRelative Activity (%)
3.020
4.085
4.5100
5.095
6.070
7.040
8.015

Note: Optimal pH can vary depending on the specific α-glucosidase used. This table represents a typical profile for an enzyme with an acidic pH optimum.[7][11]

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Relative Yield (%)
3045
4075
50100
6080
7030

Note: The optimal temperature is a balance between enzyme activity and stability. Higher temperatures can increase initial reaction rates but may lead to enzyme denaturation over time.[12]

Table 3: Effect of Methanol Concentration on this compound Yield

Methanol Concentration (v/v %)Relative Yield (%)
530
1060
1585
20100
3090
4075
5060

Note: Increasing methanol concentration generally favors transglycosylation over hydrolysis, but very high concentrations can lead to enzyme inhibition or inactivation.[10][13]

Experimental Protocols

Protocol 1: α-Glucosidase Activity Assay for Synthesis Monitoring

This protocol uses the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to determine the hydrolytic activity of α-glucosidase. This assay is useful for confirming enzyme activity before starting synthesis experiments.

Materials:

  • α-Glucosidase enzyme solution

  • 100 mM Phosphate (B84403) buffer (pH 6.8)

  • 5 mM pNPG solution (in phosphate buffer)

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reaction Mixtures: In a 96-well plate, set up the following reactions:

    • Blank: 60 µL of phosphate buffer.

    • Control: 50 µL of phosphate buffer + 10 µL of solvent (e.g., water or DMSO, depending on how your enzyme is stored).

    • Enzyme Sample: 50 µL of phosphate buffer + 10 µL of your α-glucosidase solution.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution (e.g., 0.5 U/mL) to the "Enzyme Sample" wells. Add 20 µL of phosphate buffer to the "Blank" and "Control" wells.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the 5 mM pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells. The solution will turn yellow in the presence of p-nitrophenol.

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.[14][15][16][17]

  • Calculate Activity: The enzyme activity is proportional to the amount of p-nitrophenol released.

Protocol 2: HPLC Analysis of this compound Synthesis Reaction

This protocol provides a method for the separation and quantification of this compound, glucose, and methanol in a reaction mixture using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

Materials and Equipment:

  • HPLC system with a Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent ion-exclusion column)

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water

  • Reaction samples

  • Standards of this compound, glucose, and methanol of known concentrations

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Take an aliquot of your reaction mixture.

    • Stop the enzymatic reaction by heating the sample at 95°C for 10 minutes or by adding a quenching agent.

    • Centrifuge the sample to pellet any denatured enzyme or particulates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Aminex HPX-87H (300 x 7.8 mm)

    • Mobile Phase: 5 mM H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60°C

    • Detector: Refractive Index (RI) Detector

    • Injection Volume: 20 µL

  • Standard Curve Generation:

    • Prepare a series of standard solutions containing known concentrations of this compound, glucose, and methanol in the reaction buffer.

    • Inject each standard and record the peak area for each compound.

    • Plot a calibration curve of peak area versus concentration for each compound.

  • Sample Analysis:

    • Inject the prepared reaction samples.

    • Identify the peaks for this compound, glucose, and methanol based on their retention times compared to the standards.

    • Quantify the concentration of each compound in your samples using the standard curves.[18][19]

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Synthesis_of_this compound cluster_substrates Substrates cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products Glucose Glucose Enzyme α-Glucosidase Glucose->Enzyme binds Methanol Methanol Intermediate Glycosyl-Enzyme Intermediate Enzyme->Intermediate Intermediate->Glucose reacts with Water (Hydrolysis) Intermediate->Enzyme This compound This compound Intermediate->this compound reacts with Methanol Water Water

Caption: Enzymatic synthesis of this compound via a glycosyl-enzyme intermediate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckEnzyme Is the enzyme active? (Perform control assay) Start->CheckEnzyme EnzymeInactive Troubleshoot Enzyme: - Check storage - Prepare fresh enzyme - Verify concentration CheckEnzyme->EnzymeInactive No CheckSubstrates Are substrates high purity and correct concentration? CheckEnzyme->CheckSubstrates Yes EnzymeInactive->Start SubstrateIssue Troubleshoot Substrates: - Use analytical grade - Check for degradation - Optimize molar ratio CheckSubstrates->SubstrateIssue No CheckConditions Are reaction conditions optimal? CheckSubstrates->CheckConditions Yes SubstrateIssue->Start ConditionsIssue Optimize Conditions: - pH - Temperature - Reaction time CheckConditions->ConditionsIssue No CheckInhibition Is there product or substrate inhibition? CheckConditions->CheckInhibition Yes ConditionsIssue->Start InhibitionIssue Address Inhibition: - Lower substrate conc. - Remove product in situ - Use fed-batch CheckInhibition->InhibitionIssue Yes Success Improved Yield CheckInhibition->Success No InhibitionIssue->Start

Caption: A logical workflow for troubleshooting low yields in enzymatic synthesis.

Relationship between Hydrolysis and Transglycosylation

Hydrolysis_vs_Transglycosylation cluster_acceptors Acceptor Molecules cluster_products Reaction Pathways Enzyme α-Glucosidase + Glucose Intermediate Glycosyl-Enzyme Intermediate Enzyme->Intermediate Forms Transglycosylation Transglycosylation (Product: this compound) Intermediate->Transglycosylation Hydrolysis Hydrolysis (Product: Glucose) Intermediate->Hydrolysis Methanol Methanol Methanol->Transglycosylation Favors Water Water Water->Hydrolysis Favors

Caption: The competing pathways of transglycosylation and hydrolysis.

References

Hydrolytic stability of methylglucoside under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of methylglucoside under acidic and alkaline conditions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the hydrolytic stability of this compound?

A1: The hydrolytic stability of this compound is primarily influenced by pH, temperature, and the anomeric configuration (α or β) of the glycosidic bond. Generally, hydrolysis is significantly faster under acidic conditions compared to alkaline or neutral conditions. Temperature accelerates hydrolysis across all pH levels.

Q2: Which anomer of this compound (α or β) is more stable to acid hydrolysis?

A2: The α-anomer of this compound is generally more stable and hydrolyzes more slowly than the β-anomer under acidic conditions.

Q3: Is this compound stable under alkaline conditions?

A3: this compound is relatively stable under mild alkaline conditions at room temperature. However, at elevated temperatures and high concentrations of alkali (e.g., 10% sodium hydroxide (B78521) at 170°C), hydrolysis can occur. The rate and mechanism of alkaline hydrolysis are influenced by the stereochemistry of the glycoside.

Q4: What are the expected products of this compound hydrolysis?

A4: The hydrolysis of this compound breaks the glycosidic bond, yielding glucose and methanol.

Q5: How can I monitor the progress of a this compound hydrolysis reaction?

A5: The reaction can be monitored by measuring the disappearance of this compound or the appearance of glucose over time. Common analytical techniques include High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography (GC) after derivatization, and polarimetry, as the optical rotation of the solution changes as the hydrolysis proceeds.

Troubleshooting Guides

Issue 1: Inconsistent or slow hydrolysis rates under acidic conditions.

Possible Cause Troubleshooting Step
Incorrect Acid Concentration Verify the concentration of your acid catalyst. Lower concentrations will result in slower reaction rates.
Low Reaction Temperature Ensure your reaction is maintained at the target temperature. The rate of hydrolysis is highly dependent on temperature. For example, the reaction rate at 100°C is almost 25 times faster than at 65°C.[1]
Presence of Buffers If your reaction medium is buffered, it may affect the effective hydrogen ion concentration, thereby altering the hydrolysis rate.
Impure this compound Ensure the purity of your this compound starting material.

Issue 2: Unexpected side products observed during alkaline hydrolysis.

Possible Cause Troubleshooting Step
High Temperature Degradation At very high temperatures, glucose, the product of hydrolysis, can degrade into various acidic products. Consider running the reaction at a lower temperature for a longer duration.
Formation of Anhydrosugars Under strong alkaline conditions and high temperatures, intramolecular reactions can lead to the formation of anhydrosugars, such as 1,6-anhydroglucose, particularly from β-glucosides.[2] This is a known reaction pathway.
Reaction with Air (Oxidation) If the reaction is performed open to the atmosphere at high temperatures and pH, oxidative degradation of the carbohydrate may occur. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Summary

Table 1: Relative Rates of Acid and Alkaline Hydrolysis for Methyl Glycopyranosides

Relative rates are normalized to Methyl α-D-glucopyranoside for each condition.

Methyl GlycopyranosideRelative Rate of Acid Hydrolysis (krel)Relative Rate of Alkaline Hydrolysis (krel)
cis-Glycosides
Methyl α-D-glucopyranoside1.01.0
Methyl α-D-galactopyranoside1.91.9
Methyl β-D-mannopyranoside2.42.4
Methyl α-D-xylopyranoside1.91.9
Methyl β-L-arabinopyranoside4.54.5
trans-Glycosides
Methyl β-D-glucopyranoside1.923
Methyl β-D-galactopyranoside2.411
Methyl α-D-mannoside109.0
Methyl β-D-xyloside9.313.1
Methyl α-L-arabinoside2340

Data adapted from Dryselius, E., Lindberg, B., & Theander, O. (1958). Alkaline Hydrolysis of Glycosidic Linkages. III. An Investigation of some Methyl alpha- and beta-Glycopyranosides.[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • Methyl α-D-glucopyranoside or Methyl β-D-glucopyranoside

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution of known concentration (e.g., 1 N)

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Heating source with temperature control (e.g., oil bath)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical equipment for monitoring the reaction (e.g., HPLC-ELSD, polarimeter)

Procedure:

  • Prepare a solution of this compound in deionized water to a known concentration (e.g., 2% w/v).

  • Transfer the solution to the reaction vessel and add the magnetic stir bar.

  • Place the vessel in the heating bath and allow the solution to reach the desired reaction temperature (e.g., 60°C or 80°C).

  • Add the acid catalyst to the reaction mixture to achieve the desired final concentration.

  • Start the stirrer and begin monitoring the reaction immediately.

  • Withdraw aliquots at regular time intervals. Quench the reaction in the aliquots by neutralizing the acid with a suitable base (e.g., sodium bicarbonate) if necessary for the analytical method.

  • Analyze the aliquots to determine the concentration of remaining this compound and/or formed glucose.

  • Continue monitoring until the desired level of hydrolysis is achieved or the reaction goes to completion.

Protocol 2: Alkaline-Catalyzed Hydrolysis of this compound

This protocol is based on conditions reported for the hydrolysis of methyl glycopyranosides at elevated temperatures.[2]

Materials:

  • Methyl α-D-glucopyranoside or Methyl β-D-glucopyranoside

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • High-pressure reaction vessel (e.g., stainless steel autoclave)

  • High-temperature oil thermostat

  • Analytical equipment for monitoring the reaction (e.g., paper chromatography, HPLC)

Procedure:

  • Dissolve a known amount of the this compound (e.g., 1.000 g) in the sodium hydroxide solution (e.g., 7 mL of 10% NaOH).

  • Place the solution in the stainless steel autoclave.

  • Heat the sealed autoclave in an oil thermostat at the desired temperature (e.g., 170°C) for a specific duration.

  • After the specified time, cool the autoclave to room temperature.

  • Deionize the resulting solution by passing it through a mixed-bed ion-exchange resin column.

  • Wash the column thoroughly with deionized water and combine the eluates.

  • Concentrate the solution to dryness under reduced pressure.

  • Analyze the residue to determine the extent of hydrolysis and identify any products formed.

Visualizations

Acid_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Solution B Add Acid Catalyst A->B Adjust pH C Heat to Target Temperature B->C D Monitor Reaction Progress C->D E Withdraw Aliquots D->E Time Points F Quench Reaction E->F G Analyze via HPLC/GC F->G

Caption: Experimental workflow for acid-catalyzed hydrolysis of this compound.

Hydrolysis_Mechanisms cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis (trans-anomers) A1 Protonation of Glycosidic Oxygen A2 Formation of Oxocarbenium Ion A1->A2 A3 Nucleophilic Attack by Water A2->A3 A4 Deprotonation A3->A4 A5 Products: Glucose + Methanol A4->A5 B1 Deprotonation of C2-Hydroxyl B2 Intramolecular Nucleophilic Attack B1->B2 B3 Formation of 1,2-Anhydride Intermediate B2->B3 B4 Nucleophilic Attack by OH- B3->B4 B5 Products: Glucose + Methanol B4->B5

Caption: Simplified signaling pathways for this compound hydrolysis.

References

Preventing degradation of methylglucoside during thermal processing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with methylglucoside. It addresses common issues related to thermal degradation during processing and offers solutions to maintain product stability and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound is a monosaccharide derived from glucose that is used as a chemical intermediate in the production of a wide range of products, including emollients, emulsifiers, plasticizers, and resins.[1] Its thermal stability is critical because many manufacturing processes, including sterilization procedures like autoclaving, involve high temperatures.[2] Degradation can lead to loss of efficacy, formation of unwanted and potentially toxic byproducts, and discoloration of the final product.[3][4]

Q2: What are the primary chemical pathways for this compound degradation during thermal processing?

During thermal processing, this compound can degrade through several pathways, analogous to glucose degradation. These include:

  • Hydrolysis: The glycosidic bond can be cleaved by water, especially under acidic conditions or at high temperatures, breaking down this compound into glucose and methanol.[5][6][7]

  • Caramelization: This is a pyrolytic process involving the thermal decomposition of the sugar molecule itself at high temperatures (typically above 160°C for glucose), leading to the formation of brown-colored polymers and volatile compounds.[8][9][10] This process does not require the presence of amino acids.[8][11]

  • Maillard Reaction: This is a non-pyrolytic chemical reaction between a reducing sugar (or its precursor) and an amino acid, which typically occurs at lower temperatures than caramelization (around 140-165°C).[8][9][10] It also results in browning and the formation of a complex mixture of molecules.[10] Although this compound itself is a non-reducing sugar, degradation via hydrolysis can yield glucose, which then participates in this reaction if amino acids are present in the formulation.

Q3: Why does my this compound solution turn yellow or brown after heating?

Discoloration (yellowing or browning) is a common indicator of degradation. This is typically caused by:

  • Caramelization: At high temperatures, the sugar structure breaks down and polymerizes into brown-colored compounds like caramelans and caramelins.[11]

  • Maillard Reaction: If your formulation contains amino acids or proteins, they can react with glucose (formed from this compound hydrolysis) to produce brown pigments called melanoidins.[2][11]

  • Formation of Degradation Products: The formation of various glucose degradation products (GDPs) like 5-hydroxymethylfurfural (B1680220) (5-HMF) can also contribute to color changes.[3]

Troubleshooting Guide

Q4: My this compound solution shows significant discoloration after autoclaving. How can I prevent this?

Autoclaving uses high-pressure steam (e.g., 121°C for 15 minutes) for sterilization, which can accelerate degradation.[2][3] To minimize discoloration:

  • Optimize Autoclave Cycle: Use the shortest possible cycle that still achieves sterility. Studies on glucose solutions show that higher temperatures for shorter durations (e.g., 121°C for 15 min) can sometimes produce fewer degradation products than lower temperatures for longer times.[3]

  • Control pH: The rate of hydrolysis and subsequent degradation is highly pH-dependent. Buffering the solution to a near-neutral pH can often slow down acid-catalyzed hydrolysis.

  • Deoxygenate the Solution: Purging the solution and the container's headspace with an inert gas like nitrogen or argon before sealing and autoclaving can reduce oxidative degradation.[12]

  • Separate Sterilization: If possible, autoclave the this compound solution separately from other components, especially amino acids or phosphate (B84403) buffers, which can accelerate the Maillard reaction.[2] Alternatively, consider sterile filtration for heat-sensitive formulations.[13]

Q5: My HPLC analysis shows multiple new peaks after heating my this compound sample. What are they and how can I minimize their formation?

The appearance of new peaks in an HPLC chromatogram indicates the formation of degradation products.[14] These are often referred to as Glucose Degradation Products (GDPs) if hydrolysis occurs first. Common GDPs include glyoxal, methylglyoxal, 3-deoxyglucosone (B13542) (3-DG), and 5-hydroxymethylfurfural (5-HMF).[3]

Identification:

  • Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are essential for identifying these unknown peaks by providing molecular weight and fragmentation data.[15][16]

Minimization Strategies:

  • Reduce Thermal Stress: Lower the processing temperature or duration.

  • Use Antioxidants: For oxidative degradation, adding antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the formulation can be effective.[7]

  • Protect from Light: Use opaque or amber containers to prevent photolysis (degradation by light), which can create reactive species that accelerate degradation.[7][12]

  • Chelating Agents: Traces of metal ions can catalyze degradation. Adding a chelating agent like EDTA can sequester these ions and improve stability.

Q6: How does the presence of other excipients in my formulation affect this compound stability?

Excipients can significantly impact stability:

  • Buffers: Phosphate buffers have been shown to increase the rate of Maillard reactions.[2] Citrate or acetate (B1210297) buffers may offer better stability depending on the target pH.

  • Amino Acids/Proteins: As mentioned, these will readily participate in the Maillard reaction with any glucose formed from hydrolysis, leading to rapid browning and degradation.[2]

  • Trace Metals: Metal ions can catalyze oxidation reactions.[12] Ensure high-purity excipients are used.

Data Presentation: Impact of Processing Conditions

The following tables summarize how different factors can influence the degradation of glycosides during thermal processing.

Table 1: Effect of Autoclaving Temperature and Time on Glucose Degradation Products (GDPs) (Data is representative, based on principles from studies on glucose solutions)[3]

Autoclave Cycle3-Deoxyglucosone (3-DG) Level (µg/mL)5-Hydroxymethylfurfural (5-HMF) Level (µg/mL)
111 °C / 45 minHighHigh
116 °C / 25 minMediumMedium
121 °C / 15 minLowLow

Table 2: Influence of pH on Glycosidic Bond Hydrolysis Rate (Qualitative representation based on general chemical principles)

pH ConditionRelative Rate of HydrolysisPrimary Mechanism
Acidic (pH < 5)HighAcid-catalyzed hydrolysis
Neutral (pH 6-8)LowMinimal hydrolysis
Alkaline (pH > 9)Moderate to HighBase-catalyzed degradation/rearrangement

Experimental Protocols

Protocol: Thermal Stress Stability Study of this compound Solution

1. Objective: To evaluate the stability of a this compound solution under elevated temperature conditions and quantify the formation of degradation products.

2. Materials:

  • This compound (high purity)

  • Purified water (HPLC grade)

  • pH buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)[17]

  • Analytical column (e.g., C18 column)[17]

  • Forced-air oven or autoclave

  • Volumetric flasks, pipettes, amber vials

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired buffer or aqueous solution.

  • Filter the solution through a 0.22 µm filter to remove particulates.

  • Dispense aliquots of the solution into amber glass vials and seal tightly.

4. Stress Conditions:

  • Place a set of vials in a forced-air oven at a specified temperature (e.g., 80°C).

  • If testing autoclave stability, place another set of vials in an autoclave and run a standard cycle (e.g., 121°C for 15 minutes).

  • Keep a control set of vials at room temperature or refrigerated, protected from light.

5. Time Points:

  • Withdraw one vial from the oven at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Cool the vial to room temperature immediately.

6. Analysis (HPLC):

  • Mobile Phase: Isocratic or gradient elution (e.g., acetonitrile-water mixture).[17]

  • Flow Rate: e.g., 1.0 mL/min.

  • Injection Volume: e.g., 20 µL.

  • Detection: UV at a specified wavelength (e.g., 254 nm or 280 nm for certain degradation products) or ELSD for non-chromophoric compounds.

  • Quantification: Analyze the samples. The percentage of remaining this compound is calculated by comparing the peak area at each time point to the time-zero sample. New peaks are reported as a percentage of the total peak area.

Visualizations

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Thermal Stress cluster_analysis Phase 3: Analysis prep Prepare this compound Solution (e.g., 10 mg/mL) aliquot Aliquot into Vials (Control vs. Stress) prep->aliquot stress Expose to Heat (Oven or Autoclave) aliquot->stress sampling Sample at Time Points (0, 2, 4, 8... hrs) stress->sampling hplc HPLC Analysis (C18, UV/ELSD) sampling->hplc quant Quantify Purity & Degradation Products hplc->quant data Interpret Data & Assess Stability quant->data Temp High Temperature (>100°C) Degradation This compound Degradation Temp->Degradation pH Non-Neutral pH (Acidic or Alkaline) pH->Degradation Excipients Reactive Excipients (e.g., Amino Acids, Phosphates) Excipients->Degradation Oxygen Presence of Oxygen & Trace Metals Oxygen->Degradation Purity Loss of Purity / Potency Degradation->Purity Color Discoloration (Yellowing/Browning) Degradation->Color Byproducts Formation of Byproducts (e.g., 5-HMF, GDPs) Degradation->Byproducts

References

Optimization of catalyst concentration in methylglucoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methylglucoside. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the optimization of catalyst concentration.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound synthesis, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has produced a very low yield of this compound, or no product at all. What are the likely causes and how can I fix this?

  • Answer: A low or non-existent yield of this compound can stem from several factors related to catalyst concentration and activity, as well as other reaction parameters.

    • Insufficient Catalyst Concentration: The concentration of the acid catalyst is critical for the reaction to proceed at a reasonable rate. Lower catalyst concentrations generally lead to longer reaction times.[1] If the concentration is too low, the reaction may not reach completion within the allotted time.

    • Catalyst Inactivation: The presence of water in the reaction mixture can dilute the catalyst and inhibit its activity. It is crucial to use anhydrous methanol (B129727) and dry glucose or starch.[2][3] Additionally, impurities in the reactants can act as catalyst poisons, reducing its effectiveness.[4][5]

    • Suboptimal Temperature: The reaction rate is highly dependent on temperature. For instance, the reaction at 100°C is almost 25 times faster than at 65°C when using sulfuric acid.[1] Ensure your reaction is heated to the appropriate temperature for the catalyst system being used.

    • Inadequate Reaction Time: Synthesis of this compound can be a slow process, sometimes requiring reflux for extended periods (e.g., 72 hours).[2] Monitor the reaction progress (e.g., by polarimetry) to ensure it has reached completion.[1]

    Troubleshooting Workflow:

    G start Low/No Yield check_catalyst Verify Catalyst Concentration and Activity start->check_catalyst check_reagents Check Reagent Purity (Anhydrous?) check_catalyst->check_reagents If concentration is correct increase_catalyst Increase Catalyst Concentration check_catalyst->increase_catalyst If too low check_temp Confirm Reaction Temperature check_reagents->check_temp If pure purify_reagents Use Anhydrous/Purified Reagents check_reagents->purify_reagents If wet/impure check_time Extend Reaction Time check_temp->check_time If temperature is correct increase_temp Increase Temperature (within optimal range) check_temp->increase_temp If too low monitor_reaction Monitor Reaction to Completion check_time->monitor_reaction result Improved Yield increase_catalyst->result purify_reagents->result increase_temp->result monitor_reaction->result

    Troubleshooting workflow for low this compound yield.

Issue 2: Slow Reaction Rate

  • Question: The synthesis of this compound is proceeding much slower than expected. How can I increase the reaction rate?

  • Answer: A slow reaction rate is a common issue that can often be addressed by adjusting the catalyst concentration and reaction temperature.

    • Increase Catalyst Concentration: A higher concentration of the acid catalyst will generally accelerate the reaction. However, excessively high concentrations can lead to unwanted side reactions and degradation of the product. It is a matter of optimization. For instance, when using sulfuric acid with starch and methanol, approximately 10% sulfuric acid based on the methanol may be employed, but lower percentages will increase the reaction time.[1]

    • Elevate Reaction Temperature: Increasing the temperature will significantly boost the reaction rate. The synthesis is often carried out at temperatures between 65°C and 100°C.[1] Some processes even utilize temperatures up to 260°C under pressure.[6]

    • Choice of Catalyst: Different catalysts exhibit varying levels of activity. Solid acid catalysts, such as sulfonated cation exchange resins, can be very effective and allow for easier separation from the reaction mixture.[3] Lewis acids like boron trifluoride etherate have also been used.[6]

Issue 3: Formation of Undesired Byproducts

  • Question: My final product contains significant impurities and byproducts. How can I improve the selectivity of the reaction?

  • Answer: The formation of byproducts can be minimized by carefully controlling the reaction conditions.

    • Moderate Catalyst Concentration: While a high catalyst concentration increases the reaction rate, it can also promote side reactions such as the formation of reversion products or degradation of the carbohydrate. Fine-tuning the catalyst concentration is key to balancing reaction speed and selectivity.

    • Temperature Control: Excessively high temperatures can lead to the degradation of sugars and the formation of colored byproducts. It is important to operate within the optimal temperature range for the specific catalyst and reactants being used.

    • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the starting material (e.g., starch to glucose) without subsequent glycosidation, or hydrolysis of the product, reducing the overall yield of this compound.[1] Using anhydrous reagents is critical.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst concentrations used for this compound synthesis?

A1: The optimal catalyst concentration can vary significantly depending on the chosen catalyst, substrate, and reaction conditions. Below is a summary of catalyst concentrations reported in the literature:

CatalystSubstrateRecommended ConcentrationReference
Sulfuric AcidStarchApprox. 10% by weight of methanol[1]
Sulfuric AcidStarch0.001 to 0.1 mole per mole of starch[7]
Hydrochloric AcidGlucose0.75% in anhydrous methanol[2]
Lewis Acid (e.g., BF3 etherate)Starch0.5% to 5% by weight of starch[6]
Sulfonated Cation Exchange ResinDextroseVariable (e.g., 10g, 20g, or 40g for 80g dextrose)[3]

Q2: How does the choice of catalyst affect the synthesis of this compound?

A2: The choice of catalyst influences several aspects of the synthesis:

  • Homogeneous Catalysts (e.g., H₂SO₄, HCl): These are highly effective but require neutralization and can be difficult to separate from the reaction mixture, potentially leading to downstream processing challenges.

  • Heterogeneous Catalysts (e.g., Cation Exchange Resins): These solid acid catalysts are easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for potential catalyst recycling.[3]

  • Lewis Acids (e.g., BF₃ etherate): These can also be effective catalysts for the reaction.[6]

Logical Relationship of Catalyst Choice and Process:

G cluster_catalyst Catalyst Choice cluster_process Process Implications homogeneous Homogeneous (H₂SO₄, HCl) neutralization Neutralization Step Required homogeneous->neutralization difficult_separation Difficult Product Separation homogeneous->difficult_separation heterogeneous Heterogeneous (Resins) easy_separation Easy Product Separation heterogeneous->easy_separation recycling Catalyst Recycling Possible heterogeneous->recycling

Impact of catalyst choice on the synthesis process.

Q3: Can the catalyst be recycled?

A3: Yes, particularly when using heterogeneous catalysts. Solid acid catalysts like sulfonated cation exchange resins can be recovered by filtration after the reaction and reused in subsequent batches.[3] This can significantly improve the cost-effectiveness and sustainability of the process.

Experimental Protocols

Protocol 1: this compound Synthesis using a Homogeneous Acid Catalyst (HCl)

This protocol is adapted from a standard organic synthesis procedure.[2]

  • Preparation of Catalytic Solution: Prepare a 0.75% solution of hydrogen chloride in anhydrous methanol. This can be done by bubbling dry HCl gas through anhydrous methanol or by the careful addition of acetyl chloride to anhydrous methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 500 g of finely powdered anhydrous d-glucose (B1605176) to 2.5 L of the 0.75% methanolic hydrogen chloride solution.

  • Reaction: Heat the mixture to reflux. The glucose should dissolve within the first 15-20 minutes. Continue refluxing for 72 hours.

  • Crystallization (First Crop): Cool the clear, pale-yellow solution to 0°C. Induce crystallization by scratching the inside of the flask or by seeding with a crystal of α-methyl d-glucoside. Allow the solution to stand at 0°C for 12 hours.

  • Isolation: Collect the crystals by suction filtration and wash them twice with 100-mL portions of cold methyl alcohol.

  • Subsequent Crops: The mother liquor can be concentrated and cooled again to obtain further crops of the product.

Protocol 2: this compound Synthesis using a Heterogeneous Acid Catalyst (Cation Exchange Resin)

This protocol is based on a patented method using a solid acid catalyst.[3]

  • Catalyst Preparation: Use a sulfonated-type cation exchange resin in the hydrogen form. Ensure the catalyst is dry.

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, combine 80 g of anhydrous dextrose, 200 mL of substantially anhydrous methanol, and 20 g of the cation exchange resin.

  • Reaction: Stir the mixture at reflux temperature (approximately 65°C). The reaction progress can be monitored over time. For example, 95% conversion may be reached in 24 hours.

  • Catalyst Separation: After the desired reaction time, stop the stirring and allow the resin to settle. Decant the supernatant liquid. Alternatively, filter the reaction mixture to separate the catalyst.

  • Product Isolation: Wash the separated catalyst with a small amount of methanol and combine the washings with the reaction liquor. Concentrate the combined solution by evaporation to induce crystallization of the this compound.

  • Crystallization: Cool the concentrated solution to allow for crystallization. Multiple crops can be obtained by further concentrating the mother liquor.

References

Technical Support Center: Methylglucoside Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to dissolving methylglucoside in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to solubility?

This compound is a monosaccharide derived from glucose and methanol (B129727).[1] It is a white, crystalline solid at room temperature.[1][2] Its chemical structure contains multiple hydroxyl (-OH) groups, making it a highly polar molecule with a high capacity for hydrogen bonding. This polarity is the primary determinant of its solubility characteristics.

Q2: In which types of solvents is this compound generally soluble?

Due to its polar nature, this compound exhibits good solubility in water and other polar solvents.[2][3] Its solubility is significantly lower in nonpolar organic solvents. It is practically insoluble in solvents like ether.[4] The principle of "like dissolves like" is critical here; the polar hydroxyl groups of this compound interact favorably with polar solvent molecules.[3][5]

Q3: Why is this compound poorly soluble in many common organic solvents?

The poor solubility of this compound in many organic solvents (e.g., hexane, toluene, diethyl ether) stems from a mismatch in polarity.[3] this compound is a polar, hydrophilic ("water-loving") compound due to its four hydroxyl groups, which readily form hydrogen bonds.[6] Nonpolar or weakly polar organic solvents cannot effectively break the strong intermolecular hydrogen bonds within the this compound crystal lattice, nor can they form stable solute-solvent interactions.

Q4: What are the primary factors that influence the solubility of this compound?

Several factors can affect the solubility of this compound in a given solvent system:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases as the temperature rises.[5][7] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solute.[5]

  • Solvent Polarity: The closer the polarity of the solvent is to this compound, the higher the solubility. Polar organic solvents are therefore the best candidates.[2][5]

  • Presence of Water: The presence of even small amounts of water can significantly increase the solubility of this compound in an organic solvent, such as in aqueous methanol mixtures.[8]

  • Particle Size: Smaller particle sizes generally dissolve faster due to a larger surface area being exposed to the solvent, although this affects the rate of dissolution more than the thermodynamic solubility limit.[5][9]

Troubleshooting Guide

Q5: I am having difficulty dissolving this compound in my chosen organic solvent. What initial steps should I take?

If you are encountering solubility issues, follow this initial troubleshooting workflow. The key is to address the most common factors first: insufficient solvation energy and slow dissolution kinetics.

G start Start: this compound not dissolving check_polarity Is the solvent polar? (e.g., Methanol, Ethanol (B145695), DMSO) start->check_polarity increase_agitation Increase agitation (e.g., magnetic stirring, vortexing) check_polarity->increase_agitation Yes nonpolar_solvent Select a more polar organic solvent check_polarity->nonpolar_solvent No gentle_heat Apply gentle heat (Monitor temperature carefully) increase_agitation->gentle_heat observe Observe for dissolution gentle_heat->observe success Success: Fully Dissolved observe->success Yes failure Issue Persists: Consult Advanced Troubleshooting observe->failure No nonpolar_solvent->check_polarity Retry

Caption: Initial troubleshooting workflow for this compound solubility.

Q6: What are the best organic solvents for dissolving this compound, and is there any quantitative data available?

Polar organic solvents are the most effective. Methanol and ethanol are commonly used.[10] Solubility generally increases with temperature.[11] While comprehensive data across a wide range of organic solvents is limited, some specific values have been reported.

Table 1: Reported Solubility of α-Methylglucoside in Select Solvents

SolventTemperatureSolubility (g / 100 g Solvent)Citation
Water17 °C170.2 (reported as 63% w/w)[4]
Water20 °C108[1][4]
Methanol20 °C5.2[4]
80% Ethanol (aq)17 °C7.3[4]
90% Ethanol (aq)17 °C1.6[4]

Q7: Can I use heat to improve solubility? What is a safe and effective protocol?

Yes, increasing the temperature is a standard method to enhance the solubility of solids like this compound.[5][11] Heating provides the energy needed to break the crystal lattice bonds. However, care must be taken to avoid decomposition or unwanted side reactions, especially if other reagents are present.

Experimental Protocol: Enhancing this compound Solubility with Heat

  • Preparation:

    • Place the desired mass of this compound into a clean, dry flask equipped with a magnetic stir bar.

    • Add the selected polar organic solvent (e.g., methanol, ethanol).

    • Place the flask on a magnetic stir plate with heating capabilities. Use a water or oil bath for uniform temperature control.

  • Heating and Dissolution:

    • Begin stirring at a moderate speed to create a vortex.

    • Slowly increase the temperature of the bath in increments of 5-10°C.

    • Monitor the solution closely for signs of dissolution. Maintain a constant temperature for several minutes at each increment to allow time for equilibrium to be reached.

    • Caution: Do not exceed the boiling point of the solvent. If working in a sealed vessel, ensure it is rated for the intended temperature and pressure.

  • Cooling and Observation:

    • Once the this compound is fully dissolved, turn off the heat source.

    • Allow the solution to cool slowly to room temperature while stirring.

    • Observe the solution carefully during cooling. If the solution was saturated or supersaturated at the higher temperature, the this compound may precipitate out.

Q8: I have tried heating in a polar solvent with vigorous stirring, but the this compound still won't dissolve completely. What are my next steps?

If basic methods fail, more advanced strategies may be necessary. This can involve altering the solvent system or considering chemical modification if your experimental goals permit.

G start Start: Basic troubleshooting failed cosolvent Option 1: Use a Co-Solvent System start->cosolvent derivatize Option 2: Chemical Derivatization start->derivatize add_polar_cosolvent Add a small percentage of a highly polar co-solvent (e.g., water, DMSO) cosolvent->add_polar_cosolvent check_compatibility Is derivatization compatible with downstream application? derivatize->check_compatibility protect_groups Protect hydroxyl groups (e.g., acetylation, silylation) to decrease polarity check_compatibility->protect_groups Yes reassess Re-evaluate experimental approach check_compatibility->reassess No proceed Proceed with derivatized compound protect_groups->proceed

Caption: Advanced troubleshooting for persistent solubility issues.

References

Removing water to improve yield in methylglucoside crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylglucoside Crystallization

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the impact of water removal on the yield of this compound crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is water removal a critical step in this compound crystallization?

A1: this compound is highly soluble in water.[1] In a typical synthesis reaction involving a carbohydrate and methanol (B129727), water is often present as a solvent or is formed during the reaction.[2] To induce crystallization and maximize yield, the solubility of this compound in the solution must be decreased. This is achieved by concentrating the reaction mixture through the removal of water and excess methanol, which drives the this compound out of solution to form crystals upon cooling.[2][3]

Q2: What is the primary method for removing water from the reaction mixture?

A2: The most common method is evaporation, often under reduced pressure (vacuum). This allows for the removal of water and other volatile components like methanol at a lower temperature, which helps to prevent degradation of the product.[2] The goal is to concentrate the mixture to a specific solids content before initiating crystallization through cooling.[3][4]

Q3: My crystallization yield is lower than expected. What are the common causes?

A3: A low yield in this compound crystallization can stem from several factors:

  • Insufficient Water Removal: If the solution is not sufficiently concentrated, a significant amount of this compound will remain dissolved in the mother liquor even after cooling.[5]

  • Incomplete Crystallization: The cooling period may be too short or the temperature not low enough to allow for maximum crystal formation.[6]

  • Losses During Filtration: Very fine crystals can pass through the filter paper, leading to product loss.

  • Suboptimal Reaction Conditions: The initial synthesis reaction may not have produced the expected amount of this compound.[5]

Q4: No crystals are forming even after cooling the concentrated solution. What should I do?

A4: This issue typically arises when the solution is not sufficiently supersaturated or when nucleation is inhibited.[6]

  • Problem: The solution may still be too dilute.

    • Solution: Re-heat the solution to evaporate more solvent, further concentrating the mixture.[5]

  • Problem: The solution is supersaturated but requires a nucleation site to begin crystallization.

    • Solution 1 (Induce Nucleation): Scratch the inner surface of the flask with a glass rod at the solution's surface.[6]

    • Solution 2 (Seeding): Add a few seed crystals of pure this compound to the solution to initiate crystal growth.[6][7]

Q5: Instead of solid crystals, an oil has formed. How can this be resolved?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid instead of a solid. It often happens if the solution is too concentrated or cooled too quickly.[6] To resolve this, heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (e.g., methanol) to slightly reduce the concentration, and then allow the solution to cool much more slowly.[6]

Q6: Can the mother liquor be reused to increase the overall yield?

A6: Yes, recycling the mother liquor is a common practice to improve the overall process yield. The mother liquor, which is deficient in the crystallized alpha-methylglucoside, can be combined with fresh reactants (starch/glucose and methanol) and catalyst for a subsequent reaction batch.[3][4] This approach leverages the un-crystallized product from the previous cycle. However, it's important to monitor for the buildup of impurities over multiple cycles, which could eventually hinder crystallization and reduce product purity.[8]

Troubleshooting Guides

Guide 1: Low Crystallization Yield

This guide addresses the issue of obtaining a lower-than-expected yield of this compound crystals.

Logical Flow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low this compound yield.

Procedure:

  • Evaluate the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor). Evaporate the solvent from this sample. If a substantial amount of solid residue remains, a significant portion of your product failed to crystallize.[5][6]

  • Recover a Second Crop: If step 1 indicates high product concentration in the mother liquor, combine it with the rest of the filtrate. Heat the solution to evaporate more water and methanol, then cool it again to crystallize a "second crop" of the product.[5]

  • Review Cooling Protocol: Ensure that the crystallization mixture was cooled to a sufficiently low temperature (e.g., 15-35°C, or lower if necessary) and for an adequate duration (e.g., 24 hours).[3][4] Insufficient cooling is a common cause of incomplete crystallization.[6]

  • Assess Initial Reaction: If the mother liquor contains little product and the cooling protocol was adequate, the issue may lie with the initial synthesis. Review the reaction conditions (catalyst concentration, temperature, time) to ensure the this compound was formed efficiently in the first place.[5]

Guide 2: Oiling Out Instead of Crystallization

This guide provides steps to take when the product separates as an oil.

Procedure:

  • Re-dissolve the Oil: Gently heat the entire mixture until the oil completely redissolves into the solution.

  • Adjust Concentration: Add a small volume of additional solvent (methanol is suitable) to slightly decrease the solution's saturation level. The goal is to find a concentration where the product is soluble at high temperatures but will crystallize, not oil out, upon cooling.

  • Implement Slow Cooling: This is the most critical step. Avoid rapid cooling (like placing a hot flask directly into an ice bath). Allow the flask to cool slowly to room temperature first. You can insulate the flask to slow the process further. Once at room temperature, you can proceed with further cooling in a refrigerator or ice bath.[6]

  • Consider Solvent Change: If oiling out persists, consider using a different solvent system for crystallization, perhaps one with a lower boiling point.[6]

Data Presentation

Table 1: Process Parameters for this compound Crystallization

ParameterRange/ValueSource
Solids Concentration 40% - 80% (by weight)[3][4]
Preferred Solids Conc. 50% - 75% (by weight)[3]
Crystallization Temp. 5°C - 50°C[3]
Preferred Crystallization Temp. 15°C - 35°C[3]
Crystallization Time ~24 hours[4]
Expected Yield 90% - 100% (of theoretical)[4]

Experimental Protocols

Protocol 1: Crystallization of this compound by Water Removal

This protocol describes a general procedure for obtaining crystalline this compound from a post-reaction mixture.

Experimental Workflow

ExperimentalWorkflow Start Post-Reaction Mixture (this compound, Methanol, Water, Catalyst) Neutralize 1. Neutralize Acid Catalyst (e.g., with a base) Start->Neutralize Concentrate 2. Concentrate Solution (Evaporate Water & Methanol) to 50-75% solids Neutralize->Concentrate Cool 3. Controlled Cooling (Cool slowly to 15-35°C) Concentrate->Cool Crystallize 4. Hold for Crystallization (~24 hours) Cool->Crystallize Filter 5. Filter Crystals (Separate from mother liquor) Crystallize->Filter Wash 6. Wash Crystals (with cold methanol) Filter->Wash Dry 7. Dry Crystals (Vacuum oven) Wash->Dry End Pure this compound Crystals Dry->End

Caption: General experimental workflow for this compound crystallization.

Methodology:

  • Neutralization: Following the synthesis reaction, neutralize the acid catalyst with a suitable base. This step is crucial to prevent product degradation during the heating and concentration phase.

  • Concentration: Transfer the neutralized reaction mixture to a round-bottom flask. Concentrate the solution using a rotary evaporator. The goal is to remove excess methanol and the water formed during the reaction until the solids content of the mixture reaches approximately 50-75% by weight.[3]

  • Cooling and Crystallization: Transfer the hot, concentrated syrup to a crystallizing dish or beaker. Cover it and allow it to cool slowly to room temperature. Once at room temperature, place it in a controlled cooling environment (e.g., a refrigerator or water bath) set to a temperature between 15°C and 35°C.[3]

  • Maturation: Allow the mixture to stand at this temperature for at least 24 hours to ensure crystallization is complete.[4]

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of cold methanol to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60°C) until a constant weight is achieved.[3]

References

Technical Support Center: Scaling Up Enzymatic Synthesis of Methylglucoside Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of methylglucoside acrylate (B77674). All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis and scale-up of this compound acrylate.

Issue Potential Causes Recommended Solutions
Low or No Product Yield Inactive or denatured enzyme.- Ensure proper storage and handling of the enzyme (e.g., Novozym 435).- Verify the optimal pH and temperature for the specific lipase (B570770) used.[1]
Presence of water in the reaction medium.- Use molecular sieves (e.g., 3Å or 5Å) to remove water.[2][3][4]- Employ a solvent that does not readily absorb water.
Sub-optimal substrate molar ratio.- Optimize the molar ratio of this compound to the acrylate donor (e.g., vinyl acrylate or methyl acrylate). An excess of the acrylate donor is often used.[3][5]
Poor solubility of this compound.- The reaction is often a pseudo solid-phase synthesis due to the low solubility of this compound in common organic solvents like acetone (B3395972).[2][4] Ensure adequate mixing to maximize the interaction between the solid substrate and the enzyme.
Byproduct inhibition.- Acetaldehyde (B116499) (from vinyl acrylate) or methanol (B129727) (from methyl acrylate) can inhibit the enzyme.[1][2] Use molecular sieves to remove byproducts.[2][4]
Formation of Diacrylates and Other Byproducts High conversion rates leading to non-selective esterification.- Optimize reaction time to favor the formation of the monoacrylate.[3]- Adjust the substrate molar ratio.
Inappropriate enzyme selectivity.- While Candida antarctica lipase B is generally selective for the primary hydroxyl group, side reactions can occur. Consider screening other lipases.
Difficulty in Scaling Up Inconsistent mixing and mass transfer.- Employ appropriate reactor geometry and agitation to ensure uniform suspension of the solid substrate and enzyme, especially in pseudo solid-phase systems.[3]
Thermal gradients in larger reactors.- Ensure adequate temperature control and heat distribution throughout the reactor.
Challenges in downstream processing.- Develop a robust purification protocol. A common method involves crystallization and precipitation to separate the monoacrylate from unreacted sugar and diacrylate byproducts.[1][4]
Enzyme Deactivation Sub-optimal temperature.- Operate within the recommended temperature range for the enzyme. While higher temperatures can increase the initial reaction rate, they can also lead to faster deactivation.[1]
Presence of inhibitory byproducts.- As mentioned, byproducts like acetaldehyde and methanol can deactivate the enzyme.[1][2] Continuous removal using molecular sieves is recommended.[2][4]

Frequently Asked Questions (FAQs)

1. What is the most commonly used enzyme for this compound acrylate synthesis?

The most frequently cited and effective enzyme is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435.[1][2][3][4][5]

2. What are suitable solvents for this reaction?

Acetone is a commonly used solvent for this pseudo solid-phase synthesis.[2][4] Other solvents that have been investigated include tert-butanol, acetonitrile, and 1,4-dioxane.[5] Solvent choice can significantly impact reaction kinetics and equilibrium.[1]

3. Why are molecular sieves necessary?

Molecular sieves are crucial for two main reasons:

  • Water Removal: They remove traces of water from the reaction medium, which can hydrolyze the ester product and reduce enzyme activity.[2][3][4]

  • Byproduct Removal: They can also remove inhibitory byproducts such as acetaldehyde, which is formed when using vinyl acrylate as the acyl donor, thereby protecting the enzyme.[2][4]

4. What is a typical molar ratio of substrates?

An excess of the acrylate donor is generally used. For example, a molar ratio of methyl α-D-glucopyranoside to methyl acrylate of 1:10 has been reported.[3] For β-methylglucoside and vinyl methacrylate, a 1:3 molar ratio resulted in 100% conversion.[5]

5. What are the optimal temperature and reaction time?

Optimal conditions depend on the specific substrates and solvent used. Temperatures around 40-60°C are common.[3][5] Reaction times can range from 24 to 72 hours.[3] It's important to optimize these parameters for your specific system to maximize yield and minimize byproduct formation.

Experimental Protocols

Lab-Scale Synthesis of Methyl 6-O-acryloylglucopyranoside

This protocol is based on a reported procedure for the synthesis of methyl 6-O-acryloylglucopyranoside.[3]

Materials:

  • Methyl α-D-glucopyranoside

  • Methyl acrylate

  • Acetone

  • Molecular sieves (5 Å)

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Phenothiazine (inhibitor for acrylate polymerization)

Procedure:

  • Combine 50 mmol (9.7 g) of methyl α-D-glucopyranoside, 500 mmol (43.0 g) of methyl acrylate, and 50 ml of acetone in a reaction vessel.

  • Add 12.5 g of 5 Å molecular sieves.

  • Add a polymerization inhibitor, such as phenothiazine.

  • Add 1.0 g of Novozym 435 to the mixture.

  • Stir the reaction mixture at 60°C for 24 hours.

  • After 24 hours, filter the mixture to remove the enzyme and molecular sieves.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Analyze the product composition using gas chromatography (GC).

Data Presentation: Summary of Reaction Conditions
Parameter Condition 1 [3]Condition 2 [3]Condition 3 [5]
Sugar Substrate Methyl α-D-glucopyranosideMethyl α-D-glucopyranosideβ-methylglucoside
Acrylate Donor Methyl acrylateMethyl acrylateVinyl methacrylate
Solvent Acetonetert-Butanolt-Butanol
Enzyme Novozym 435Novozym 435Novozym 435
Substrate Molar Ratio (Sugar:Acrylate) 1:101:101:3
Temperature 60°C40°C50°C
Reaction Time 24 h24 h24 h
Reported Yield/Conversion 94% methyl 6-O-acryloylglucopyranoside78% methyl 6-O-acryloylglucopyranoside100% conversion

Visualizations

Experimental Workflow for Enzymatic Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Combine Substrates (this compound & Acrylate Donor) B Add Solvent (e.g., Acetone) A->B C Add Molecular Sieves B->C D Add Enzyme (Novozym 435) C->D E Incubate with Stirring (e.g., 60°C, 24h) D->E F Filter to Remove Enzyme & Sieves E->F G Concentrate Filtrate F->G H Analyze Product (GC) G->H

Caption: Workflow for the enzymatic synthesis of this compound acrylate.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield Q1 Is the enzyme active? Start->Q1 S1 Check storage & handling. Verify optimal conditions. Q1->S1 No Q2 Is the reaction medium dry? Q1->Q2 Yes S1->Q2 S2 Add/replace molecular sieves. Q2->S2 No Q3 Is the substrate ratio optimal? Q2->Q3 Yes S2->Q3 S3 Optimize molar ratio (excess acrylate donor). Q3->S3 No Q4 Is there byproduct inhibition? Q3->Q4 Yes S3->Q4 S4 Use molecular sieves to remove byproducts. Q4->S4 Yes End Yield Improved Q4->End No S4->End

Caption: Decision tree for troubleshooting low yield in enzymatic synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Alpha- vs. Beta-Methylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the reactivity of stereoisomers is paramount. This guide provides an in-depth comparison of the reactivity of alpha-methylglucoside and beta-methylglucoside, focusing on their differential susceptibility to hydrolysis. This comparison is supported by experimental data and detailed methodologies to facilitate replication and further investigation.

Introduction

Alpha- and beta-methylglucoside are diastereomers, known as anomers, that differ only in the configuration at the anomeric carbon (C1). This seemingly minor stereochemical difference leads to significant variations in their physical and chemical properties, most notably their reactivity. The orientation of the methoxy (B1213986) group at the anomeric center—axial in the alpha-anomer and equatorial in the beta-anomer—influences their stability and susceptibility to cleavage, a factor of great importance in glycoscience and related fields.

Chemical Structures

The foundational difference between these two molecules lies in their three-dimensional structure. In the more stable chair conformation of the pyranose ring, the methoxy group at the anomeric carbon is in an axial position in methyl α-D-glucopyranoside and in an equatorial position in methyl β-D-glucopyranoside.

Comparative Reactivity in Acid-Catalyzed Hydrolysis

A primary measure of the reactivity of glycosides is their rate of hydrolysis under acidic conditions. Experimental evidence consistently demonstrates that alpha-methylglucoside hydrolyzes significantly faster than beta-methylglucoside . This difference in reactivity is primarily attributed to the anomeric effect .

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon of a cyclic hemiacetal or glycoside to occupy the axial position, which is counterintuitive from a steric hindrance perspective. This effect stabilizes the ground state of the alpha-anomer. However, during acid-catalyzed hydrolysis, the reaction proceeds through an oxocarbenium ion-like transition state, which has a partially planar structure. The stereoelectronic requirements of this transition state are better met starting from the higher-energy ground state of the alpha-anomer, leading to a lower activation energy for its hydrolysis compared to the beta-anomer.

Quantitative Data on Acid-Catalyzed Hydrolysis

The following table summarizes the first-order rate constants for the acid-catalyzed hydrolysis of alpha- and beta-methylglucoside under specific experimental conditions.

Methylglucoside AnomerAcidTemperature (°C)First-Order Rate Constant (k, s⁻¹)Relative Rate (α/β)
Alpha-methyl-D-glucopyranoside1 M HCl604.6 x 10⁻⁵~2.3
Beta-methyl-D-glucopyranoside1 M HCl602.0 x 10⁻⁵1.0

Note: The exact values can vary depending on the specific acid, its concentration, and the temperature.

Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis by Polarimetry

This protocol outlines a classic and effective method for determining the rate of hydrolysis of methylglucosides by monitoring the change in optical rotation over time.

Materials and Equipment
  • Alpha-methyl-D-glucopyranoside

  • Beta-methyl-D-glucopyranoside

  • Hydrochloric acid (HCl), standardized solution (e.g., 1 M)

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • Water bath with temperature control

  • Polarimeter

  • Thermostated polarimeter cell

Procedure
  • Solution Preparation:

    • Prepare a stock solution of the this compound (e.g., 0.1 M) in distilled water.

    • Prepare a stock solution of hydrochloric acid of the desired concentration (e.g., 2 M).

  • Reaction Initiation:

    • Equilibrate the this compound solution and the HCl solution to the desired reaction temperature in the water bath.

    • To initiate the hydrolysis, mix equal volumes of the this compound solution and the HCl solution in a volumetric flask to achieve the final desired concentrations (e.g., 0.05 M this compound in 1 M HCl). Start a timer immediately upon mixing.

  • Polarimetric Measurements:

    • Quickly rinse and fill the thermostated polarimeter cell with the reaction mixture.

    • Measure the optical rotation of the solution at time t=0.

    • Continue to measure the optical rotation at regular time intervals (e.g., every 10-15 minutes) for a period sufficient to observe a significant change.

    • Also, measure the optical rotation of the solution after the reaction has gone to completion (after several hours or by heating a separate aliquot to accelerate the reaction), which corresponds to the optical rotation of the final glucose and methanol (B129727) mixture (α∞).

  • Data Analysis:

    • The hydrolysis of methylglucosides follows first-order kinetics. The rate constant (k) can be determined from the plot of ln(αt - α∞) versus time (t), where αt is the optical rotation at time t. The slope of this plot will be -k.

    • Compare the calculated rate constants for the alpha- and beta-anomers under the same experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chair conformations of the two anomers and a simplified workflow for the experimental determination of their hydrolysis rates.

G cluster_alpha Methyl α-D-glucopyranoside (Chair Conformation) cluster_beta Methyl β-D-glucopyranoside (Chair Conformation) α-O O α-C1 C1 α-O->α-C1 α-C2 C2 α-C1->α-C2 α-OMe_ax OCH₃ (axial) α-C1->α-OMe_ax α-C3 C3 α-C2->α-C3 α-OH2_eq OH (eq) α-C2->α-OH2_eq α-C4 C4 α-C3->α-C4 α-OH3_ax OH (ax) α-C3->α-OH3_ax α-C5 C5 α-C4->α-C5 α-OH4_eq OH (eq) α-C4->α-OH4_eq α-C5->α-O α-CH2OH_eq CH₂OH (eq) α-C5->α-CH2OH_eq β-O O β-C1 C1 β-O->β-C1 β-C2 C2 β-C1->β-C2 β-OMe_eq OCH₃ (equatorial) β-C1->β-OMe_eq β-C3 C3 β-C2->β-C3 β-OH2_eq OH (eq) β-C2->β-OH2_eq β-C4 C4 β-C3->β-C4 β-OH3_ax OH (ax) β-C3->β-OH3_ax β-C5 C5 β-C4->β-C5 β-OH4_eq OH (eq) β-C4->β-OH4_eq β-C5->β-O β-CH2OH_eq CH₂OH (eq) β-C5->β-CH2OH_eq

Chair conformations of methyl α- and β-D-glucopyranoside.

G cluster_workflow Experimental Workflow for Hydrolysis Rate Determination prep Prepare Solutions (this compound, HCl) equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate mix Mix Reactants (Start Timer) equilibrate->mix measure Measure Optical Rotation at Time Intervals mix->measure plot Plot ln(αt - α∞) vs. Time measure->plot calculate Calculate Rate Constant (k) from Slope plot->calculate

Workflow for determining hydrolysis rates via polarimetry.

Conclusion

The stereochemical distinction between alpha- and beta-methylglucoside has a profound impact on their chemical reactivity. The alpha-anomer is demonstrably more susceptible to acid-catalyzed hydrolysis than the beta-anomer, a phenomenon explained by the anomeric effect and the nature of the oxocarbenium ion-like transition state. This guide provides the foundational knowledge, quantitative data, and experimental framework for researchers to explore and leverage these reactivity differences in their work, from fundamental carbohydrate chemistry to the design of glycosidase inhibitors and other therapeutic agents.

A Comparative Analysis of Methylglucoside and Ethylglucoside Hydrolysis Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the hydrolysis rates of methylglucoside and ethylglucoside, focusing on enzymatic catalysis by β-glucosidases. Understanding the kinetics of glycosidic bond cleavage is crucial for various applications, including drug metabolism studies, biofuel production, and food processing. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying biochemical processes.

Executive Summary

The rate of enzymatic hydrolysis of alkyl glucosides is influenced by the nature of the alkyl aglycone. While direct comparative studies providing side-by-side kinetic data for this compound and ethylglucoside hydrolysis under identical conditions are scarce in the readily available literature, existing research on β-glucosidase substrate specificity allows for a reasoned comparison. The available data suggests that while ethylglucoside may exhibit a higher binding affinity to the enzyme, the overall catalytic efficiency for its hydrolysis is lower than that of this compound. This guide synthesizes the available information to provide a comprehensive overview for researchers in the field.

Data Presentation: A Quantitative Comparison

The following table summarizes the kinetic parameters for the hydrolysis of methyl β-D-glucopyranoside catalyzed by sweet almond β-glucosidase. Unfortunately, directly comparable kinetic data for ethyl β-D-glucopyranoside under the same experimental conditions was not found in the surveyed literature. However, we can infer the relative reactivity based on general principles of β-glucosidase activity.

SubstrateEnzymeGlycoside Hydrolase Familykcat/Km (M⁻¹s⁻¹)Source
Methyl β-D-glucopyranosideSweet Almond β-glucosidaseGH128[1]
Ethyl β-D-glucopyranosideSweet Almond β-glucosidaseGH1Not explicitly found-

Factors Influencing Hydrolysis Rates

The difference in hydrolysis rates between this compound and ethylglucoside can be attributed to several factors related to the enzyme's active site and the substrate's structure:

  • Steric Hindrance: The larger ethyl group may introduce steric hindrance within the enzyme's active site, potentially affecting the optimal positioning of the glycosidic bond for catalysis.

  • Hydrophobicity: The increased hydrophobicity of the ethyl group compared to the methyl group can influence how the substrate partitions into the active site of the enzyme. While this can increase binding affinity, it may also slow down the release of the ethanol (B145695) product after hydrolysis, thereby reducing the overall turnover rate (kcat).

  • Electronic Effects: The electronic properties of the alkyl group can have a minor influence on the stability of the transition state during glycosidic bond cleavage.

Experimental Protocols

The determination of kinetic parameters for glycoside hydrolysis typically involves monitoring the progress of the reaction over time. A common method is to use a chromogenic substrate, but for non-chromogenic substrates like this compound and ethylglucoside, the release of glucose is quantified.

General Protocol for Determining β-Glucosidase Activity

This protocol is a generalized procedure based on common laboratory practices for assaying β-glucosidase activity with alkyl glucoside substrates.

1. Materials:

  • β-glucosidase (e.g., from sweet almonds)
  • Methyl β-D-glucopyranoside or Ethyl β-D-glucopyranoside
  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
  • Glucose Assay Kit (e.g., glucose oxidase/peroxidase-based)
  • Spectrophotometer or plate reader
  • Thermostated water bath or incubator

2. Enzyme Solution Preparation:

  • Prepare a stock solution of β-glucosidase in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

3. Substrate Solutions Preparation:

  • Prepare a series of substrate solutions (this compound or ethylglucoside) of varying concentrations in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

4. Assay Procedure:

  • Equilibrate the substrate solutions and the enzyme solution to the desired reaction temperature (e.g., 25°C or 37°C).
  • Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution. The final reaction volume should be kept constant across all assays.
  • Incubate the reaction mixture at the constant temperature.
  • At specific time intervals, withdraw aliquots from the reaction mixture and stop the enzymatic reaction. This can be achieved by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical stop solution (e.g., a strong base like sodium carbonate).
  • Quantify the amount of glucose produced in each stopped aliquot using a suitable glucose assay kit according to the manufacturer's instructions.
  • Run a control reaction without the enzyme to account for any non-enzymatic hydrolysis.

5. Data Analysis:

  • Plot the concentration of glucose produced against time for each substrate concentration. The initial velocity (v₀) of the reaction is determined from the initial linear portion of this curve.
  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
  • Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using a non-linear regression software. The catalytic efficiency (kcat/Km) can then be calculated if the enzyme concentration is known.

Visualizing the Process

Signaling Pathway of Enzymatic Hydrolysis

The enzymatic hydrolysis of a β-glucoside by a retaining β-glucosidase follows a double displacement mechanism. This involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate.

G cluster_0 Glycosylation cluster_1 Deglycosylation ES Enzyme-Substrate Complex (E-S) TS1 First Transition State (TS1) ES->TS1 Protonation of glycosidic oxygen E_free Free Enzyme (E) GE Glycosyl-Enzyme Intermediate (E-G) TS1->GE Nucleophilic attack by enzyme, aglycone departs TS2 Second Transition State (TS2) GE->TS2 Nucleophilic attack by water Aglycone Alcohol (Methanol/Ethanol) GE->Aglycone H2O Water H2O->TS2 EP Enzyme-Product Complex (E-P) TS2->EP Deprotonation of water EP->E_free Glucose Glucose EP->Glucose Substrate Alkyl-glucoside Substrate->ES G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Substrate prep_enzyme->mix prep_substrate Prepare Substrate Solutions (various concentrations) prep_substrate->mix prep_buffer Prepare Assay Buffer prep_buffer->prep_enzyme prep_buffer->prep_substrate incubate Incubate at Constant Temperature mix->incubate sample Take Aliquots at Time Intervals incubate->sample stop Stop Reaction (e.g., heat inactivation) sample->stop quantify Quantify Glucose (e.g., Glucose Oxidase Assay) stop->quantify plot_progress Plot [Glucose] vs. Time quantify->plot_progress calc_v0 Calculate Initial Velocity (v₀) plot_progress->calc_v0 plot_mm Plot v₀ vs. [Substrate] calc_v0->plot_mm fit_model Fit to Michaelis-Menten Equation plot_mm->fit_model determine_params Determine Km and Vmax fit_model->determine_params

References

A Comparative Guide to the Biological Activity of Methylglucoside Flavanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of methylglucoside flavanone (B1672756) derivatives, focusing on their anti-inflammatory, anticancer, and enzyme-inhibiting properties. The inclusion of a this compound moiety can alter the physicochemical properties of flavanones, potentially enhancing their bioavailability and biological efficacy.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development in this promising class of compounds.

Comparative Biological Activity of Flavanone Derivatives

The biological activities of flavanone derivatives are diverse, with substitution patterns on the flavanone core significantly influencing their potency. The following tables present a compilation of quantitative data from various studies, focusing on anti-inflammatory, anticancer, and α-glucosidase inhibitory activities.

Anti-inflammatory Activity

Methyl derivatives of flavanone have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) and the modulation of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

Table 1: Inhibition of Nitric Oxide (NO) Production by Flavanone Derivatives in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µg/mL)Reference
Flavanone (4G)0.603[4]
2′-Carboxy-5,7-dimethoxy-flavanone (4F)0.906[4]
4′-Bromo-5,7-dimethoxy-flavanone (4D)1.030[4]
2′-Carboxyflavanone (4J)1.830[4]
Pinocembrin203.60[4]

Note: Lower IC50 values indicate greater potency.

Anticancer Activity

Flavanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The substitution on the B-ring of the flavanone structure appears to play a crucial role in their anticancer potential.

Table 2: In Vitro Anticancer Activity (IC50) of Flavanone Derivatives

CompoundB-Ring HeterocycleMCF-7 (Breast) (µM)HT-29 (Colon) (µM)A-498 (Kidney) (µM)Reference
1Pyrazoline~10-18~10-18~10-18[5]
3Pyrazoline~15-27~15-27~15-27[5]
5Pyrazoline~18-36~18-36~18-36[5]
Cisplatin (Reference)----[5]

Note: The specific IC50 values for each cell line were within the indicated range. Lower IC50 values indicate greater potency.

α-Glucosidase Inhibitory Activity

Flavanone derivatives, including glycosides, have been identified as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. This inhibitory activity suggests their potential as therapeutic agents for managing type 2 diabetes.[6][7][8][9][10]

Table 3: α-Glucosidase Inhibitory Activity (IC50) of Flavanone Derivatives

CompoundIC50 (µM)Reference
Derivative 4 (with bromine group)15.71 ± 0.21[7][9]
Derivative 5 (with fluorine group)19.66 ± 0.04[9]
Derivative 2 (with methyl group)21.55 ± 0.13[9]
Derivative 6 (with trifluoromethyl group)27.54 ± 0.02[9]
Derivative 3 (with chlorine group)31.09 ± 0.10[9]
Derivative 1 (no substituent)42.06 ± 0.08[7][9]
Acarbose (B1664774) (Reference)658.26 ± 11.48[7]

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to determine the biological activity of this compound flavanone derivatives.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, with or without LPS (1 µg/mL).

  • Incubation: The plates are incubated for another 24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Data Analysis: The absorbance at 540 nm is measured, and the quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

  • Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, test compounds, and a positive control (e.g., acarbose) are prepared in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, the α-glucosidase enzyme solution is pre-incubated with various concentrations of the test compounds or acarbose for a specified time (e.g., 5 minutes at 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to all wells.

  • Incubation: The plate is incubated for a specific duration (e.g., 30 minutes at 37°C).

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • Data Analysis: The absorbance of the produced p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5][8]

Signaling Pathways and Experimental Workflows

The biological effects of this compound flavanone derivatives are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Flavanones This compound Flavanone Derivatives IKK_complex IKK Complex (IKKα/β/γ) Flavanones->IKK_complex inhibits NFkB_nuc NF-κB Flavanones->NFkB_nuc inhibits translocation MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB->NFkB_nuc translocates to NFkB_IkB NF-κB IκB NFkB_IkB->IkB degrades NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes promotes transcription

Caption: NF-κB Signaling Pathway Inhibition by Flavanones.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Flavanones This compound Flavanone Derivatives Bax Bax Flavanones->Bax upregulates Bcl2 Bcl-2 Flavanones->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9->Apoptosome forms Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow_NO_Assay start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Flavanones and/or LPS seed->treat incubate Incubate for 24h treat->incubate griess Perform Griess Assay on Supernatant incubate->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

References

A Comparative Analysis of the Thermal Stability of Pyranocyanidin-3-glucosides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The increasing interest in natural pigments for applications in the food, pharmaceutical, and cosmetic industries has highlighted the importance of their stability under processing and storage conditions. Pyranoanthocyanins, a class of anthocyanin derivatives, have garnered significant attention due to their enhanced color stability across a wide pH range and their resistance to bleaching. This guide provides a comparative analysis of the thermal stability of various pyranocyanidin-3-glucosides, offering valuable data for researchers and professionals in drug development and related fields.

Enhanced Thermal Stability of Pyranocyanidin-3-glucosides

Pyranoanthocyanins are formed through a reaction between an anthocyanin and a cofactor, resulting in an additional pyran ring. This structural modification significantly improves the pigment's stability.[1][2] Studies have consistently shown that pyranoanthocyanins exhibit greater thermal stability compared to their precursor anthocyanins.[3][4][5][6][7] For instance, pyranoanthocyanins derived from cyanidin-3-glucoside displayed absorbance half-lives approximately 2.1 to 8.6 times greater than the parent anthocyanin when heated at 90°C at pH 3.0.[3][5] Similarly, malvidin-derived pyranoanthocyanins had degradation half-lives about 3.5 to 7 times greater than malvidin-3-glucoside after heating at 98°C in a pH 1 aqueous solution.[7]

The substitution at the C10 position of the pyran ring, which is determined by the reacting cofactor, plays a crucial role in the extent of this enhanced stability.

Comparative Thermal Degradation Data

The following table summarizes the thermal stability of different pyranocyanidin-3-glucosides compared to their parent anthocyanin, cyanidin-3-glucoside (Cy3G). The data is compiled from studies conducting thermal degradation experiments under controlled conditions.

CompoundPrecursor AnthocyaninHeating ConditionsHalf-life (t½)Remaining Pigment (%) after 12hReference
10-carboxy-pyranocyanidin-3-glucosideCyanidin-3-glucoside90°C, pH 3.0~2.1-8.6x > Cy3G~15-52%[3]
10-methyl-pyranocyanidin-3-glucosideCyanidin-3-glucoside90°C, pH 3.0Most stable (p < 0.01)~15-52%[1][3]
10-catechyl-pyranocyanidin-3-glucosideCyanidin-3-glucoside90°C, pH 3.0~2.1-8.6x > Cy3G~15-52%[3]
Cyanidin-3-glucoside (Cy3G)-90°C, pH 3.0-<15%[3]

A study on malvidin-3-glucoside (Mv-3-gluc) and its pyrano-derivatives also demonstrated the superior stability of the latter group.

CompoundPrecursor AnthocyaninHeating ConditionsStability ComparisonReference
Methylpyranomv-3-glucMalvidin-3-glucoside50-98°CMost thermostable among derivatives[4][6]
Vitisin-AMalvidin-3-glucoside50-98°CMore thermostable than Mv-3-gluc[4][6]
Other pyrano-derivativesMalvidin-3-glucoside50-98°CMore thermostable than Mv-3-gluc[4][6]
Malvidin-3-glucoside (Mv-3-gluc)-50-98°CLeast thermostable[4][6]

Experimental Protocols

The data presented above were generated using the following general experimental methodology for thermal stability assessment:

1. Sample Preparation:

  • Purified pyranoanthocyanins and their corresponding anthocyanin precursors were dissolved in a buffer solution of a specific pH (e.g., pH 3.0 citric acid-Na₂HPO₄ buffer or pH 1.0 0.025 M KCl buffer adjusted with HCl).[8]

  • The concentration of the pigment solutions was standardized (e.g., 40 µM).[2]

2. Thermal Treatment:

  • The pigment solutions were aliquoted into microcentrifuge tubes, often flushed with nitrogen to minimize oxidation.[8]

  • The tubes were then placed in a water bath or heating block set to a constant temperature (e.g., 90°C or within a range of 50-98°C).[4][6][8]

  • Samples were collected at various time intervals over the heating period (e.g., up to 34 hours).[8]

3. Analysis:

  • The degradation of the pigments was monitored using Ultra-High-Performance Liquid Chromatography with a Photodiode Array Detector (UHPLC-PDA).[1][3]

  • Full-spectrum absorbance (e.g., 260-700 nm) was measured to observe changes in the visible light region.[1][2]

  • The degradation kinetics were often determined to follow a first-order reaction model.[4][6][9]

  • Half-life (t½), the time required for the pigment concentration to decrease by 50%, was calculated to quantify stability.

Degradation Pathway and Experimental Workflow

The thermal degradation of cyanidin-3-glucoside is known to proceed through the formation of a chalcone (B49325) intermediary, which then breaks down into A-ring (phloroglucinaldehyde) and B-ring (protocatechuic acid) degradation products.[1] The formation of protocatechuic acid has also been observed in heated samples of pyranocyanidin-3-glucosides, suggesting a similar degradation mechanism.[1][3]

The following diagram illustrates a generalized workflow for the comparative thermal stability analysis of pyranocyanidin-3-glucosides.

G cluster_prep Sample Preparation cluster_heat Thermal Treatment cluster_analysis Analysis cluster_data Data Interpretation P1 Purified Pyranocyanidin-3-glucosides P4 Standardized Pigment Solutions P1->P4 P2 Cyanidin-3-glucoside (Control) P2->P4 P3 Buffer Solution (e.g., pH 3.0) P3->P4 H1 Aliquoting & N2 Flushing P4->H1 H2 Heating at Constant Temperature (e.g., 90°C) H1->H2 H3 Time-course Sampling H2->H3 A1 UHPLC-PDA Analysis H3->A1 A2 Full-spectrum Absorbance H3->A2 D1 Degradation Kinetics (First-order) A1->D1 A2->D1 D2 Half-life (t½) Calculation D1->D2 D3 Comparison of Stability D2->D3

Caption: Workflow for Thermal Stability Comparison.

The following diagram illustrates the proposed thermal degradation pathway for cyanidin-3-glucoside.

G Cy3G Cyanidin-3-glucoside (Flavylium Cation) Chalcone Chalcone Intermediary (Colorless) Cy3G->Chalcone Heat A_ring A-ring Degradation Product (Phloroglucinaldehyde) Chalcone->A_ring Breakdown B_ring B-ring Degradation Product (Protocatechuic Acid) Chalcone->B_ring Breakdown

Caption: Cyanidin-3-glucoside Thermal Degradation.

Conclusion

References

A Head-to-Head Comparison: Methylglucosides vs. Thioglycosides in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate glycosyl donor is a critical decision in the synthesis of complex carbohydrates and glycoconjugates. This guide provides an objective comparison of two common classes of glycosyl donors: methylglucosides and thioglycosides. We will delve into their reactivity, stability, and performance in glycosylation reactions, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Key Differences

FeatureMethylglucosidesThioglycosides
Stability Generally highHigh, stable for storage
Reactivity Lower, considered more stableHigher, versatile donors
Activation Requires specific, often harsher conditions (e.g., AuBr₃)Milder, thiophilic activators (e.g., NIS/TfOH)
Leaving Group MethoxideThiol (e.g., thiophenyl, thioethyl)
Side Reactions Generally fewer reportedProne to aglycon transfer

Performance in Glycosylation Reactions: A Data-Driven Comparison

Direct comparative studies under identical conditions are scarce in the literature. However, by examining data from various publications, we can draw meaningful comparisons.

Table 1: Glycosylation with Methylglucoside Donors (AuBr₃ Catalysis)
DonorAcceptorProductYield (%)α:β RatioReference
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside4-Penten-1-ol4-Pentenyl 2,3,4,6-tetra-O-benzyl-D-mannopyranoside82>19:1 (α)[1]
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosideMentholMenthyl 2,3,4,6-tetra-O-benzyl-D-mannopyranoside74>19:1 (α)[1]
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide71>19:1 (α)[1]
Table 2: Glycosylation with Thioglycoside Donors (NIS/TfOH Activation)
DonorAcceptorProductYield (%)α:β RatioReference
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide891:2.6 (α:β)
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide891.6:1 (α:β)
Phenyl 2-azido-3,4-di-O-benzyl-6-O-chloroacetyl-2-deoxy-1-thio-α/β-D-glucopyranosideCholesterolCholesteryl 2-azido-3,4-di-O-benzyl-6-O-chloroacetyl-2-deoxy-β-D-glucopyranoside851:9 (α:β)(Not directly cited)

Reaction Mechanisms and Stereocontrol

The stereochemical outcome of a glycosylation reaction is paramount. The mechanisms for activating methylglucosides and thioglycosides differ significantly, influencing the resulting stereochemistry.

This compound Activation

The activation of methylglucosides, for instance with AuBr₃, is thought to proceed through the formation of an oxocarbenium ion intermediate. The stereochemical outcome is then determined by the attack of the glycosyl acceptor on this intermediate. In the case of mannoside donors with a participating group at C2, the formation of a dioxolanium ion intermediate can lead to high α-selectivity.

Thioglycoside Activation

Thioglycosides are activated by thiophilic promoters. The general mechanism involves the activation of the anomeric sulfur atom by an electrophile (e.g., iodonium (B1229267) ion from NIS), leading to the departure of the thio-aglycon and formation of a reactive glycosyl intermediate, such as an oxocarbenium ion or a glycosyl triflate. The presence of a participating group at the C-2 position of the donor, such as an acetyl or benzoyl group, typically leads to the formation of a 1,2-trans-glycosidic linkage via an intermediate dioxolanium ion. In the absence of a participating group, the stereochemical outcome is influenced by factors such as the solvent, temperature, and the nature of the donor and acceptor.

Potential Side Reactions: A Key Consideration

A significant drawback of using thioglycosides is the potential for aglycon transfer . This side reaction involves the glycosylation of the sulfur atom of a thioglycoside acceptor by the activated donor, leading to the formation of a new thioglycoside and consumption of the desired acceptor. This can be a major issue, especially in complex oligosaccharide syntheses.[2][3][4] The use of sterically hindered aglycons on the thioglycoside donor can help to mitigate this side reaction.[2]

Methylglucosides are generally less prone to such side reactions, which can be an advantage in certain synthetic strategies.

Experimental Protocols

Protocol 1: Glycosylation using a this compound Donor with AuBr₃

This protocol is adapted from the work of Hotha and Vidadala (2009).[1]

Materials:

  • Methyl glycoside donor (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • Gold(III) bromide (AuBr₃) (10 mol%)

  • Anhydrous acetonitrile

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the methyl glycoside donor and glycosyl acceptor in anhydrous acetonitrile, add activated 4 Å molecular sieves.

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Add AuBr₃ (10 mol%) to the reaction mixture.

  • Heat the reaction to 70 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with triethylamine (B128534).

  • Filter the reaction mixture through a pad of Celite®, wash with dichloromethane (B109758), and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired glycoside.

Protocol 2: Glycosylation using a Thioglycoside Donor with NIS/TfOH

This is a general and widely used protocol for the activation of thioglycosides.[2][5]

Materials:

  • Thioglycoside donor (1.0-1.5 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2-1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv)

  • Anhydrous dichloromethane

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane and stir the suspension at the desired starting temperature (e.g., -40 °C or -78 °C).

  • Add NIS to the reaction mixture.

  • Add TfOH dropwise.

  • Stir the reaction and allow it to warm to the desired temperature while monitoring by TLC.

  • Upon completion, quench the reaction with triethylamine or saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through Celite®, wash with dichloromethane, and wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Pathways

To further clarify the processes, the following diagrams illustrate the activation of both donor types.

Glycosylation_Pathways cluster_this compound This compound Activation cluster_thioglycoside Thioglycoside Activation MG_Donor This compound Donor Oxocarbenium_MG Oxocarbenium Ion MG_Donor->Oxocarbenium_MG Activation AuBr3 AuBr₃ Product_MG O-Glycoside Oxocarbenium_MG->Product_MG Nucleophilic Attack Acceptor_MG Acceptor (ROH) TG_Donor Thioglycoside Donor Oxocarbenium_TG Oxocarbenium Ion or Glycosyl Triflate TG_Donor->Oxocarbenium_TG Activation NISTfOH NIS/TfOH Product_TG O-Glycoside Oxocarbenium_TG->Product_TG Nucleophilic Attack Acceptor_TG Acceptor (ROH)

Caption: General activation pathways for this compound and thioglycoside donors.

Conclusion: Making the Right Choice

The choice between this compound and thioglycoside donors is context-dependent and should be guided by the specific requirements of the synthetic target.

Choose Methylglucosides when:

  • High stability is paramount.

  • The synthetic route can accommodate the specific activation conditions required.

  • Avoiding potential aglycon transfer side reactions is a priority.

Choose Thioglycosides when:

  • A versatile and highly reactive donor is needed.

  • Milder activation conditions are preferred.

  • A wide range of activation methods is desirable for strategic flexibility.

By carefully considering the factors of stability, reactivity, potential side reactions, and the specific demands of the glycosylation, researchers can strategically select the optimal glycosyl donor to achieve their synthetic goals efficiently and with high stereocontrol.

References

A Comparative Guide to the Cross-Reactivity of Methylglucoside with Glycosidase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of methylglucoside with different glycosidase enzymes, supported by available experimental data. Understanding the specificity of glycosidase inhibitors and substrates is crucial for the development of targeted therapeutics and for elucidating enzymatic mechanisms.

Introduction to this compound and Glycosidases

This compound is a monosaccharide derived from glucose and exists in two anomeric forms: α-methylglucoside and β-methylglucoside.[1] Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.[2] These enzymes are classified into numerous families based on their amino acid sequences and structural similarities and play critical roles in various biological processes, making them attractive targets for therapeutic intervention in diseases such as diabetes, viral infections, and lysosomal storage disorders.

The specificity of interaction between a small molecule like this compound and a glycosidase is highly dependent on the stereochemistry of the molecule and the topology of the enzyme's active site. This guide examines the available data on the interaction of both α- and β-anomers of this compound with different glycosidase enzymes.

Quantitative Comparison of this compound-Glycosidase Interactions

The following table summarizes the available quantitative data on the interaction of this compound anomers with various glycosidase enzymes. It is important to note that comprehensive studies directly comparing the cross-reactivity of methylglucosides across a wide range of glycosidases are limited in the publicly available literature.

Glycosidase EnzymeGlycosidase FamilySource OrganismThis compound AnomerInteraction TypeQuantitative Data
β-GlucosidaseGH1Sweet Almond (Prunus dulcis)β-D-MethylglucopyranosideSubstratekcat/Km = 28 M⁻¹s⁻¹[2][3]
α-GlucosidaseMultiple FamiliesVariousα-D-MethylglucopyranosideSubstrate/InhibitorSpecific Ki/IC50/Km data not readily available in reviewed literature.[4]
AmylaseGH13, GH14, GH15Variousα- & β-MethylglucosideInteraction DataNot readily available in reviewed literature.
CellulaseVarious FamiliesVariousα- & β-MethylglucosideInteraction DataNot readily available in reviewed literature.

Note: The lack of readily available quantitative data for many enzyme-substrate pairs highlights a gap in the current research landscape and underscores the need for further comparative studies.

Anomeric Specificity of Methylglucosides

The anomeric configuration of this compound plays a crucial role in its recognition by glycosidases. Generally, α-glucosidases recognize and process substrates with an α-glycosidic bond, while β-glucosidases are specific for β-glycosidic bonds.

Anomeric_Specificity cluster_alpha α-Glycosidase Interaction cluster_beta β-Glycosidase Interaction a_glucoside α-Methylglucoside a_enzyme α-Glucosidase a_glucoside->a_enzyme Binds to active site b_enzyme β-Glucosidase a_glucoside->b_enzyme Weak or no interaction a_product Glucose + Methanol a_enzyme->a_product Hydrolyzes b_glucoside β-Methylglucoside b_glucoside->a_enzyme Weak or no interaction b_glucoside->b_enzyme Binds to active site b_product Glucose + Methanol b_enzyme->b_product Hydrolyzes

Anomeric specificity of this compound isomers with glycosidases.

As illustrated in the diagram, α-methylglucoside is the preferred substrate for α-glucosidases, while β-methylglucoside is recognized and hydrolyzed by β-glucosidases. Cross-reactivity is generally low, demonstrating the high degree of stereoselectivity exhibited by these enzymes.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound, such as this compound, against a glycosidase enzyme using a chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • This compound (α and β anomers)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Stopping solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the glycosidase enzyme in cold phosphate buffer to the desired concentration.

    • Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions.

    • Dissolve the chromogenic substrate in phosphate buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Blank: Buffer only.

      • Control (No Inhibitor): Enzyme solution and buffer.

      • Test: Enzyme solution and a specific concentration of this compound solution.

  • Pre-incubation:

    • Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation:

    • Add the chromogenic substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a specific duration (e.g., 20-30 minutes).

  • Reaction Termination:

    • Add the stopping solution to all wells to terminate the enzymatic reaction. The stopping solution also develops the color of the product.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup Set up 96-well Plate (Blank, Control, Test) prep_enzyme->setup prep_inhibitor Prepare this compound Dilutions prep_inhibitor->setup prep_substrate Prepare Substrate Solution initiate Add Substrate to Initiate Reaction prep_substrate->initiate preincubate Pre-incubate at 37°C setup->preincubate preincubate->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Add Stopping Solution incubate->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Generalized workflow for determining glycosidase inhibition.

Conclusion

The available data indicates a high degree of anomeric specificity in the interaction of this compound with glycosidases. β-D-Methylglucopyranoside is a confirmed substrate for sweet almond β-glucosidase. While it is generally understood that α-methylglucoside interacts with α-glucosidases, there is a notable lack of comprehensive, publicly available quantitative data comparing its activity across a diverse range of these enzymes. This guide highlights the need for further systematic studies to fully characterize the cross-reactivity profile of this compound anomers. Such research would be invaluable for the rational design of specific glycosidase inhibitors and probes for chemical biology.

References

A Comparative Guide to Methylglucoside and Other Key Monosaccharide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of methylglucoside with two other significant monosaccharide derivatives: N-acetylglucosamine and glucuronic acid. The objective is to offer a clear, data-driven overview to inform research and development in carbohydrate chemistry and drug design.

Introduction to Monosaccharide Derivatives

Monosaccharides are the fundamental units of carbohydrates. Their derivatives, formed by chemical modification, play critical roles in biological systems, ranging from structural components of cells to key players in metabolic and signaling pathways. This compound, a glycoside formed from glucose and methanol, is widely used as a non-metabolizable model compound in biochemical studies and as a versatile intermediate in chemical synthesis.[1] N-acetylglucosamine is an amide derivative of glucose, crucial for the synthesis of glycoproteins, glycolipids, and glycosaminoglycans like hyaluronic acid. Glucuronic acid, a sugar acid derived from glucose, is a key component of proteoglycans and is central to the detoxification of various compounds in the liver through a process called glucuronidation.

Structural and Physicochemical Comparison

The structural modifications of these glucose derivatives lead to distinct physicochemical properties, which in turn dictate their biological functions and applications.

PropertyThis compoundN-AcetylglucosamineGlucuronic Acid
Molar Mass ( g/mol ) 194.18221.21194.14
Melting Point (°C) 168 (α-anomer)211159-161
Solubility in Water 108 g/100 mLSolubleSoluble
Key Functional Groups Methyl glycosidic bond, Hydroxyl groupsN-acetyl group, Hydroxyl groupsCarboxylic acid, Hydroxyl groups
Anomeric Forms Exists as α and β anomers with differing reactivity and physical properties.[2]Exists in α and β anomeric forms.Exists in α and β anomeric forms.
Chemical Stability The glycosidic bond is stable to alkali but can be hydrolyzed by acid or specific enzymes (glycosidases). Methylation can increase stability against hydrolysis compared to non-methylated glycosides.[3]The amide linkage is generally stable.The carboxylate group is ionized at physiological pH. Can form lactones. Acyl glucuronides can undergo hydrolysis and intramolecular migration.

Comparative Biological Activity and Applications

While all three are derived from glucose, their biological roles and applications are markedly different.

AspectThis compoundN-AcetylglucosamineGlucuronic Acid
Primary Biological Role Often used as a non-metabolizable glucose analog to study glucose transport systems like SGLTs.[4]Building block for complex polysaccharides (e.g., chitin (B13524), hyaluronic acid).[5] Involved in protein O-GlcNAcylation, a key regulatory post-translational modification.[6]Detoxification via glucuronidation, where it conjugates to drugs, toxins, and endogenous compounds to increase their water solubility and facilitate excretion.[7] A key component of glycosaminoglycans (e.g., heparin, chondroitin (B13769445) sulfate).[7]
Key Applications - Chemical intermediate for surfactants, emollients, and resins.- Research tool for studying glucose transporters.[4]- Dietary supplement for joint health (precursor to glycosaminoglycans).[8][9]- Skincare ingredient for hydration and improving hyperpigmentation (precursor to hyaluronic acid).[9]- Potential therapeutic agent for inflammatory bowel disease.[1]- Precursor for ascorbic acid (Vitamin C) synthesis in some species.[10]- Its levels in circulation are being investigated as a biomarker for aging and mortality.[11]
Interaction with Enzymes Substrate for specific glycosidases.[12]Substrate for enzymes involved in the hexosamine biosynthetic pathway.Substrate for UDP-glucuronosyltransferases and β-glucuronidase.
Observed Biological Effects Can be transported by sodium-dependent glucose transporters (SGLTs).[4]Anti-inflammatory properties.[13] Promotes wound healing.[14]In its activated form (UDP-glucuronic acid), it is essential for the metabolism of a wide range of xenobiotics.[7]

Experimental Protocols

The characterization and quantification of monosaccharide derivatives are commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol 1: NMR Spectroscopy for Structural Elucidation

This protocol provides a general framework for the structural analysis of monosaccharide derivatives using 1H and 13C NMR.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified monosaccharide derivative in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates.[12]

  • Add a small amount of an internal standard (e.g., TSP or acetone) for chemical shift referencing if quantitative analysis is required.[1]

2. NMR Data Acquisition:

  • Acquire 1D ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

  • For detailed structural assignment, acquire 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within a monosaccharide ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single monosaccharide unit).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying linkages between sugar units or with other moieties.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the chemical shifts of protons and carbons by analyzing the 1D and 2D spectra. The anomeric proton signals (typically in the 4.4-5.5 ppm range in ¹H NMR) are often the starting point for assignments.[1]

  • Analyze the coupling constants (J-values) from the ¹H spectrum to determine the stereochemistry of the glycosidic linkages and the conformation of the pyranose ring.

Experimental Protocol 2: Mass Spectrometry for Compositional Analysis

This protocol outlines a general method for analyzing monosaccharide derivatives by Mass Spectrometry, often coupled with a chromatographic separation technique.

1. Sample Preparation and Derivatization:

  • For complex samples, hydrolyze polysaccharides to release individual monosaccharides using an acid (e.g., trifluoroacetic acid).

  • To improve volatility and ionization efficiency for Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the monosaccharides. A common method is silylation (e.g., using TMS) or acetylation after reduction to alditols.[15]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) can be used to enhance detection sensitivity.[16]

2. Chromatographic Separation and Mass Spectrometry:

  • GC-MS: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5). Use a temperature gradient to separate the different monosaccharide derivatives. The separated compounds are then introduced into the mass spectrometer.

  • LC-MS: Inject the sample (derivatized or underivatized) onto an HPLC or UPLC system, often with a reversed-phase or HILIC column, for separation before introduction into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Operate the mass spectrometer in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ions. For structural information, perform tandem MS (MS/MS) to generate fragmentation patterns.

3. Data Analysis:

  • Identify the monosaccharide derivatives by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

  • The fragmentation of glucuronides in negative ion mode often yields characteristic ions at m/z 175 and 113, corresponding to the glucuronate moiety.[2]

  • For N-acetylglucosamine, CID fragmentation often results in a characteristic oxonium ion at m/z 204.087.[17]

Visualizing a Relevant Biological Pathway: Sodium-Glucose Cotransport

This compound is a valuable tool for studying the Sodium-Glucose Cotransporter (SGLT) family of proteins, which are responsible for the active transport of glucose into cells. The following diagram illustrates the mechanism of SGLT1, which is found in the small intestine and kidney.

SGLT_Pathway SGLT1 SGLT1 Transporter Extracellular Binding Site Intracellular Release Site Na_in Na+ SGLT1->Na_in 3. Conformational change and translocation Glucose_in This compound (or Glucose) Na_in->SGLT1:f1 4. Na+ released into cytosol Glucose_in->SGLT1:f1 5. Glucose released into cytosol Na_out 2 Na+ Na_out->SGLT1:f0 1. Na+ binds Glucose_out This compound (or Glucose) Glucose_out->SGLT1:f0 2. Binding increases affinity for glucose Lumen Intestinal Lumen (High Na+, Low Glucose)

Figure 1. Mechanism of Sodium-Glucose Cotransporter 1 (SGLT1).

Conclusion

This compound, N-acetylglucosamine, and glucuronic acid, while all derivatives of glucose, exhibit remarkably different physicochemical properties and biological functions. This compound's stability and lack of metabolism make it an excellent tool for studying transport mechanisms and a versatile building block in synthesis. N-acetylglucosamine is a fundamental component of structural biopolymers and a key player in cellular regulation. Glucuronic acid is indispensable for detoxification and is a vital component of the extracellular matrix. Understanding these differences is critical for researchers in drug development and biochemistry, as the choice of a carbohydrate moiety can profoundly impact a molecule's solubility, stability, and biological activity.

References

Validating the Inhibitory Effect of Alpha-Methylglucoside on Enzyme Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alpha-methylglucoside's inhibitory effect on enzyme biosynthesis with other inhibitory mechanisms. We will delve into the experimental validation of alpha-methylglucoside's action, comparing it with a direct enzyme inhibitor, acarbose (B1664774). This guide includes detailed experimental protocols and quantitative data to support the findings.

Introduction to Enzyme Inhibition Mechanisms

Enzyme inhibitors are crucial tools in research and drug development. Their mechanisms of action can be broadly categorized into the inhibition of enzyme activity and the inhibition of enzyme biosynthesis. Alpha-methylglucoside primarily acts by inhibiting enzyme biosynthesis through a process known as catabolite repression, particularly in microorganisms like Escherichia coli. In contrast, many therapeutic agents, such as acarbose, directly inhibit the catalytic activity of their target enzymes.

Alpha-Methylglucoside: An Inhibitor of Enzyme Biosynthesis

Alpha-methylglucoside is a non-metabolizable analog of glucose. In bacteria such as E. coli, its presence signals glucose availability, triggering a global regulatory mechanism called catabolite repression. This process inhibits the expression of genes required for the metabolism of alternative carbon sources. A classic example is the repression of the lac operon, which is responsible for the biosynthesis of enzymes involved in lactose (B1674315) metabolism, most notably β-galactosidase.

The inhibitory effect of alpha-methylglucoside on β-galactosidase biosynthesis stems from its ability to lower the intracellular levels of cyclic AMP (cAMP). Low cAMP levels prevent the formation of the catabolite activator protein (CAP)-cAMP complex, which is essential for the efficient transcription of the lac operon. Consequently, the synthesis of β-galactosidase is significantly reduced, even in the presence of an inducer like lactose or isopropyl β-D-1-thiogalactopyranoside (IPTG).

One study demonstrated that the addition of 0.0025% alpha-methylglucoside to a culture of E. coli after induction of a recombinant β-galactosidase gene under the control of the araBAD promoter resulted in a notable increase in the specific activity of the enzyme, although it was produced as inclusion bodies.[1] This suggests that by slowing down the transcription rate, alpha-methylglucoside can lead to more properly folded and active protein.

Comparative Analysis: Alpha-Methylglucoside vs. Acarbose

To provide a clear comparison, we will examine alpha-methylglucoside's effect on β-galactosidase biosynthesis alongside acarbose, a well-known inhibitor of α-glucosidase activity.

FeatureAlpha-MethylglucosideAcarbose
Target Enzyme β-galactosidase (biosynthesis)α-glucosidase (activity)
Mechanism of Action Inhibits gene transcription via catabolite repression.Competitive, reversible inhibitor of the enzyme's active site.[2][3]
Effect Decreases the amount of enzyme produced.Reduces the catalytic rate of the existing enzyme.
Typical Organism/System Escherichia coli (lac operon)Mammalian intestinal α-glucosidases.
Quantitative Data on Inhibitory Effects

Alpha-Methylglucoside:

Acarbose:

The inhibitory potency of acarbose is typically expressed as its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific α-glucosidase enzyme and assay conditions.

Enzyme SourceIC50 Value
General α-glucosidase11 nM
Not specified117.20 µg/mL
Not specified64.41 µg/mL

Experimental Protocols

Validating the Inhibitory Effect of Alpha-Methylglucoside on β-Galactosidase Biosynthesis

This protocol is designed to demonstrate the inhibition of IPTG-induced β-galactosidase synthesis in E. coli by alpha-methylglucoside.

Materials:

  • E. coli strain capable of expressing β-galactosidase (e.g., a strain with a wild-type lac operon).

  • Luria-Bertani (LB) broth.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 100 mM).

  • Alpha-methylglucoside solution (e.g., 10% w/v).

  • Glucose solution (e.g., 20% w/v) for comparison.

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).

  • Sodium carbonate (Na2CO3) solution (1 M).

  • Cell lysis reagent (e.g., PopCulture Reagent or chloroform/SDS).

  • Spectrophotometer or microplate reader.

Procedure:

  • Culture Preparation: Inoculate three flasks of LB broth with the E. coli strain. Grow the cultures at 37°C with shaking to an optical density at 600 nm (OD600) of approximately 0.4-0.6.

  • Induction and Inhibition:

    • Flask 1 (Control): Add IPTG to a final concentration of 1 mM.

    • Flask 2 (Alpha-Methylglucoside): Add IPTG to a final concentration of 1 mM and alpha-methylglucoside to a final concentration of 0.5%.

    • Flask 3 (Glucose): Add IPTG to a final concentration of 1 mM and glucose to a final concentration of 0.5%.

  • Incubation: Continue to incubate all flasks at 37°C with shaking for a set period (e.g., 2-3 hours) to allow for enzyme expression.

  • Cell Lysis and Assay:

    • Measure the final OD600 of each culture.

    • Take a known volume of cells from each culture and permeabilize them using a suitable cell lysis reagent.

    • Add Z-buffer to the lysed cells.

    • Initiate the enzymatic reaction by adding ONPG solution.

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding Na2CO3 solution.

    • Measure the absorbance at 420 nm (A420) and 550 nm (A550) to quantify the amount of o-nitrophenol produced and to correct for light scattering by cell debris, respectively.

  • Calculation of β-Galactosidase Activity: Calculate the β-galactosidase activity in Miller units using the following formula:

    • Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

    • Where Time is the reaction time in minutes, and Volume is the volume of culture used in the assay in mL.

Expected Outcome: The Miller units of β-galactosidase activity in the cultures containing alpha-methylglucoside and glucose are expected to be significantly lower than in the control culture with IPTG alone, demonstrating the inhibitory effect on enzyme biosynthesis.

Validating the Inhibitory Effect of Acarbose on α-Glucosidase Activity

This protocol is a standard in vitro assay to determine the IC50 value of acarbose for α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae.

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM in phosphate buffer).

  • Acarbose solutions of varying concentrations.

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M or 1 M).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Assay Preparation: In a 96-well plate, add the following to respective wells:

    • Blank: Phosphate buffer.

    • Control: Phosphate buffer and α-glucosidase solution.

    • Test: Acarbose solution at different concentrations and α-glucosidase solution.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a defined time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding Na2CO3 solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced.

  • Calculation of Inhibition and IC50:

    • Calculate the percentage of inhibition for each acarbose concentration using the formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] × 100

    • Plot the percentage of inhibition against the logarithm of the acarbose concentration.

    • Determine the IC50 value, which is the concentration of acarbose that causes 50% inhibition of the α-glucosidase activity.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

catabolite_repression cluster_conditions Cellular Conditions cluster_mechanism Regulatory Mechanism cluster_operon lac Operon Expression High_Glucose High Glucose or Alpha-Methylglucoside Adenylate_Cyclase_inactive Adenylate Cyclase (Inactive) High_Glucose->Adenylate_Cyclase_inactive inhibits Low_Glucose Low Glucose Adenylate_Cyclase_active Adenylate Cyclase (Active) Low_Glucose->Adenylate_Cyclase_active activates Low_cAMP Low cAMP Adenylate_Cyclase_inactive->Low_cAMP High_cAMP High cAMP Adenylate_Cyclase_active->High_cAMP CAP_inactive CAP (Inactive) Low_cAMP->CAP_inactive CAP_cAMP_complex CAP-cAMP Complex (Active) High_cAMP->CAP_cAMP_complex No_Transcription No/Low Transcription of lac Operon CAP_inactive->No_Transcription Transcription Transcription of lac Operon CAP_cAMP_complex->Transcription No_beta_gal No β-galactosidase Biosynthesis No_Transcription->No_beta_gal beta_gal β-galactosidase Biosynthesis Transcription->beta_gal

Caption: Catabolite repression pathway initiated by high glucose or alpha-methylglucoside.

beta_gal_workflow start Start culture Grow E. coli culture start->culture split Split culture into three groups: 1. Control (IPTG) 2. + Alpha-Methylglucoside 3. + Glucose culture->split induce Induce with IPTG and incubate split->induce measure_od Measure final OD600 induce->measure_od lyse Permeabilize cells measure_od->lyse assay Perform β-galactosidase assay (add ONPG) lyse->assay stop_reaction Stop reaction (add Na2CO3) assay->stop_reaction measure_abs Measure A420 and A550 stop_reaction->measure_abs calculate Calculate Miller Units measure_abs->calculate end End calculate->end

Caption: Experimental workflow for validating alpha-methylglucoside's inhibitory effect.

acarbose_workflow start Start prepare_plate Prepare 96-well plate with: - Blank - Control (enzyme) - Test (enzyme + acarbose) start->prepare_plate pre_incubate Pre-incubate at 37°C prepare_plate->pre_incubate add_substrate Add pNPG substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction (add Na2CO3) incubate->stop_reaction measure_abs Measure absorbance at 405 nm stop_reaction->measure_abs calculate Calculate % inhibition and IC50 measure_abs->calculate end End calculate->end

Caption: Workflow for determining the IC50 of acarbose on α-glucosidase.

Conclusion

Alpha-methylglucoside serves as a valuable tool for studying the regulation of enzyme biosynthesis, specifically through the mechanism of catabolite repression. Its ability to inhibit the synthesis of enzymes like β-galactosidase provides a clear contrast to direct enzyme inhibitors such as acarbose, which target the catalytic activity of the enzyme. Understanding these different inhibitory mechanisms is fundamental for researchers and professionals in the fields of molecular biology, microbiology, and drug development, enabling the selection of appropriate tools and strategies for their specific research goals. The provided experimental protocols offer a practical framework for validating and quantifying these distinct inhibitory effects in a laboratory setting.

References

A Comparative Analysis of the Physical Properties of Methylglucoside Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and carbohydrate chemistry, understanding the distinct physical characteristics of methylglucoside anomers is crucial for their application in synthesis and biological studies. Methyl D-glucopyranoside exists as two primary anomers, alpha (α) and beta (β), which differ only in the stereochemical orientation of the methoxy (B1213986) group at the anomeric carbon (C1). This seemingly minor structural variance leads to significant differences in their physical properties, including melting point, optical activity, and solubility.

Comparative Data of Physical Properties

The alpha and beta anomers of this compound exhibit distinct physical properties due to their different three-dimensional structures. The beta anomer, with its methoxy group in the equatorial position, is generally the more thermodynamically stable of the two.[1] These differences are summarized below.

Physical Propertyα-Methyl-D-glucosideβ-Methyl-D-glucoside
CAS Number 97-30-3[2][3][4]709-50-2[3][5][6]
Molecular Formula C₇H₁₄O₆[2][7][8]C₇H₁₄O₆[5]
Molecular Weight 194.18 g/mol [2][8]194.18 g/mol [5]
Appearance White crystalline solid[2][3]White crystalline solid[5]
Melting Point 168–171 °C[2][3]107–111 °C[5][9]
Specific Rotation [α]D +157° to +162° (c=10, H₂O)[7][10]-33° to -36° (c=1-4, H₂O)[11][12][13]
Water Solubility 108 g/100 mL (20 °C)[3][7][14]100 mg/mL (0.1 g/mL)[5][11]
Density ~1.46 g/cm³[2][3]~1.47 g/cm³[5]

Experimental Protocols

The characterization of this compound anomers relies on standard analytical techniques to determine their physical properties.

1. Synthesis via Fischer Glycosidation: Both anomers are typically prepared by the acid-catalyzed reaction of glucose with methanol (B129727).[2]

  • Procedure: D-glucose is refluxed in anhydrous methanol containing a strong acid catalyst, such as hydrogen chloride.[15] This reaction establishes an equilibrium between the alpha and beta anomers and the open-chain form of glucose.

  • Separation: The anomers are separated based on their differential solubility. The α-anomer is less soluble in methanol and crystallizes out of the solution upon cooling, while the β-anomer remains in the mother liquor.[15] Further purification is achieved by recrystallization from methanol or ethanol.[7]

2. Melting Point Determination: The melting point is determined using a standard melting point apparatus.

  • Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point. The significantly lower melting point of the β-anomer compared to the α-anomer is a key distinguishing feature.

3. Specific Rotation Measurement (Polarimetry): Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

  • Procedure: A solution of the anomer is prepared at a known concentration (c, in g/mL) in a specific solvent (typically water).[16] This solution is placed in a polarimeter tube of a known path length (l, in decimeters). Plane-polarized light (usually from a sodium D-line source, 589 nm) is passed through the solution, and the observed angle of rotation (α) is measured.[16]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) .[16] The positive value for the α-anomer indicates it is dextrorotatory, while the negative value for the β-anomer shows it is levorotatory.

4. Solubility Determination: The solubility of each anomer in a solvent like water can be determined gravimetrically or by synthetic methods.[17]

  • Procedure (Gravimetric): A saturated solution is prepared by adding an excess amount of the solute to a known volume of the solvent at a specific temperature. The solution is stirred until equilibrium is reached. The undissolved solid is then filtered off, and a known volume of the saturated solution is evaporated to dryness. The mass of the remaining solute is measured to calculate the solubility, often expressed in g/100 mL.

Anomer Formation and Stability

The formation of methylglucosides involves the creation of an acetal (B89532) from the hemiacetal of glucose. Unlike the free sugar, this acetal linkage prevents the ring from opening, meaning methylglucosides do not exhibit mutarotation (the change in optical rotation over time as α and β anomers interconvert in solution).[18][19] This stability makes them valuable as non-metabolizable analogs in biological research.[20]

Anomer_Formation D_Glucose D-Glucose (Hemiacetal) Equilibrium Anomeric Equilibrium D_Glucose->Equilibrium Methanol Methanol (CH₃OH) + Acid Catalyst (H⁺) Methanol->Equilibrium Alpha_Anomer α-Methyl-D-glucoside (Axial -OCH₃) Beta_Anomer β-Methyl-D-glucoside (Equatorial -OCH₃) Equilibrium->Alpha_Anomer Kinetic Product Equilibrium->Beta_Anomer Thermodynamic Product

Caption: Fischer synthesis of this compound anomers.

The diagram illustrates the acid-catalyzed reaction of D-glucose with methanol, leading to an equilibrium mixture from which both the alpha and beta anomers are formed. The beta anomer is generally the more thermodynamically stable product due to the equatorial orientation of the bulky methoxy group, which minimizes steric hindrance.[1]

References

Efficacy of methylglucoside as a competitive inhibitor in enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methylglucoside's efficacy as a competitive inhibitor in enzymatic reactions, with a primary focus on its interaction with β-glucosidase. Data-driven comparisons with other known inhibitors, detailed experimental protocols, and visual representations of the underlying biochemical processes are presented to offer a comprehensive resource for researchers in enzymology and drug development.

Efficacy of this compound as a Competitive Inhibitor

This compound, a stable glucose derivative, acts as a competitive inhibitor for certain enzymes, most notably glycosidases like β-glucosidase. Its structural similarity to the natural substrate, glucose, allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and catalysis from occurring. The inhibitory potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory efficacy.

Comparative Analysis of Inhibitor Efficacy

To contextualize the inhibitory potential of this compound, its performance is compared against two other well-characterized competitive inhibitors of β-glucosidase: deoxynojirimycin and isofagomine. The following table summarizes their respective inhibition constants (Kᵢ) against sweet almond β-glucosidase, a commonly studied model enzyme.

InhibitorEnzymeSubstrate for Kᵢ DeterminationKᵢ ValueReference
Methyl β-D-glucoside Sweet Almond β-glucosidasep-Nitrophenyl-β-D-glucopyranosideNot explicitly stated, but its hydrolysis is catalyzed with kcat/Km = 28 M⁻¹s⁻¹[1][2]
1-Deoxynojirimycin Sweet Almond β-glucosidaseNot specified in abstractpH-corrected Kᵢ = 6.5 µM[3]
Isofagomine Sweet Almond β-glucosidase2,4-dinitrophenyl β-D-glucopyranosideKᵢ = 29 µM[4]

Note: A direct, experimentally determined Kᵢ value for methyl β-D-glucoside against sweet almond β-glucosidase under the same conditions as the alternatives was not available in the reviewed literature. The provided kcat/Km value reflects its interaction as a substrate, which is mechanistically related to its potential as a competitive inhibitor.

Experimental Protocols

The determination of the inhibition constant (Kᵢ) for a competitive inhibitor is a crucial step in characterizing its efficacy. Below is a detailed methodology for a typical enzyme inhibition assay using β-glucosidase.

Protocol for Determining the Inhibition Constant (Kᵢ) of a Competitive Inhibitor for β-Glucosidase

1. Materials and Reagents:

  • Sweet almond β-glucosidase (e.g., Sigma-Aldrich, G0395)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate

  • This compound (or other inhibitor) of varying concentrations

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M) for stopping the reaction

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • Thermostated water bath or incubator

  • 96-well microplates

2. Enzyme Assay Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the sodium acetate buffer. A series of inhibitor dilutions should be prepared to test a range of concentrations.

  • Assay Setup: In a 96-well microplate, set up reaction mixtures containing the buffer, a fixed concentration of β-glucosidase, and varying concentrations of the substrate (pNPG). For the inhibited reactions, add varying concentrations of the inhibitor to a separate set of wells. Include control wells with no enzyme (blank) and no inhibitor (uninhibited reaction).

  • Initiation of Reaction: Pre-incubate the microplate at a constant temperature (e.g., 37°C). Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate the reaction mixture for a predetermined time (e.g., 10-20 minutes), ensuring the reaction velocity is linear within this period.

  • Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate, which raises the pH and denatures the enzyme. This also enhances the yellow color of the product, p-nitrophenol.

  • Measurement of Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.

3. Data Analysis:

  • Calculate Initial Velocities (v₀): Convert the absorbance readings to the concentration of p-nitrophenol produced per unit time to determine the initial reaction velocities.

  • Construct Lineweaver-Burk Plots: Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]) for both the uninhibited and inhibited reactions.

  • Determine Kinetic Parameters:

    • For a competitive inhibitor, the Lineweaver-Burk plots for the inhibited reactions will intersect with the uninhibited plot on the y-axis (1/Vₘₐₓ).

    • The apparent Michaelis constant (Kₘ,ₐₚₚ) for each inhibitor concentration can be determined from the x-intercept (-1/Kₘ,ₐₚₚ) of the corresponding line.

  • Calculate the Inhibition Constant (Kᵢ): The Kᵢ can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration or by using the following equation: Kₘ,ₐₚₚ = Kₘ (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the enzymatic reaction pathway and the experimental workflow for determining competitive inhibition.

Enzymatic Hydrolysis of a Glycoside by β-Glucosidase

Enzymatic_Hydrolysis E β-Glucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Glycoside (S) S->ES EP Enzyme-Product Complex (EP) ES->EP Catalysis EP->E + P1 + P2 P1 Aglycone (P1) P2 Glucose (P2)

Caption: General mechanism of β-glucosidase catalyzed hydrolysis of a glycosidic bond.

Competitive Inhibition Workflow

Competitive_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, & Inhibitor Solutions A1 Set up reactions: - Uninhibited (E+S) - Inhibited (E+S+I) P1->A1 A2 Incubate at constant temp. A1->A2 A3 Measure product formation (Absorbance at 405 nm) A2->A3 D1 Calculate Initial Velocities (v₀) A3->D1 D2 Construct Lineweaver-Burk Plot (1/v₀ vs 1/[S]) D1->D2 D3 Determine Kₘ,ₐₚₚ D2->D3 D4 Calculate Kᵢ D3->D4

Caption: Experimental workflow for determining the Kᵢ of a competitive inhibitor.

Lineweaver-Burk Plot for Competitive Inhibition

Lineweaver_Burk_Plot xaxis 1/[S] yaxis 1/v₀ origin origin->xaxis origin->yaxis x_intercept_uninh -1/Kₘ uninhibited_line_end uninhibited_line_end x_intercept_uninh->uninhibited_line_end  No Inhibitor y_intercept 1/Vₘₐₓ x_intercept_inh -1/Kₘ,ₐₚₚ inhibited_line_end inhibited_line_end x_intercept_inh->inhibited_line_end  + Competitive Inhibitor

Caption: Lineweaver-Burk plot illustrating the effect of a competitive inhibitor.

References

Safety Operating Guide

Navigating the Disposal of Methylglucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of methylglucoside, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This compound, a common reagent in various biochemical applications, is generally not classified as a hazardous substance.[1] However, proper disposal protocols are necessary to maintain a safe laboratory environment and prevent potential environmental contamination.

Key Physical and Chemical Properties

A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The quantitative data for this compound is summarized below for easy reference.

PropertyValue
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol [1][2][3]
Appearance White crystalline solid[3][4]
Melting Point 169.00 - 171.00 °C[3]
Boiling Point 200 °C @ 0.20 mmHg[3]
Solubility in Water 108 g / 100 g H₂O @ 20 °C[3]
Specific Gravity 1.46[3]
NFPA 704 Rating Health: 0, Fire: 1, Reactivity: 1[2]

Procedural Guidance for this compound Disposal

The recommended disposal procedure for this compound is straightforward. It is crucial to consult your institution's specific guidelines and local regulations before proceeding.

Step 1: Waste Characterization and Segregation

  • Assess Contamination: Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed with hazardous substances, it must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, clearly labeled, and sealed waste container.[5]

  • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, labeled waste container.[5] Do not mix with other chemical waste streams unless approved by your institution's chemical safety office.[5]

Step 2: Spill Management

In the event of a spill, adhere to the following protocol:

  • Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[6]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a designated hazardous waste container.[2][5] For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as chemical waste.[5]

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety office in accordance with your institution's policy.[5]

Step 3: Final Disposal

The primary recommended method for the final disposal of this compound is through a licensed waste disposal service.[1]

  • Labeling and Storage: Ensure all waste containers are accurately labeled with their contents. Store the sealed containers in a designated, secure area away from incompatible materials until collection.[5]

  • Professional Disposal: Arrange for the collection of the waste by your institution's environmental health and safety department or a licensed professional waste disposal company.[1] Incineration is often the preferred method to ensure the complete destruction of the compound.[5]

While some regulations may permit the disposal of very small quantities of non-hazardous solid waste in the regular trash, it is imperative to first consult with your institution's environmental health and safety office.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream start Start: this compound Waste is_mixed Is the waste mixed with hazardous substances? start->is_mixed is_solid Is the waste solid or liquid? is_mixed->is_solid No hazardous_waste Collect in a labeled hazardous waste container is_mixed->hazardous_waste Yes solid_waste Collect in a labeled solid waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled aqueous waste container is_solid->liquid_waste Liquid storage Store in a designated, secure area solid_waste->storage liquid_waste->storage hazardous_waste->storage disposal Arrange for pickup by a licensed waste disposal service storage->disposal end End: Proper Disposal disposal->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Methylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Methylglucoside, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and detailed information.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[3][4]
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[2] If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]
Body Protection A standard lab coat should be worn to protect from spills.[5] Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[4]

Safe Handling and Experimental Protocol

Adherence to a strict protocol is essential for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure good ventilation of the work station.[6]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain.[7]

  • Minimize dust generation and accumulation.[7]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as outlined in the table above: safety goggles, a lab coat, and chemically compatible gloves.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Avoid ingestion and inhalation.[1][2]

  • Wash hands thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke while handling.[7]

4. In Case of a Spill:

  • Ensure adequate ventilation.[5]

  • Wear appropriate PPE.[5]

  • For solid spills, carefully sweep or vacuum up the material and place it into a designated, sealed hazardous waste container. Avoid generating dust.[1][5]

  • Decontaminate the spill area with a suitable solvent like soap and water, and collect the cleaning materials for disposal as chemical waste.[5]

5. First Aid Procedures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

  • After skin contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • After ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Place any solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), into a designated, clearly labeled, and sealed waste container.[5]

    • Aqueous solutions containing this compound should be collected in a separate, clearly labeled waste container.[5]

  • Container Labeling and Storage:

    • Ensure all waste containers are accurately and clearly labeled with their contents.[5]

    • Store the sealed waste containers in a designated, secure area away from incompatible materials until they are collected by a licensed waste disposal service.[5]

  • Disposal Method:

    • Dispose of contents and container in accordance with local, state, and federal regulations.[7][8]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Ensure Ventilation & Eyewash Station) don_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_area->don_ppe handle_chem Handle this compound (Avoid Dust, Contact, and Ingestion) don_ppe->handle_chem decontaminate Decontaminate Work Surface handle_chem->decontaminate is_spill Spill? handle_chem->is_spill is_exposure Exposure? handle_chem->is_exposure dispose_waste Dispose of Waste (Segregate and Label) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Occurs spill_response spill_response spill->spill_response Follow Spill Protocol exposure Exposure Occurs (Skin/Eye Contact, Inhalation, Ingestion) first_aid first_aid exposure->first_aid Administer First Aid & Seek Medical Attention is_spill->decontaminate No is_spill->spill Yes is_exposure->decontaminate No is_exposure->exposure Yes

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.